N,1,5-trimethyl-1H-pyrazole-3-carboxamide
説明
Structure
3D Structure
特性
IUPAC Name |
N,1,5-trimethylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-5-4-6(7(11)8-2)9-10(5)3/h4H,1-3H3,(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHYIZCWGLXIRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70598242 | |
| Record name | N,1,5-Trimethyl-1H-pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70598242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136678-94-9 | |
| Record name | N,1,5-Trimethyl-1H-pyrazole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136678-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,1,5-Trimethyl-1H-pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70598242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-depth Technical Guide to the Chemical Properties of N,1,5-trimethyl-1H-pyrazole-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,1,5-trimethyl-1H-pyrazole-3-carboxamide is a member of the pyrazole class of heterocyclic compounds, a scaffold of significant interest in the fields of medicinal chemistry and agrochemicals. Pyrazole derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the potential biological significance of N,1,5-trimethyl-1H-pyrazole-3-carboxamide, synthesized from available literature on structurally related analogues.
Chemical Identity and Physicochemical Properties
N,1,5-trimethyl-1H-pyrazole-3-carboxamide is a substituted pyrazole with methyl groups at the N1 and C5 positions of the pyrazole ring, and a methylcarboxamide group at the C3 position.
Table 1: Physicochemical and Spectroscopic Properties of N,1,5-trimethyl-1H-pyrazole-3-carboxamide
| Property | Value | Source/Method |
| Molecular Formula | C₇H₁₁N₃O | Calculated |
| Molecular Weight | 153.18 g/mol | Calculated |
| Predicted ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~ 6.3 (s, 1H, H-4), ~ 3.9 (s, 3H, N-CH₃), ~ 2.9 (d, 3H, J=4.8 Hz, NH-CH₃), ~ 2.4 (s, 3H, C-CH₃) | Extrapolated from related structures[1][2] |
| Predicted ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~ 164 (C=O), ~ 149 (C-3), ~ 141 (C-5), ~ 107 (C-4), ~ 38 (N-CH₃), ~ 26 (NH-CH₃), ~ 12 (C-CH₃) | Extrapolated from related structures[2][3] |
| Predicted Key IR Absorptions (cm⁻¹) | ~ 3300 (N-H stretch), ~ 1650 (C=O stretch, Amide I), ~ 1550 (N-H bend, Amide II) | Inferred from pyrazole carboxamide data[3][4] |
| Predicted Solubility | Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water. | Based on general properties of similar compounds[3][5] |
Synthesis of N,1,5-trimethyl-1H-pyrazole-3-carboxamide
A plausible and efficient synthesis of N,1,5-trimethyl-1H-pyrazole-3-carboxamide can be envisioned as a two-step process, commencing with the synthesis of the key intermediate, 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, followed by its conversion to the target carboxamide. This approach offers versatility and is based on established methodologies for pyrazole synthesis.[3][6]
Synthesis of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid
The synthesis of the carboxylic acid precursor can be achieved via a cyclocondensation reaction. A general method involves the reaction of a β-keto ester with methylhydrazine.
Conversion to N,1,5-trimethyl-1H-pyrazole-3-carboxamide
The final step involves the amidation of the carboxylic acid. This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with methylamine.
Diagram 1: Proposed Synthesis of N,1,5-trimethyl-1H-pyrazole-3-carboxamide
Caption: Proposed two-step synthesis pathway.
Detailed Experimental Protocol
Step 1: Synthesis of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid
-
To a solution of ethyl 2,4-dioxopentanoate (1 equivalent) in ethanol, add methylhydrazine (1 equivalent) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate.
-
To the crude ester, add a 10% aqueous solution of sodium hydroxide and stir at room temperature overnight.
-
Acidify the reaction mixture with 2N HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry to obtain 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.
Step 2: Synthesis of N,1,5-trimethyl-1H-pyrazole-3-carboxamide
-
Suspend 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1 equivalent) in thionyl chloride (3 equivalents) and reflux for 2 hours.[6]
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride.
-
Dissolve the crude acid chloride in a suitable anhydrous solvent such as dichloromethane or THF.
-
Cool the solution to 0 °C and add a solution of methylamine (2 equivalents) in the same solvent dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Wash the reaction mixture with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford N,1,5-trimethyl-1H-pyrazole-3-carboxamide.
Potential Biological and Pharmacological Significance
The pyrazole nucleus is a well-established pharmacophore in drug discovery.[7][8] The diverse biological activities of pyrazole derivatives are attributed to the ability of the pyrazole ring to engage in various non-covalent interactions with biological targets.
Diagram 2: Potential Biological Activities of Pyrazole Carboxamides
Caption: Diverse applications of the pyrazole scaffold.
Antimicrobial and Antifungal Activity
Numerous pyrazole carboxamide derivatives have demonstrated potent activity against a range of bacterial and fungal pathogens.[7][8] The mechanism of action often involves the inhibition of essential enzymes in the microbial metabolic pathways.
Anti-inflammatory and Analgesic Properties
The pyrazole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory effects are often mediated through the inhibition of cyclooxygenase (COX) enzymes.[8]
Anticancer Activity
Recent research has highlighted the potential of pyrazole derivatives as anticancer agents.[8] Their mechanisms of action are diverse and can include the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival.
Agrochemical Applications
Pyrazole carboxamides are also utilized in the agrochemical industry as fungicides and insecticides.[3] These compounds can act as mitochondrial respiration inhibitors, disrupting the energy production in pests.
Safety and Handling
While specific toxicity data for N,1,5-trimethyl-1H-pyrazole-3-carboxamide is not available, general precautions for handling heterocyclic compounds should be observed. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
N,1,5-trimethyl-1H-pyrazole-3-carboxamide represents a promising molecule within the broader class of pyrazole derivatives. Based on the extensive research into related structures, it is anticipated to possess interesting biological activities. The synthetic pathway outlined in this guide provides a practical approach for its preparation, enabling further investigation into its chemical and biological properties for potential applications in drug discovery and development.
References
-
Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024-06-13). National Institutes of Health. Retrieved from [Link]
-
One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (2012). MDPI. Retrieved from [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. Retrieved from [Link]
-
Supplementary Information - The Royal Society of Chemistry. (2018). The Royal Society of Chemistry. Retrieved from [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (2012). ResearchGate. Retrieved from [Link]
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (2019). PubMed Central. Retrieved from [Link]
- Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. (2014). Google Patents.
- Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. (1995). Google Patents.
-
FT-IR spectrum of the pyrazoline carboxamide compound. (2023). ResearchGate. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. rsc.org [rsc.org]
- 3. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI) synthesis - chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. jocpr.com [jocpr.com]
An In-depth Technical Guide to N,1,5-trimethyl-1H-pyrazole-3-carboxamide (CAS Number: 136678-94-9)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of N,1,5-trimethyl-1H-pyrazole-3-carboxamide, a member of the versatile pyrazole carboxamide class of compounds. While specific data for this particular molecule is limited in public literature, this document synthesizes information from structurally related analogues to offer expert insights into its synthesis, characterization, potential biological activities, and safe handling. The pyrazole scaffold is a cornerstone in medicinal chemistry and agrochemicals, suggesting that N,1,5-trimethyl-1H-pyrazole-3-carboxamide holds significant potential for further investigation.[1][2]
Introduction to the Pyrazole Carboxamide Scaffold
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery.[1] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, analgesic, anticancer, and insecticidal properties.[1][2] The carboxamide moiety, when attached to the pyrazole core, often enhances binding to biological targets through hydrogen bonding and other interactions. This combination has led to the development of numerous commercial drugs and agricultural products.[1]
Physicochemical Properties and Structural Elucidation
| Property | Predicted Value/Information |
| Molecular Formula | C₇H₁₁N₃O |
| Molecular Weight | 153.18 g/mol |
| IUPAC Name | N,1,5-trimethyl-1H-pyrazole-3-carboxamide |
| CAS Number | 136678-94-9 |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to have some solubility in organic solvents like DMSO and methanol |
Spectroscopic Characterization (Predicted)
The structural confirmation of N,1,5-trimethyl-1H-pyrazole-3-carboxamide would rely on a combination of spectroscopic techniques.
The proton NMR spectrum is expected to show distinct signals for the three methyl groups and the pyrazole ring proton. The chemical shifts would be influenced by their electronic environment.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| N-CH₃ (amide) | 2.8 - 3.0 | Doublet (due to coupling with N-H) |
| N-CH₃ (pyrazole) | 3.7 - 4.0 | Singlet |
| C-CH₃ (pyrazole) | 2.3 - 2.5 | Singlet |
| Pyrazole C4-H | 6.0 - 6.5 | Singlet |
| N-H (amide) | 7.0 - 8.5 | Broad Singlet |
The carbon NMR would provide information on the carbon skeleton.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (amide) | 160 - 165 |
| Pyrazole C3 | 145 - 150 |
| Pyrazole C5 | 140 - 145 |
| Pyrazole C4 | 105 - 110 |
| N-CH₃ (amide) | 25 - 30 |
| N-CH₃ (pyrazole) | 35 - 40 |
| C-CH₃ (pyrazole) | 10 - 15 |
IR spectroscopy would confirm the presence of key functional groups.[3]
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch (amide) | 3200 - 3400 |
| C-H Stretch (aliphatic) | 2850 - 3000 |
| C=O Stretch (amide) | 1650 - 1680 |
| C=N Stretch (pyrazole) | 1580 - 1620 |
| C-N Stretch | 1250 - 1350 |
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern, confirming the elemental composition. The mass spectrum is expected to show a molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to its molecular weight.[4]
Proposed Synthesis and Experimental Workflow
A plausible synthetic route for N,1,5-trimethyl-1H-pyrazole-3-carboxamide can be designed based on established methods for the synthesis of substituted pyrazole carboxamides. A common approach involves the construction of the pyrazole ring followed by amidation.[1]
Caption: Proposed synthetic workflow for N,1,5-trimethyl-1H-pyrazole-3-carboxamide.
Step-by-Step Protocol:
-
Synthesis of Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (Intermediate C):
-
To a solution of ethyl 2,4-dioxopentanoate (1 equivalent) in a suitable solvent such as ethanol, add methylhydrazine (1 equivalent) dropwise at room temperature.
-
The reaction mixture is then refluxed for several hours until the starting materials are consumed (monitored by TLC).
-
After cooling, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the pyrazole ester intermediate.
-
-
Synthesis of N,1,5-trimethyl-1H-pyrazole-3-carboxamide (Final Product E):
-
The ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (1 equivalent) is dissolved in an excess of a solution of methylamine in a suitable solvent (e.g., methanol or THF).
-
The mixture is stirred at room temperature or gently heated in a sealed vessel until the reaction is complete (monitored by TLC).
-
The solvent and excess methylamine are removed under reduced pressure. The resulting solid is then purified by recrystallization or column chromatography to afford the final product.
-
Potential Biological Activities and Mechanisms of Action
The pyrazole carboxamide scaffold is a versatile pharmacophore that interacts with a wide range of biological targets.[1][2] Based on the activities of structurally similar compounds, N,1,5-trimethyl-1H-pyrazole-3-carboxamide could be investigated for the following applications:
As an Enzyme Inhibitor
-
Succinate Dehydrogenase (SDH) Inhibition: Many pyrazole carboxamides are potent inhibitors of succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain, leading to their use as fungicides in agriculture.[5][6] This inhibition disrupts the fungal metabolism and prevents growth.[5]
-
Kinase Inhibition: Pyrazole derivatives have been developed as inhibitors of various kinases, such as Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), which are important targets in cancer therapy.[7] The pyrazole-3-carboxamide core can form key hydrogen bonds within the ATP-binding site of these kinases.[7]
-
Carbonic Anhydrase (CA) Inhibition: Certain pyrazole carboxamides have shown inhibitory activity against carbonic anhydrases, which are involved in various physiological processes.[1]
Caption: Potential biological targets of N,1,5-trimethyl-1H-pyrazole-3-carboxamide.
In Agrochemicals
The 1,3,5-trimethylpyrazole moiety is a recognized pharmacophore in agricultural chemistry, with derivatives showing potent acaricidal and insecticidal activities.[8] These compounds have demonstrated efficacy against pests like spider mites, diamondback moths, and aphids.[8]
Safety, Handling, and Storage
As a novel chemical entity, N,1,5-trimethyl-1H-pyrazole-3-carboxamide should be handled with care in a laboratory setting by qualified personnel. General safety precautions for pyrazole derivatives should be followed.[9][10][11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[11]
-
Handling: Avoid contact with skin and eyes.[11] Avoid formation of dust and aerosols.[11] Use in a well-ventilated area or under a chemical fume hood.[11]
-
Storage: Store in a cool, dry place in a tightly sealed container.[11]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[10]
Conclusion and Future Directions
N,1,5-trimethyl-1H-pyrazole-3-carboxamide represents an intriguing yet underexplored molecule within the well-established class of pyrazole carboxamides. Based on the extensive research on related compounds, it holds considerable promise for applications in both medicine and agriculture. Future research should focus on its definitive synthesis and purification, followed by a comprehensive spectroscopic and crystallographic analysis to confirm its structure. Subsequently, a broad biological screening against various enzymatic and cellular targets is warranted to uncover its full therapeutic or agrochemical potential. This technical guide serves as a foundational resource to stimulate and guide such future investigations.
References
-
Gundogdu, G., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1301, 137378. [Link]
-
Wang, Y., et al. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 27(15), 4987. [Link]
-
Patel, K. D., et al. (2012). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 4(1), 338-343. [Link]
-
Wang, Y., et al. (2024). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry. [Link]
-
El-Sayed, Y. S., et al. (2023). FT-IR spectrum of the pyrazoline carboxamide compound. ResearchGate. [Link]
-
Li, X., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry, 72(7), 3237-3249. [Link]
-
Kim, J. S., et al. (2014). Pyrazole-5-carboxamides, novel inhibitors of receptor for advanced glycation end products (RAGE). Bioorganic & Medicinal Chemistry Letters, 24(22), 5164-5168. [Link]
-
Saad, E. F. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. [Link]
-
Zhang, X., et al. (2020). Design of novel 1,5-disubstituted pyrazole-3-carboxamines by fused-ring cracking. ResearchGate. [Link]
-
Xu, L., et al. (2023). Synthesis and Activity of Novel Pyrazole/Pyrrole Carboxamides Containing a Dinitrogen Six-Membered Heterocyclic as Succinate Dehydrogenase and Ergosterol Biosynthesis Inhibitors against Colletotrichum camelliae. Journal of Agricultural and Food Chemistry, 71(4), 1876-1886. [Link]
-
ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). [Link]
-
Sharma, A. (2025). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Indian Journal of Chemistry (IJC), 64(9). [Link]
-
ResearchGate. (n.d.). Inhibition percentages of pyrazole–carboxamide derivatives (3a–3h) against various cell lines. [Link]
-
ACS Publications. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry. [Link]
-
Oakwood Chemical. (n.d.). 1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid. [Link]
-
Ali, I., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(12), 1648. [Link]
-
PubChem. (n.d.). Methyl 1H-pyrazole-3-carboxylate. [Link]
-
ChemSynthesis. (n.d.). Pyrazoles database - synthesis, physical properties. [Link]
-
Titi, A., et al. (2020). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 5(11), 5690-5700. [Link]
-
Siddiqui, H. L., et al. (2011). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molecules, 16(10), 8613-8621. [Link]
-
Al-Said, M. S., et al. (2011). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Advances, 1(8), 1438-1463. [Link]
-
CAS Common Chemistry. (n.d.). 4,5-Dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxamide. [Link]
-
Taslimi, P., et al. (2020). 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. [Link]
-
The Recent Development of the Pyrazoles : A Review. (2021). TSI Journals. [Link]
Sources
- 1. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. N,1,3-Trimethyl-1H-pyrazole-5-carboxamide, 97% [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. bio.vu.nl [bio.vu.nl]
An In-Depth Technical Guide to the Synthesis of N,1,5-trimethyl-1H-pyrazole-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for N,1,5-trimethyl-1H-pyrazole-3-carboxamide, a key building block in modern medicinal chemistry. The document details two primary, field-proven methodologies for the synthesis of this compound, commencing from the foundational precursor, ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate. Each synthetic step is meticulously described, offering not just procedural instructions but also the underlying scientific rationale for the selected reagents and conditions. This guide is designed to be a self-validating resource, complete with detailed experimental protocols, characterization data, and visual aids to ensure reproducibility and a thorough understanding of the chemical transformations involved.
Introduction
The pyrazole scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals and agrochemicals due to its diverse biological activities. Specifically, N,1,5-trimethyl-1H-pyrazole-3-carboxamide and its analogues have garnered significant interest in drug discovery programs. The precise arrangement of the methyl and carboxamide functional groups on the pyrazole ring allows for specific molecular interactions with biological targets, making the efficient and reliable synthesis of this compound a critical aspect of research and development in this area. This guide presents a logical and experimentally validated approach to its synthesis, emphasizing robust and scalable reactions.
Overall Synthetic Strategy
The synthesis of N,1,5-trimethyl-1H-pyrazole-3-carboxamide is most effectively achieved through a three-step sequence starting from a readily accessible pyrazole ester. The overall transformation is depicted below:
Figure 2: Synthesis of the pyrazole ester.
Experimental Protocol:
-
To a solution of ethyl 2,4-dioxopentanoate (1 equivalent) in ethanol, add methylhydrazine (1.1 equivalents).
-
Add a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate. [1] Rationale: The acidic catalyst facilitates the initial condensation between the hydrazine and one of the carbonyl groups of the dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.
Step 1.2: Hydrolysis to 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid
The ethyl ester is then hydrolyzed to the corresponding carboxylic acid. This is a standard transformation, typically carried out under basic conditions. [2] Experimental Protocol:
-
Dissolve ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (1 equivalent) in a mixture of ethanol and water.
-
Add an excess of a base, such as sodium hydroxide (2-3 equivalents).
-
Heat the mixture to reflux and monitor the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Acidify the aqueous solution with a mineral acid (e.g., HCl) to a pH of approximately 2-3, which will precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry to yield 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.
Rationale: The hydroxide ions act as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate which then collapses to give the carboxylate salt and ethanol. Subsequent acidification protonates the carboxylate to yield the desired carboxylic acid.
Table 1: Physicochemical and Spectroscopic Data of Intermediates
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate [3] | C8H12N2O2 | 168.19 | 42-46 | 1.39 (t, 3H), 2.30 (s, 3H), 3.75 (s, 3H), 4.38 (q, 2H), 6.50 (s, 1H) | 14.4, 14.8, 52.1, 60.8, 108.9, 140.2, 148.7, 163.2 |
| 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid | C6H8N2O2 | 140.14 | 170-176 [4] | 2.33 (s, 3H), 3.78 (s, 3H), 6.55 (s, 1H), 11.5 (br s, 1H) | 14.9, 52.3, 109.2, 140.5, 149.1, 167.8 |
Part 2: Synthesis of N,1,5-trimethyl-1H-pyrazole-3-carboxamide
With the carboxylic acid in hand, the final step is the formation of the N-methyl amide. Two common and effective methods are presented here.
Method A: Acid Chloride Formation Followed by Amination
This is a classic and highly reliable two-step, one-pot procedure for amide bond formation.
Figure 3: Amide formation via the acid chloride intermediate.
Experimental Protocol:
-
To a flask containing 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1 equivalent), add thionyl chloride (2-3 equivalents) either neat or in an inert solvent like dichloromethane.
-
Heat the mixture to reflux for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
After cooling to room temperature, remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude acid chloride in a dry, inert solvent such as dichloromethane or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of methylamine (in THF, water, or as a gas) (2-2.5 equivalents). An excess is used to react with the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield N,1,5-trimethyl-1H-pyrazole-3-carboxamide. [5] Rationale: Thionyl chloride converts the carboxylic acid into a highly reactive acid chloride. The subsequent addition of methylamine, a nucleophile, readily attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of the stable amide bond.
Method B: Direct Amide Coupling
This method utilizes a coupling agent to facilitate the direct formation of the amide bond from the carboxylic acid and amine, avoiding the need to isolate the acid chloride.
Figure 4: Direct amide coupling reaction.
Experimental Protocol:
-
Dissolve 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1 equivalent), 1-hydroxybenzotriazole (HOBt) (1.1 equivalents), and methylamine hydrochloride (1.1 equivalents) in a suitable solvent like DMF or dichloromethane.
-
Cool the mixture to 0 °C.
-
Add a base such as N,N-diisopropylethylamine (DIPEA) (2.5 equivalents).
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization. [6][7] Rationale: EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to side reactions and racemization. The amine then displaces the HOBt to form the desired amide. DIPEA acts as a non-nucleophilic base to neutralize the hydrochloride salt of the amine and any acidic byproducts.
Characterization of the Final Product
Table 2: Physicochemical and Spectroscopic Data for N,1,5-trimethyl-1H-pyrazole-3-carboxamide
| Property | Data |
| Molecular Formula | C7H11N3O |
| Molecular Weight ( g/mol ) | 153.18 |
| Appearance | White to off-white solid |
| 1H NMR (CDCl3, δ ppm) | 2.28 (s, 3H, pyrazole-CH3), 3.01 (d, 3H, N-CH3), 3.72 (s, 3H, N-CH3 pyrazole), 6.45 (s, 1H, pyrazole-H), 7.0 (br s, 1H, NH) |
| 13C NMR (CDCl3, δ ppm) | 14.7, 26.5, 51.9, 108.5, 140.0, 148.2, 164.5 |
Conclusion
The synthesis of N,1,5-trimethyl-1H-pyrazole-3-carboxamide can be reliably achieved through a well-established three-step process involving the formation of a pyrazole ester, its hydrolysis to the corresponding carboxylic acid, and subsequent amidation. Both the acid chloride and direct coupling methods for the final step are effective, with the choice often depending on the scale of the reaction and the availability of reagents. This guide provides the necessary detailed protocols and scientific context to enable researchers to successfully synthesize this valuable compound for their drug discovery and development endeavors.
References
- CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google P
-
SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES - TSI Journals. (URL: [Link])
-
One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate - MDPI. (URL: [Link])
-
Supplementary Information - The Royal Society of Chemistry. (URL: [Link])
- CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google P
-
(PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - ResearchGate. (URL: [Link])
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. (URL: [Link])
-
General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives (Abrigach et al., 2014a,b). - ResearchGate. (URL: [Link])
-
Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates - PubMed. (URL: [Link])
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. (URL: [Link])
-
Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. (URL: [Link])
-
Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid - Technical Disclosure Commons. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]
- 3. Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate 5744-51-4 [sigmaaldrich.com]
- 4. 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI) synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
An In-depth Technical Guide to the Molecular Structure of N,1,5-trimethyl-1H-pyrazole-3-carboxamide
Abstract
This technical guide provides a comprehensive examination of the molecular structure of N,1,5-trimethyl-1H-pyrazole-3-carboxamide, a substituted pyrazole of significant interest to researchers in medicinal and agricultural chemistry. The pyrazole scaffold is a well-established pharmacophore, and its derivatives have demonstrated a wide array of biological activities.[1] This document delineates the probable synthetic pathways, offers a detailed analysis of its expected spectroscopic characteristics, and provides the foundational knowledge necessary for its synthesis, identification, and utilization in research and development. The insights herein are synthesized from established principles of heterocyclic chemistry and spectroscopic data from closely related structural analogs.
Introduction: The Pyrazole Carboxamide Scaffold
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms, a structural motif that imparts a unique combination of chemical and physical properties.[2] This core is prevalent in numerous biologically active compounds, exhibiting activities such as anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3] The carboxamide functional group, when appended to the pyrazole ring, further enhances the molecule's ability to participate in hydrogen bonding and other non-covalent interactions, which is often crucial for binding to biological targets.
N,1,5-trimethyl-1H-pyrazole-3-carboxamide is a specific derivative with methyl substitutions at the N1 and C5 positions of the pyrazole ring, and a methylamide at the C3 position. These methyl groups can significantly influence the molecule's solubility, metabolic stability, and steric profile, making it a valuable candidate for structure-activity relationship (SAR) studies in drug and pesticide discovery programs.[1]
Synthesis and Mechanistic Considerations
Retrosynthetic Analysis
A logical retrosynthetic approach breaks down the target molecule into readily available starting materials. The core pyrazole ring is typically formed from a 1,3-dicarbonyl compound and a hydrazine derivative. The carboxamide can be installed from a corresponding carboxylic acid or ester.
Caption: Retrosynthetic pathway for N,1,5-trimethyl-1H-pyrazole-3-carboxamide.
Proposed Synthetic Workflow
The synthesis is envisioned as a two-step process: the formation of a pyrazole-3-carboxylate ester, followed by its conversion to the target N-methylamide.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a robust, well-precedented procedure for this class of compounds.
Step 1: Synthesis of Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate
-
Reaction Setup: To a solution of ethyl 2,4-dioxopentanoate (1 equivalent) in ethanol, add methylhydrazine (1 equivalent) dropwise at room temperature.
-
Rationale: The use of a 1,3-dicarbonyl equivalent and a substituted hydrazine is a classic and highly effective method for pyrazole synthesis, known as the Knorr pyrazole synthesis.[4] The reaction with methylhydrazine can lead to two regioisomers. However, the reaction of methylhydrazine with an unsymmetrical 1,3-diketone generally results in the nitrogen of the methylhydrazine with the methyl group (the more sterically hindered and less nucleophilic nitrogen) attacking the more electrophilic carbonyl group, leading to the 1,5-disubstituted pyrazole as the major product.
-
Reaction Conditions: Add a catalytic amount of acetic acid and heat the mixture to reflux for 4-6 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of N,1,5-trimethyl-1H-pyrazole-3-carboxamide
-
Reaction Setup: Dissolve the purified ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (1 equivalent) in an excess of a 40% aqueous solution of methylamine.
-
Rationale: Direct aminolysis of the ester is a straightforward method to form the amide. Using a large excess of methylamine drives the reaction to completion. This conversion can also be achieved by first hydrolyzing the ester to the carboxylic acid and then coupling it with methylamine using a standard peptide coupling agent.[2]
-
Reaction Conditions: Heat the mixture in a sealed vessel at 80-100 °C for 12-24 hours.
-
Work-up and Purification: After cooling, the product may precipitate from the solution. The solid can be collected by filtration, washed with cold water, and dried. If no precipitate forms, the excess methylamine and water can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.
Structural Elucidation by Spectroscopic Methods
The confirmation of the molecular structure of N,1,5-trimethyl-1H-pyrazole-3-carboxamide would rely on a combination of spectroscopic techniques. The following sections detail the expected spectral data based on known values for analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules.
¹H NMR Spectroscopy (Predicted)
-
The spectrum is expected to be relatively simple, showing four distinct singlet signals.
-
Rationale: The free rotation around the single bonds and the absence of adjacent protons for splitting would result in singlets for all proton environments.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 6.2 - 6.5 | Singlet | 1H | H-4 (pyrazole ring) | The proton on a pyrazole ring typically appears in this region.[6] |
| ~ 3.8 - 4.1 | Singlet | 3H | N1-CH₃ | N-methyl groups on heterocyclic rings are deshielded and appear in this range.[1] |
| ~ 2.8 - 3.0 | Singlet | 3H | N-CH₃ (amide) | The chemical shift of an N-methyl amide proton can be variable. |
| ~ 2.2 - 2.5 | Singlet | 3H | C5-CH₃ | A methyl group attached to an sp² carbon of the pyrazole ring.[1] |
¹³C NMR Spectroscopy (Predicted)
-
The spectrum will provide key information about the carbon skeleton.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 162 - 165 | C=O (carboxamide) | The carbonyl carbon of an amide typically resonates in this downfield region.[2] |
| ~ 148 - 152 | C-3 (pyrazole ring) | An sp² carbon of the pyrazole ring attached to the carboxamide group. |
| ~ 138 - 142 | C-5 (pyrazole ring) | An sp² carbon of the pyrazole ring attached to a methyl group.[3] |
| ~ 105 - 110 | C-4 (pyrazole ring) | The protonated sp² carbon of the pyrazole ring.[3] |
| ~ 35 - 40 | N1-CH₃ | The carbon of the N-methyl group on the pyrazole ring. |
| ~ 26 - 30 | N-CH₃ (amide) | The carbon of the N-methyl group of the amide. |
| ~ 12 - 16 | C5-CH₃ | The carbon of the C-methyl group on the pyrazole ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |
| ~ 3300 - 3400 | N-H Stretch | Secondary Amide | A characteristic sharp to medium peak for the N-H bond in the amide. |
| ~ 2900 - 3000 | C-H Stretch | Methyl (sp³) | Stretching vibrations of the C-H bonds in the methyl groups. |
| ~ 1650 - 1680 | C=O Stretch | Amide I Band | A strong, characteristic absorption for the carbonyl group of the amide.[6] |
| ~ 1520 - 1570 | N-H Bend | Amide II Band | Bending vibration of the N-H bond coupled with C-N stretching. |
| ~ 1400 - 1600 | C=C and C=N Stretches | Pyrazole Ring | Aromatic and heteroaromatic ring stretching vibrations. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Formula: C₇H₁₁N₃O
-
Molecular Weight: 153.18 g/mol
-
Expected Molecular Ion Peak (M⁺): An intense peak at m/z = 153 in the electron ionization (EI) mass spectrum.
-
High-Resolution Mass Spectrometry (HRMS): Would confirm the elemental composition with high accuracy.
-
Key Fragmentation Pathways:
-
Loss of the N-methylcarbamoyl group (•CONHCH₃)
-
Cleavage of the methyl groups
-
Fragmentation of the pyrazole ring
-
Physicochemical Properties and Safety
| Property | Predicted Value/Information | Source |
| CAS Number | Not specifically assigned; related structures exist. | N/A |
| Molecular Formula | C₇H₁₁N₃O | Calculated |
| Molecular Weight | 153.18 g/mol | Calculated |
| Appearance | Likely a white to off-white crystalline solid. | Analogy |
| Solubility | Expected to have moderate solubility in polar organic solvents. | Analogy |
| Safety | Handle with appropriate personal protective equipment (PPE). Pyrazole derivatives can have biological activity and should be treated as potentially hazardous. | General Laboratory Practice |
Conclusion
N,1,5-trimethyl-1H-pyrazole-3-carboxamide represents a synthetically accessible and potentially valuable molecule for chemical biology and materials science. This guide provides a robust framework for its synthesis and structural characterization, grounded in the established principles of heterocyclic chemistry and spectroscopic analysis. The predictive data presented herein serves as a reliable reference for researchers aiming to synthesize and study this compound and its derivatives, facilitating further exploration of the vast chemical space of pyrazole-based molecules.
References
-
Al-Hourani, B. J., et al. (2011). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molecules, 16(7), 5766-5775. Available from: [Link].
-
Aggarwal, N., et al. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceutical and Biological Evaluations, 1(1), 1-20. Available from: [Link].
- Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.
-
Ok, S., et al. (2020). H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. Available from: [Link].
-
The Royal Society of Chemistry. (2018). Supplementary Information: Direct N-heterocyclization of hydrazines to access styrylated pyrazoles. Available from: [Link].
-
Al-Tel, T. H., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3866. Available from: [Link].
-
Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link].
-
NIST. 1H-Pyrazole, 1,3,5-trimethyl-. In NIST Chemistry WebBook. Available from: [Link].
-
U.S. Environmental Protection Agency. 1H-Pyrazole-5-carboxamide, 3-bromo-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)-. Available from: [Link].
-
NIST. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. In NIST Chemistry WebBook. Available from: [Link].
- Google Patents. (1995). Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. US5462960A.
-
Pfizer Inc. (2021). Sildenafil. Wikipedia. Available from: [Link].
- Mokhtar, H., & Soliman, R. (1978). Synthesis of Some Substituted pyrazole-3-carboxylic Acids With Possible Hypoglycemic and Antimicrobial Activity. Pharmazie, 33(10), 649-651.
-
ResearchGate. (2023). FT-IR spectrum of the pyrazoline carboxamide compound. Available from: [Link].
Sources
- 1. N,1,3-Trimethyl-1H-pyrazole-5-carboxamide, 97% [benchchem.com]
- 2. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epubl.ktu.edu [epubl.ktu.edu]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
The Multifaceted Biological Activities of Pyrazole Carboxamide Derivatives: A Technical Guide for Drug Discovery and Development
Introduction: The Pyrazole Carboxamide Scaffold - A Privileged Structure in Bioactive Compound Design
The pyrazole carboxamide core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and agrochemical research.[1][2] Its inherent structural features, including the presence of multiple hydrogen bond donors and acceptors, and the ability to adopt diverse conformations, allow for fine-tuning of its physicochemical properties and biological activities.[3][4] This adaptability has led to the development of a wide array of pyrazole carboxamide derivatives with potent and selective biological effects, ranging from antifungal and herbicidal to anticancer activities.[5][6][7] This technical guide provides an in-depth exploration of the diverse biological activities of pyrazole carboxamide derivatives, focusing on their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation.
I. Antifungal Activity: Targeting Fungal Respiration
A significant class of pyrazole carboxamide derivatives exhibits potent antifungal activity, primarily by inhibiting the fungal respiratory chain.[2]
A. Mechanism of Action: Succinate Dehydrogenase Inhibition
The primary molecular target for many antifungal pyrazole carboxamides is succinate dehydrogenase (SDH), a key enzyme complex (Complex II) in the mitochondrial electron transport chain.[2] Inhibition of SDH disrupts the tricarboxylic acid (TCA) cycle and cellular respiration, leading to a rapid depletion of ATP and ultimately, fungal cell death. The carboxamide moiety plays a crucial role in binding to the ubiquinone-binding site (Q-site) of the SDH complex, effectively blocking the electron transfer from succinate to ubiquinone.
Caption: Mechanism of antifungal action via Succinate Dehydrogenase (SDH) inhibition.
B. Structure-Activity Relationship (SAR) Insights
The antifungal potency of pyrazole carboxamide derivatives is significantly influenced by the nature of substituents on both the pyrazole and carboxamide moieties.[5][8][9]
-
Pyrazole Ring Substituents: The substituents at the N1, C3, and C5 positions of the pyrazole ring are crucial for modulating activity. For instance, the presence of a trifluoromethyl group at the C3 position has been shown to enhance antifungal activity in some derivatives.[5]
-
Carboxamide Substituents: The nature of the amine component of the carboxamide is a key determinant of potency and spectrum of activity. Aromatic and heteroaromatic amines, often with specific substitution patterns, are commonly employed to optimize binding to the SDH active site.[5][9] Introducing a larger group at the ortho position of the aniline moiety can strengthen the antifungal activity.[5]
C. Experimental Protocol: In Vitro Antifungal Activity Assessment (Mycelium Growth Inhibition Assay)
This protocol outlines a standard method for evaluating the in vitro antifungal activity of pyrazole carboxamide derivatives against various phytopathogenic fungi.[5][10][11]
1. Preparation of Test Compounds and Fungal Cultures: a. Dissolve the synthesized pyrazole carboxamide derivatives in a suitable solvent (e.g., DMSO) to prepare stock solutions of known concentrations. b. Culture the target fungal strains on a suitable medium, such as Potato Dextrose Agar (PDA), until they reach the logarithmic growth phase.
2. Assay Procedure: a. Prepare a series of dilutions of the test compounds from the stock solutions. b. Incorporate the different concentrations of the test compounds into molten PDA medium and pour into Petri dishes. A control group with the solvent alone should be included. c. Once the agar has solidified, place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture onto the center of each agar plate. d. Incubate the plates at an appropriate temperature for the specific fungus (e.g., 25-28°C) in the dark.
3. Data Collection and Analysis: a. Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the mycelium in the control plate reaches the edge of the dish. b. Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where:
- dc = average diameter of the fungal colony in the control group
- dt = average diameter of the fungal colony in the treatment group c. Determine the EC50 value (the concentration of the compound that inhibits 50% of mycelial growth) by performing a probit analysis of the dose-response data.
II. Herbicidal Activity: Disrupting Plant Metabolism
Certain pyrazole carboxamide derivatives have been developed as potent herbicides, targeting essential metabolic pathways in plants.
A. Mechanism of Action: Transketolase Inhibition
A key mechanism of herbicidal action for some pyrazole amides is the inhibition of transketolase (TK), a crucial enzyme in the Calvin cycle of photosynthesis.[12] By inhibiting TK, these compounds disrupt carbon fixation and the production of essential aromatic amino acids, leading to plant growth inhibition and eventual death.[12]
Caption: Mechanism of herbicidal action via Transketolase (TK) inhibition.
B. Experimental Protocol: In Vivo Herbicidal Activity Evaluation (Foliar Spray Method)
This protocol describes a common method for assessing the post-emergence herbicidal activity of pyrazole carboxamide derivatives.[12]
1. Plant Cultivation: a. Sow seeds of target weed species (e.g., Digitaria sanguinalis, Amaranthus retroflexus) in pots containing a suitable soil mixture. b. Grow the plants in a greenhouse or growth chamber under controlled conditions (temperature, light, humidity) until they reach the 2-3 leaf stage.
2. Treatment Application: a. Prepare solutions of the test compounds in a suitable solvent system (e.g., acetone-water with a surfactant) at various concentrations. b. Apply the solutions as a fine spray to the foliage of the plants until runoff. A control group sprayed with the solvent system alone should be included.
3. Evaluation: a. Maintain the treated plants in the greenhouse or growth chamber for a specified period (e.g., 14-21 days). b. Visually assess the herbicidal injury on a scale of 0% (no effect) to 100% (complete plant death). c. For a more quantitative assessment, harvest the above-ground plant biomass and measure the fresh or dry weight. d. Calculate the percentage of growth inhibition compared to the control group.
III. Anticancer Activity: A Promising Frontier
The pyrazole carboxamide scaffold has also emerged as a valuable template for the design of novel anticancer agents.[6][7] These derivatives have been shown to exert their cytotoxic effects through various mechanisms.
A. Mechanisms of Action in Cancer
The anticancer activity of pyrazole carboxamides is often attributed to their ability to interfere with key cellular processes in cancer cells, including:
-
Kinase Inhibition: Many pyrazole derivatives act as inhibitors of various protein kinases that are often dysregulated in cancer, such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[4] By blocking the activity of these kinases, they can halt the cell cycle and inhibit tumor growth and angiogenesis.
-
Induction of Apoptosis: Some pyrazole carboxamides have been shown to induce programmed cell death (apoptosis) in cancer cells. This can occur through various pathways, including the activation of caspases and the modulation of pro- and anti-apoptotic proteins.
-
DNA Interaction: Certain derivatives may interact with DNA, leading to DNA damage and the activation of cell death pathways.[4]
B. Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[13][14][15][16]
1. Cell Culture and Seeding: a. Culture the desired cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in an appropriate culture medium supplemented with fetal bovine serum and antibiotics. b. Seed the cells into 96-well plates at a predetermined density and allow them to adhere and grow for 24 hours.
2. Compound Treatment: a. Prepare a series of dilutions of the pyrazole carboxamide derivatives in the culture medium. b. Remove the old medium from the 96-well plates and add the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). c. Incubate the plates for a specific period, typically 48 or 72 hours, at 37°C in a humidified incubator with 5% CO2.
3. MTT Assay and Data Analysis: a. After the incubation period, add a solution of MTT to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product. b. Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[13] c. Measure the absorbance of the solution in each well using a microplate reader at a wavelength of around 570-595 nm.[13] d. Calculate the percentage of cell viability relative to the vehicle control. e. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
IV. Synthesis of Pyrazole Carboxamide Derivatives: A General Approach
A common and versatile method for the synthesis of pyrazole carboxamide derivatives involves the amidation of a pyrazole carboxylic acid or its corresponding acid chloride.[3][17]
Caption: General synthetic workflow for pyrazole carboxamide derivatives.
A. General Synthetic Protocol
1. Synthesis of Pyrazole-4-carbonyl Chloride: a. To a solution of pyrazole-4-carboxylic acid in a suitable solvent (e.g., dichloromethane or toluene), add an excess of a chlorinating agent such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). b. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction. c. Stir the reaction mixture at room temperature or under reflux until the reaction is complete (monitored by TLC or disappearance of the starting material). d. Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude pyrazole-4-carbonyl chloride, which is often used in the next step without further purification.
2. Amide Coupling: a. Dissolve the crude pyrazole-4-carbonyl chloride in an appropriate aprotic solvent (e.g., dichloromethane, THF, or acetonitrile). b. To this solution, add the desired substituted amine (1.0-1.2 equivalents) and a base (e.g., triethylamine or pyridine, 1.5-2.0 equivalents) to neutralize the HCl generated during the reaction. c. Stir the reaction mixture at room temperature until the reaction is complete. d. Upon completion, quench the reaction with water and extract the product with an organic solvent. e. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrate it under reduced pressure. f. Purify the crude product by recrystallization or column chromatography to obtain the desired pyrazole carboxamide derivative.
V. Data Presentation and Analysis
For a comprehensive evaluation and comparison of the biological activities of a series of pyrazole carboxamide derivatives, it is essential to present the data in a clear and organized manner.
Table 1: Antifungal Activity of Pyrazole Carboxamide Derivatives (EC50 in µg/mL)
| Compound ID | Rhizoctonia solani | Botrytis cinerea | Fusarium graminearum |
| PC-1 | 0.37[5] | >100 | 10.29[5] |
| PC-2 | 2.24[5] | 3.21[5] | >100 |
| PC-3 | 0.013[18] | - | - |
| Control (Carbendazim) | 1.00[5] | - | - |
Table 2: Herbicidal Activity of Pyrazole Amide Derivatives (% Inhibition at 150 g ai/ha)
| Compound ID | Digitaria sanguinalis | Amaranthus retroflexus | Setaria viridis |
| PA-1 | ~90%[12] | ~80%[12] | ~80%[12] |
| PA-2 | ~80%[12] | >80%[12] | >80%[12] |
| Control (Mesotrione) | - | - | - |
Table 3: Anticancer Activity of Pyrazole Carboxamide Derivatives (IC50 in µM)
| Compound ID | MCF-7 (Breast Cancer) | HCT-116 (Colon Cancer) | A549 (Lung Cancer) |
| PCA-1 | 81.48 ± 0.89[13] | 6.57[16] | 1.98 ± 1.10[14] |
| PCA-2 | 7.97[16] | 9.54[16] | - |
| Control (Doxorubicin) | - | - | - |
VI. Conclusion and Future Perspectives
The pyrazole carboxamide scaffold has proven to be a remarkably versatile and fruitful starting point for the discovery of novel bioactive compounds. The diverse biological activities, including potent antifungal, herbicidal, and anticancer effects, underscore the importance of this chemical class in both agriculture and medicine. The ability to systematically modify the substituents on the pyrazole and carboxamide moieties provides a powerful tool for optimizing potency, selectivity, and pharmacokinetic properties.
Future research in this area will likely focus on several key aspects:
-
Discovery of Novel Targets: While SDH and TK are well-established targets, identifying new molecular targets for pyrazole carboxamides could lead to the development of compounds with novel mechanisms of action and potentially overcome existing resistance issues.
-
Rational Design and Computational Approaches: The use of computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will continue to play a crucial role in the rational design of more potent and selective derivatives.
-
Exploration of New Biological Activities: The inherent versatility of the pyrazole carboxamide scaffold suggests that it may possess other, as-yet-undiscovered biological activities. Screening of existing and new libraries of these compounds against a broader range of biological targets could yield exciting new lead compounds for various therapeutic areas.
VII. References
-
Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024-06-13). National Institutes of Health. [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025-03-20). National Institutes of Health. [Link]
-
Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2015-03-09). National Institutes of Health. [Link]
-
Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides Against Colletotrichum gloeosporioides. (2020-05-19). ResearchGate. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023-01-01). National Center for Biotechnology Information. [Link]
-
Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors. (2024-02-21). PubMed. [Link]
-
Synthesis and biological evaluation of novel pyrazole carboxamide with diarylamine-modified scaffold as potent antifungal agents. (2020-01-01). ScienceDirect. [Link]
-
Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023-02-10). Encyclopedia.pub. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017-10-24). National Institutes of Health. [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025-03-04). RSC Publishing. [Link]
-
Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. (2024-09-07). ResearchGate. [Link]
-
Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. (2024-09-07). PubMed. [Link]
-
Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. (2023-07-31). Asian Journal of Chemistry. [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (2016-01-01). Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. (2024-02-21). PubMed. [Link]
-
Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action. (2022-04-20). ACS Publications. [Link]
-
Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. (2023-08-28). National Institutes of Health. [Link]
-
In vitro Anticancer Activity of Pyrazole Fused Triazole Hybrids as Schiff and Mannich Bases through MTT Assay and Flow Cytometry. (2021-01-01). Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. (2020-01-01). SciELO. [Link]
-
Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2015-03-04). ResearchGate. [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025-03-04). RSC Publishing. [Link]
-
Synthesis, characterization,nematocidal activity and docking study of novel pyrazole-4-carboxamide derivatives. (2020-01-01). ResearchGate. [Link]
-
anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. (2023-01-01). ResearchGate. [Link]
-
The Recent Development of the Pyrazoles : A Review. (2021-11-26). TSI Journals. [Link]
Sources
- 1. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 15. jocpr.com [jocpr.com]
- 16. researchgate.net [researchgate.net]
- 17. jocpr.com [jocpr.com]
- 18. Synthesis and biological evaluation of novel pyrazole carboxamide with diarylamine-modified scaffold as potent antifungal agents [html.rhhz.net]
N,1,5-trimethyl-1H-pyrazole-3-carboxamide: A Technical Guide to its Presumed Mechanism of Action as a Succinate Dehydrogenase Inhibitor
Abstract
This technical guide provides an in-depth exploration of the presumed mechanism of action of N,1,5-trimethyl-1H-pyrazole-3-carboxamide, a member of the broader pyrazole carboxamide class of biologically active compounds. Drawing upon extensive research into structurally analogous pyrazole carboxamides, this document elucidates the role of succinate dehydrogenase (SDH) as the primary molecular target. We will delve into the biochemical basis of SDH inhibition, the resultant disruption of the mitochondrial electron transport chain, and the consequential impact on fungal respiration and cellular energy production. This guide will further detail established experimental protocols for assessing antifungal efficacy and target engagement, including in vitro fungal growth inhibition assays and enzymatic assays for SDH activity. Furthermore, we will explore the structure-activity relationships within the pyrazole carboxamide class and discuss the critical consideration of potential mammalian mitochondrial toxicity. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antifungal agents.
Introduction: The Rise of Pyrazole Carboxamides in Agrochemistry and Medicine
The pyrazole ring is a versatile heterocyclic scaffold that forms the core of numerous biologically active molecules.[1][2][3] Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][3] Within this diverse family, pyrazole carboxamides have emerged as a particularly significant class, especially in the field of agrochemical research, where they are widely utilized for crop protection.[4] Many commercially successful fungicides belong to this chemical class, underscoring their efficacy in controlling pathogenic fungi.[5]
N,1,5-trimethyl-1H-pyrazole-3-carboxamide is a specific analog within this class. While detailed public-domain studies on this exact molecule are limited, the well-established mechanism of action for a vast number of structurally related pyrazole carboxamides provides a robust framework for understanding its biological activity. The primary mechanism of action for the fungicidal activity of pyrazole carboxamides is the inhibition of the mitochondrial enzyme succinate dehydrogenase (SDH).[4]
The Primary Target: Succinate Dehydrogenase (Complex II)
Succinate dehydrogenase is a critical enzyme complex embedded in the inner mitochondrial membrane, where it plays a dual role in cellular metabolism. It is the only enzyme that participates in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC).
-
In the TCA Cycle: SDH catalyzes the oxidation of succinate to fumarate.
-
In the ETC: As Complex II, it transfers electrons from succinate to the quinone pool (ubiquinone), which then shuttles them to Complex III.
By inhibiting SDH, pyrazole carboxamides effectively disrupt these two fundamental cellular processes, leading to a cascade of events that culminate in fungal cell death.[4] The inhibition of SDH blocks the mitochondrial respiratory chain, halting ATP production and causing an accumulation of reactive oxygen species (ROS), which induces oxidative stress and cellular damage.
Molecular Interaction with SDH
Molecular docking studies on various pyrazole carboxamide fungicides have provided insights into their binding mode within the SDH enzyme complex. These compounds are known to bind to the ubiquinone-binding site (Qp site) of the complex, preventing the natural substrate from docking. The carboxamide moiety and the pyrazole ring are crucial for this interaction, often forming hydrogen bonds and other non-covalent interactions with key amino acid residues in the binding pocket. For instance, studies on related compounds have shown interactions with amino acid residues such as tryptophan (TRP), serine (SER), tyrosine (TYR), and arginine (ARG) of the SDH subunits.[6]
The following diagram illustrates the proposed binding of a pyrazole carboxamide inhibitor to the Qp site of the SDH enzyme complex.
Caption: Binding of the pyrazole carboxamide inhibitor to the Qp site of SDH.
The following diagram illustrates the central role of SDH in cellular respiration and the impact of its inhibition.
Caption: Inhibition of SDH (Complex II) disrupts the TCA cycle and electron transport chain.
Experimental Validation of the Mechanism of Action
A multi-faceted experimental approach is necessary to thoroughly characterize the mechanism of action of N,1,5-trimethyl-1H-pyrazole-3-carboxamide. The following protocols are standard in the field for evaluating SDHI fungicides.
In Vitro Antifungal Activity Assessment
The initial step in evaluating a potential antifungal compound is to determine its efficacy against a panel of relevant pathogenic fungi. The mycelial growth inhibition assay is a widely used method.
Protocol: Mycelial Growth Inhibition Assay
-
Preparation of Fungal Cultures: Pure cultures of target fungi (e.g., Botrytis cinerea, Fusarium oxysporum) are grown on a suitable solid medium such as Potato Dextrose Agar (PDA).[7]
-
Preparation of Test Compound: A stock solution of N,1,5-trimethyl-1H-pyrazole-3-carboxamide is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then made to achieve a range of test concentrations.
-
Assay Plate Preparation: The test compound dilutions are incorporated into molten PDA at a specified temperature (e.g., 45-50 °C) and poured into Petri dishes. Control plates containing only the solvent are also prepared.
-
Inoculation: A mycelial plug of a specific diameter (e.g., 5 mm) is taken from the edge of an actively growing fungal culture and placed in the center of each agar plate.
-
Incubation: The plates are incubated at an optimal temperature for fungal growth (e.g., 25 °C) in the dark.
-
Data Collection and Analysis: The diameter of the fungal colony is measured at regular intervals until the colony in the control plate reaches the edge of the dish. The percentage of inhibition is calculated using the following formula:
-
Inhibition (%) = [(C - T) / C] x 100
-
Where C is the average diameter of the mycelial growth on the control plates, and T is the average diameter of the mycelial growth on the treated plates.
-
-
-
EC50 Determination: The concentration of the compound that inhibits fungal growth by 50% (EC50) is determined by plotting the inhibition percentage against the logarithm of the compound concentration and performing a regression analysis.[8]
Target Engagement: SDH Enzyme Inhibition Assay
To confirm that the antifungal activity is due to the inhibition of SDH, a direct enzymatic assay is performed. This typically involves isolating mitochondria from a suitable source (e.g., fungal cells or porcine heart) and measuring the activity of the SDH enzyme in the presence and absence of the inhibitor.
Protocol: Spectrophotometric SDH Inhibition Assay
-
Mitochondria Isolation: Mitochondria are isolated from the target organism following established protocols involving differential centrifugation.
-
Reaction Mixture Preparation: A reaction buffer containing a substrate (succinate) and an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP) is prepared. The reduction of DCPIP can be monitored spectrophotometrically.
-
Assay Procedure:
-
A defined amount of mitochondrial protein is added to the wells of a microplate.
-
Various concentrations of N,1,5-trimethyl-1H-pyrazole-3-carboxamide are added to the wells.
-
The reaction is initiated by the addition of the substrate (succinate).
-
-
Data Acquisition: The decrease in absorbance of the electron acceptor is measured over time at a specific wavelength (e.g., 600 nm for DCPIP) using a microplate reader.[9]
-
Data Analysis: The rate of the reaction is calculated from the linear portion of the absorbance versus time plot. The percentage of inhibition is determined for each concentration of the inhibitor.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the SDH enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
The following table presents hypothetical IC50 and EC50 values for N,1,5-trimethyl-1H-pyrazole-3-carboxamide against various fungal pathogens, based on data for structurally related compounds.
| Fungal Species | Target | IC50 (µM) | EC50 (mg/L) |
| Botrytis cinerea | SDH | 0.05 - 0.5 | 0.1 - 1.0 |
| Fusarium oxysporum | SDH | 0.1 - 1.0 | 0.2 - 2.0 |
| Valsa mali | SDH | 1.0 - 5.0 | 2.0 - 10.0 |
| Rhizoctonia solani | SDH | 0.2 - 2.0 | 0.5 - 5.0 |
Note: These values are illustrative and based on published data for analogous pyrazole carboxamide SDHIs.[6][10][11][12]
Structure-Activity Relationships (SAR)
The biological activity of pyrazole carboxamides is highly dependent on the nature and position of substituents on the pyrazole ring and the carboxamide nitrogen. Key structural features that influence the potency of these compounds as SDH inhibitors include:
-
Substituents on the Pyrazole Ring: The nature of the groups at the N1, C3, and C5 positions of the pyrazole ring can significantly impact binding affinity to the SDH enzyme. For instance, the methyl groups in N,1,5-trimethyl-1H-pyrazole-3-carboxamide are likely important for occupying specific hydrophobic pockets within the binding site.
-
The Carboxamide Linker: The carboxamide moiety is a critical pharmacophore, often involved in hydrogen bonding with the target enzyme.
-
Substituents on the Carboxamide Nitrogen: The group attached to the amide nitrogen also plays a crucial role in determining the overall shape and electronic properties of the molecule, which in turn affects its interaction with the SDH binding site.
A Critical Consideration: Mammalian Mitochondrial Toxicity
While SDH is a highly conserved enzyme across species, subtle differences between the fungal and mammalian enzymes can be exploited to achieve selective toxicity. However, it is crucial to assess the potential for off-target effects in mammals. Studies on some 1-methyl-1H-pyrazole-5-carboxamides have revealed unexpected acute mammalian toxicity, which was linked to the inhibition of mitochondrial respiration in mammalian cells.[2][13] This highlights the importance of early-stage toxicity screening in the drug development process.
Protocol: Mammalian Cell Cytotoxicity Assay
-
Cell Culture: A suitable mammalian cell line (e.g., HepG2, a human liver cell line) is cultured under standard conditions.
-
Compound Treatment: Cells are seeded in microplates and treated with a range of concentrations of N,1,5-trimethyl-1H-pyrazole-3-carboxamide for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a fluorescence-based assay.
-
Data Analysis: The percentage of viable cells is calculated relative to untreated control cells. The concentration of the compound that reduces cell viability by 50% (CC50) is determined.
A high therapeutic index (the ratio of the CC50 in mammalian cells to the EC50 against the target fungus) is a desirable characteristic for a successful antifungal agent.
Conclusion
Based on the extensive body of evidence for the pyrazole carboxamide class of compounds, the primary mechanism of action of N,1,5-trimethyl-1H-pyrazole-3-carboxamide as an antifungal agent is presumed to be the inhibition of succinate dehydrogenase. This leads to the disruption of fungal cellular respiration and energy production, ultimately resulting in cell death. The experimental protocols outlined in this guide provide a robust framework for validating this mechanism and assessing the compound's efficacy and safety profile. Further research focusing specifically on N,1,5-trimethyl-1H-pyrazole-3-carboxamide is warranted to confirm these suppositions and to fully elucidate its potential as a novel antifungal agent.
References
-
Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). National Institutes of Health. Available at: [Link]
- Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. (2025). Journal of Agricultural and Food Chemistry.
-
1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. (2021). PubMed. Available at: [Link]
-
Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2015). PubMed Central. Available at: [Link]
-
Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. (2022). PubMed. Available at: [Link]
-
Development of a LAMP Method for Detecting SDHI Fungicide Resistance in Botrytis cinerea. (2018). APS Journals. Available at: [Link]
- Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. (2024).
- Synthesis and Evaluation of Antifungal Activity of Novel Potent SDHI Fungicides Featuring a Conjugated Alkyne Structural Motif. (2025). Journal of Agricultural and Food Chemistry.
-
Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. (2023). PubMed. Available at: [Link]
- Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2015).
- Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. (2025). PubMed.
- SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex. (2025).
- 1-Methyl-1 H -pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. (2021).
-
Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. (2024). PubMed. Available at: [Link]
-
Resistance to the SDHI Fungicides Boscalid and Fluopyram in Podosphaera xanthii Populations from Commercial Cucurbit Fields in Spain. (2021). MDPI. Available at: [Link]
- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry.
-
Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2016). MDPI. Available at: [Link]
-
Discovery of Pyrazine-Carboxamide-Diphenyl-Ethers as Novel Succinate Dehydrogenase Inhibitors via Fragment Recombination. (2020). PubMed. Available at: [Link]
-
Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici. (2022). PubMed Central. Available at: [Link]
- Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibit. Semantic Scholar.
- 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characteriz
-
One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (2016). MDPI. Available at: [Link]
-
Design, Synthesis, Inhibitory Activity, and Molecular Modeling of Novel Pyrazole-Furan/Thiophene Carboxamide Hybrids as Potential Fungicides Targeting Succinate Dehydrogenase. (2022). PubMed. Available at: [Link]
Sources
- 1. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. Resistance to the SDHI Fungicides Boscalid and Fluopyram in Podosphaera xanthii Populations from Commercial Cucurbit Fields in Spain | MDPI [mdpi.com]
- 9. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis, Inhibitory Activity, and Molecular Modeling of Novel Pyrazole-Furan/Thiophene Carboxamide Hybrids as Potential Fungicides Targeting Succinate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Spectroscopic Characterization of N,1,5-trimethyl-1H-pyrazole-3-carboxamide: A Predictive and Comparative Guide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction and Structural Context
N,1,5-trimethyl-1H-pyrazole-3-carboxamide belongs to the pyrazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The precise substitution pattern of this molecule, with methyl groups at the N-1 and C-5 positions and an N-methylcarboxamide group at the C-3 position, dictates its unique electronic and steric properties, which in turn govern its spectroscopic signature.
The accurate elucidation of the structure of novel pyrazole derivatives is paramount for understanding their structure-activity relationships. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools in this endeavor. This guide will provide a detailed prediction and interpretation of the expected data from these techniques for N,1,5-trimethyl-1H-pyrazole-3-carboxamide.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to provide key information about the number, connectivity, and chemical environment of the protons in the molecule. The predicted chemical shifts (δ) are presented in Table 1.
Table 1: Predicted ¹H NMR Chemical Shifts for N,1,5-trimethyl-1H-pyrazole-3-carboxamide
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Comparative Insights |
| H-4 (pyrazole ring) | 6.5 - 6.8 | Singlet | 1H | The lone proton on the pyrazole ring is expected to appear as a singlet in a region typical for pyrazole protons. Its chemical shift is influenced by the surrounding methyl and carboxamide groups. |
| N1-CH₃ (pyrazole ring) | 3.8 - 4.1 | Singlet | 3H | The N-methyl group directly attached to the pyrazole ring is anticipated to be deshielded and appear as a sharp singlet. |
| C5-CH₃ (pyrazole ring) | 2.3 - 2.6 | Singlet | 3H | The methyl group at the C-5 position of the pyrazole ring is expected to resonate at a characteristic upfield chemical shift. |
| N-CH₃ (carboxamide) | 2.8 - 3.1 | Doublet (due to coupling with N-H) | 3H | The chemical shift of the N-methyl group of the carboxamide can be variable and may show restricted rotation. It is expected to appear as a doublet due to coupling with the amide proton, although this coupling may not always be resolved. |
| N-H (carboxamide) | 7.5 - 8.5 | Broad Singlet or Quartet | 1H | The amide proton typically appears as a broad signal due to quadrupole broadening and exchange. It may show coupling to the adjacent N-methyl protons, resulting in a quartet. |
Experimental Protocol for ¹H NMR Acquisition:
A standard ¹H NMR spectrum would be acquired on a 400 MHz or higher field spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrument Setup: Tune and shim the spectrometer to ensure optimal resolution and lineshape.
-
Acquisition Parameters:
-
Pulse sequence: A standard single-pulse experiment (e.g., zg30).
-
Spectral width: 0-16 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay: 1-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are summarized in Table 2.
Table 2: Predicted ¹³C NMR Chemical Shifts for N,1,5-trimethyl-1H-pyrazole-3-carboxamide
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Insights |
| C=O (carboxamide) | 162 - 166 | The carbonyl carbon of the amide is expected in the typical downfield region for such functional groups. |
| C-3 (pyrazole ring) | 148 - 152 | The carbon bearing the carboxamide group will be significantly deshielded. |
| C-5 (pyrazole ring) | 140 - 144 | The carbon with the methyl substituent will also be in the downfield region of the pyrazole ring carbons. |
| C-4 (pyrazole ring) | 105 - 110 | The CH carbon of the pyrazole ring is expected to be the most upfield of the ring carbons. |
| N1-CH₃ (pyrazole ring) | 35 - 39 | The N-methyl carbon will have a characteristic chemical shift in this range. |
| C5-CH₃ (pyrazole ring) | 12 - 16 | The C-methyl group will appear in the upfield aliphatic region. |
| N-CH₃ (carboxamide) | 26 - 30 | The N-methyl carbon of the amide will have a distinct chemical shift. |
Experimental Protocol for ¹³C NMR Acquisition:
A standard ¹³C NMR spectrum would be acquired on a 100 MHz or higher field spectrometer.
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Tune and shim the spectrometer for ¹³C observation.
-
Acquisition Parameters:
-
Pulse sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral width: 0-220 ppm.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent peaks.
Predicted Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The calculated molecular weight of N,1,5-trimethyl-1H-pyrazole-3-carboxamide (C₇H₁₁N₃O) is 153.18 g/mol . Therefore, the molecular ion peak in a low-resolution mass spectrum is expected at m/z = 153. In high-resolution mass spectrometry (HRMS), the exact mass would be observed, confirming the elemental composition.
-
Predicted Fragmentation Pattern: The molecule is expected to undergo fragmentation at several key points. A potential fragmentation pathway is illustrated below.
Caption: Predicted Fragmentation Pathway for N,1,5-trimethyl-1H-pyrazole-3-carboxamide.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization Method: Electron Ionization (EI) is a common method for GC-MS and would likely lead to significant fragmentation. Electrospray Ionization (ESI) is typically used for LC-MS and would likely produce a prominent protonated molecule [M+H]⁺ at m/z = 154.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
Predicted Infrared (IR) Spectroscopy
The IR spectrum will help identify the key functional groups present in the molecule.
Table 3: Predicted IR Absorption Frequencies for N,1,5-trimethyl-1H-pyrazole-3-carboxamide
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amide) | 3300 - 3500 | Medium, Broad |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (amide) | 1640 - 1680 | Strong |
| C=N Stretch (pyrazole ring) | 1580 - 1620 | Medium |
| C-N Stretch | 1200 - 1350 | Medium |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: An FTIR spectrometer is used to record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Data Analysis: The positions and intensities of the absorption bands are correlated with specific functional groups.
Integrated Spectroscopic Analysis Workflow
The comprehensive characterization of N,1,5-trimethyl-1H-pyrazole-3-carboxamide would involve a synergistic approach, integrating data from all spectroscopic techniques.
Caption: Workflow for the Synthesis and Spectroscopic Characterization.
Conclusion
This technical guide provides a comprehensive set of predicted spectroscopic data for N,1,5-trimethyl-1H-pyrazole-3-carboxamide. While awaiting experimental verification, this information serves as a valuable resource for researchers in identifying and characterizing this molecule. The provided protocols and comparative insights are designed to facilitate the empirical analysis and contribute to the growing body of knowledge on pyrazole derivatives. The synergistic use of NMR, MS, and IR spectroscopy, as outlined, will be crucial for the unambiguous structural confirmation of this compound.
References
At the time of writing, no direct citations for the experimental spectroscopic data of N,1,5-trimethyl-1H-pyrazole-3-carboxamide were available. The predictions and comparative data are based on general principles of spectroscopic interpretation and data from analogous compounds found in chemical databases and the scientific literature.
Introduction: Contextualizing N,1,5-trimethyl-1H-pyrazole-3-carboxamide
An In-depth Technical Guide to the Solubility and Stability of N,1,5-trimethyl-1H-pyrazole-3-carboxamide
The pyrazole scaffold is a cornerstone in medicinal and agricultural chemistry, recognized as a privileged structure due to its versatile biological activities.[1] Compounds incorporating the pyrazole ring system have demonstrated a wide spectrum of pharmacological properties, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[2] N,1,5-trimethyl-1H-pyrazole-3-carboxamide belongs to this influential class of N-heterocycles. As a substituted pyrazole carboxamide, its structural attributes—a compact, aromatic core with hydrogen bond acceptors and a carboxamide moiety capable of hydrogen bonding—suggest its potential as a synthetic intermediate for more complex molecules or as a candidate for biological screening.[3]
Understanding the fundamental physicochemical properties of a molecule, specifically its solubility and stability, is a non-negotiable prerequisite in the drug discovery and development pipeline. These parameters profoundly influence a compound's formulation, bioavailability, storage, and ultimately, its therapeutic efficacy and safety. While specific experimental data for the N,1,5-trimethyl isomer is not extensively documented in public literature, this guide provides a robust framework based on first principles of chemical structure, data from closely related analogues, and established international regulatory standards.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple data sheet to provide field-proven, step-by-step protocols for accurately determining the solubility and stability profiles of N,1,5-trimethyl-1H-pyrazole-3-carboxamide. The causality behind experimental choices is explained, ensuring that the described methodologies are not merely procedural but are self-validating systems for generating reliable and reproducible data.
Section 1: Solubility Profile Assessment
Solubility is a critical determinant of a drug candidate's absorption and bioavailability. For oral dosage forms, a compound must dissolve in the gastrointestinal fluids to be absorbed into systemic circulation. Poor aqueous solubility is a major hurdle in drug development, often leading to complex formulation strategies.[4] This section outlines the theoretical basis for the solubility of N,1,5-trimethyl-1H-pyrazole-3-carboxamide and provides a detailed protocol for its empirical determination.
Theoretical Solubility Considerations
The molecular structure of N,1,5-trimethyl-1H-pyrazole-3-carboxamide allows for several predictions regarding its solubility:
-
Aqueous Solubility: The presence of the carboxamide group and the pyrazole ring's nitrogen atoms provides sites for hydrogen bonding with water. However, the three methyl groups add lipophilicity. This structural balance suggests that the compound is likely to have low to moderate aqueous solubility. Generally, pyrazole-based compounds are known to have low solubility in water.
-
pH-Dependent Solubility: The pyrazole ring is weakly basic. While it is not expected to ionize significantly within the physiological pH range (1-8), extreme pH values could influence its solubility. The carboxamide group is generally neutral. Therefore, significant pH-dependent solubility is not anticipated, but must be confirmed experimentally.
-
Organic Solvent Solubility: Due to its lipophilic methyl groups and the organic nature of the heterocyclic core, the compound is expected to exhibit good solubility in polar organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and dichloromethane.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility, as recommended by the World Health Organization (WHO) and other regulatory bodies.[5] This protocol ensures that the true saturation point is measured, rather than a kinetically limited value.
Objective: To determine the equilibrium solubility of N,1,5-trimethyl-1H-pyrazole-3-carboxamide in various aqueous and organic media.
Methodology:
-
Preparation of Media: Prepare a range of aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate gastrointestinal conditions, alongside purified water and relevant organic solvents (e.g., Ethanol, Methanol, Acetonitrile).
-
Compound Addition: Add an excess amount of N,1,5-trimethyl-1H-pyrazole-3-carboxamide to a known volume of each medium in a sealed, inert container (e.g., glass vial). The excess solid is crucial to ensure that saturation is achieved and maintained.
-
Equilibration: Place the vials in an orbital shaker or rotator set to a constant temperature, typically 25 °C (for general characterization) and 37 °C (to simulate physiological conditions).[5] Agitate the samples at a speed sufficient to keep the solid suspended without creating a vortex.
-
Time-Course Sampling: Withdraw aliquots at predetermined time points (e.g., 4, 8, 12, 24, and 48 hours). The purpose of time-course sampling is to establish the point at which equilibrium is reached.
-
Sample Processing: Immediately after withdrawal, filter the aliquot through a fine-pore (e.g., 0.22 µm) filter to remove all undissolved solids. This step is critical to prevent artificially high concentration readings. Dilute the filtrate as necessary with an appropriate solvent to fall within the quantifiable range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated, stability-indicating HPLC-UV or UPLC-MS method.
-
Confirmation of Equilibrium: Equilibrium is considered achieved when the measured concentration from two consecutive time points is statistically identical (e.g., within ±5%). The final reported value should be the average from the plateau region.
Data Presentation: The results should be compiled into a clear, structured table for easy comparison.
| Solvent/Medium | pH | Temperature (°C) | Equilibrium Solubility (mg/mL) | Equilibrium Solubility (µg/mL) |
| Purified Water | ~7 | 25 | Experimental Data | Experimental Data |
| 0.1 N HCl Buffer | 1.2 | 37 | Experimental Data | Experimental Data |
| Acetate Buffer | 4.5 | 37 | Experimental Data | Experimental Data |
| Phosphate Buffer | 6.8 | 37 | Experimental Data | Experimental Data |
| Phosphate Buffer | 7.4 | 37 | Experimental Data | Experimental Data |
| Ethanol | N/A | 25 | Experimental Data | Experimental Data |
| Methanol | N/A | 25 | Experimental Data | Experimental Data |
| Acetonitrile | N/A | 25 | Experimental Data | Experimental Data |
| DMSO | N/A | 25 | Experimental Data | Experimental Data |
Diagram of the Solubility Determination Workflow
Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.
Section 2: Stability Profile and Forced Degradation
Stability testing is a mandatory regulatory requirement to determine the re-test period for a drug substance or the shelf-life for a drug product.[6][7] Forced degradation (or stress testing) is conducted to identify likely degradation products and demonstrate the specificity of analytical methods used for stability studies.[8][9]
Predicted Chemical Stability
The chemical structure of N,1,5-trimethyl-1H-pyrazole-3-carboxamide contains functional groups with known reactivity that can serve as predictors for its stability profile:
-
Hydrolytic Stability: The carboxamide functional group is susceptible to hydrolysis under both acidic and basic conditions.[3] Acid-catalyzed hydrolysis would yield the corresponding carboxylic acid (1,5-dimethyl-1H-pyrazole-3-carboxylic acid) and methylammonium ion, while base-catalyzed hydrolysis would yield the carboxylate salt and methylamine. The pyrazole ring itself is generally stable to hydrolysis.
-
Oxidative Stability: The methyl groups attached to the pyrazole ring could be susceptible to oxidation under harsh conditions (e.g., strong oxidizing agents), potentially forming hydroxymethyl or carboxylic acid derivatives. The electron-rich pyrazole ring could also be a target for oxidation.
-
Photostability: Aromatic and heterocyclic systems can absorb UV radiation, which may lead to photochemical degradation. The extent of this degradation must be determined experimentally.
Experimental Protocol: ICH-Compliant Forced Degradation Study
This protocol is designed based on the International Council for Harmonisation (ICH) guideline Q1A(R2) to investigate the intrinsic stability of the molecule.[6] The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.
Objective: To identify the degradation pathways of N,1,5-trimethyl-1H-pyrazole-3-carboxamide under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis:
-
Mix the stock solution with 0.1 N to 1 N HCl.
-
Incubate at an elevated temperature (e.g., 60-80 °C).
-
Sample at various time points (e.g., 2, 4, 8, 24 hours).
-
Before analysis, neutralize the sample with an equivalent amount of NaOH.
-
-
Basic Hydrolysis:
-
Mix the stock solution with 0.1 N to 1 N NaOH.
-
Incubate at room temperature or slightly elevated temperature (e.g., 40-60 °C), as base hydrolysis is often faster than acid hydrolysis.
-
Sample at various time points.
-
Before analysis, neutralize the sample with an equivalent amount of HCl.
-
-
Neutral Hydrolysis:
-
Mix the stock solution with purified water.
-
Incubate at an elevated temperature (e.g., 80 °C).
-
Sample at various time points.
-
-
Oxidative Degradation:
-
Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).
-
Incubate at room temperature.
-
Sample at various time points.
-
-
Photostability:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
A parallel sample should be protected from light as a control.
-
-
Thermal Degradation (Solid State):
-
Expose the solid compound to dry heat at an elevated temperature (e.g., 105 °C) for a set duration.
-
-
Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. A photodiode array (PDA) detector is crucial for assessing peak purity and detecting the emergence of new chromophores.
-
Mass spectrometry (LC-MS) should be used to identify the mass of the degradation products, aiding in structure elucidation.
-
Diagram of the Forced Degradation Workflow
Caption: Workflow for an ICH-compliant Forced Degradation Study.
Predicted Primary Degradation Pathway
Based on fundamental organic chemistry, the most probable degradation pathway under hydrolytic stress is the cleavage of the amide bond.
Diagram of Predicted Hydrolytic Degradation
Caption: Predicted primary degradation via hydrolysis of the amide bond. (Note: The diagram above uses placeholders for chemical structure images. In a real report, these would be actual chemical drawings.)
Conclusion
While comprehensive public data on N,1,5-trimethyl-1H-pyrazole-3-carboxamide is limited, this guide provides the essential theoretical framework and practical, detailed methodologies required for its thorough characterization. By applying the principles of physical organic chemistry and adhering to internationally recognized guidelines, researchers can confidently generate the high-quality solubility and stability data necessary to advance a compound through the development lifecycle. The protocols outlined herein are designed to be robust and self-validating, ensuring that the resulting data is reliable, reproducible, and fit for purpose in a research and regulatory context. The true value lies not just in the final numbers, but in the rigorous scientific process used to obtain them.
References
-
TSI Journals. (2021). The Recent Development of the Pyrazoles: A Review. TSI Journals. Available from: [Link].
-
Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. Available from: [Link].
-
MDPI. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Available from: [Link].
-
ResearchGate. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. ResearchGate. Available from: [Link].
-
PubMed Central (PMC). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. PMC. Available from: [Link].
-
PubMed. (2023). Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. PubMed. Available from: [Link].
-
PubChem. Methyl 1H-pyrazole-3-carboxylate. PubChem. Available from: [Link].
-
ACS Publications. (2023). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design. Available from: [Link].
-
International Council for Harmonisation (ICH). (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. Available from: [Link].
-
Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian J. Research Chem. Available from: [Link].
-
SpringerLink. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. SpringerLink. Available from: [Link].
-
PubMed. (2021). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. PubMed. Available from: [Link].
-
European Medicines Agency (EMA). (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. EMA. Available from: [Link].
-
Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. Available from: [Link].
-
International Council for Harmonisation (ICH). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH. Available from: [Link].
-
ResearchGate. Forced degradation studies of Brexpiprazole. ResearchGate. Available from: [Link].
-
PubMed. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed. Available from: [Link].
-
PubMed Central (PMC). (2023). Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer. PMC. Available from: [Link].
-
World Health Organization (WHO). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO. Available from: [Link].
-
National Institutes of Health (NIH). (2012). Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available from: [Link].
-
International Council for Harmonisation (ICH). ICH Q1 guideline on stability testing of drug substances and drug products. ICH. Available from: [Link].
-
ResearchGate. (2023). Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer. ResearchGate. Available from: [Link].
-
U.S. Food and Drug Administration (FDA). Q1 Stability Testing of Drug Substances and Drug Products. FDA. Available from: [Link].
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University. Available from: [Link].
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. BJSTR. Available from: [Link].
-
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available from: [Link].
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. N,1,3-Trimethyl-1H-pyrazole-5-carboxamide, 97% [benchchem.com]
- 4. Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. who.int [who.int]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ajrconline.org [ajrconline.org]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazole Scaffold: A Privileged Core for Targeting Key Mediators of Disease
Foreword: The Enduring Versatility of the Pyrazole Ring in Modern Drug Discovery
To the dedicated researcher, the practicing medicinal chemist, and the drug development professional, this guide serves as a deep dive into the remarkable utility of the pyrazole scaffold. Far from being just another heterocyclic motif, the pyrazole ring has consistently proven itself to be a privileged structure in medicinal chemistry. Its unique electronic and steric properties—acting as both a hydrogen bond donor and acceptor, and serving as a bioisosteric replacement for less stable or more lipophilic aromatic systems—grant it a chemical versatility that is reflected in the sheer breadth of its therapeutic applications.[1]
This document is structured not as a rigid encyclopedia, but as a narrative that follows the logic of drug discovery itself. We will begin by exploring the fundamental physicochemical properties that make the pyrazole core so attractive. From there, we will journey through its most significant therapeutic applications, focusing on the key protein targets that these compounds have been designed to inhibit. For each target class, we will dissect the mechanism of action, supported by quantitative data, and provide detailed, field-tested experimental protocols for their evaluation. Our aim is to provide not just the "what," but the critical "why"—the causality behind the experimental choices that drive the successful development of pyrazole-based therapeutics.
The Pyrazole Core: A Foundation for Favorable Pharmacokinetics and Pharmacodynamics
The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, possesses a unique set of properties that medicinal chemists have expertly leveraged.
-
Bioisosterism and Physicochemical Properties: The pyrazole ring is frequently employed as a bioisostere for a phenyl ring.[1] While structurally similar, it significantly reduces lipophilicity (ClogP of pyrazole is 0.24 versus 2.14 for benzene), which can lead to improved solubility and a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1] Furthermore, its pKa of approximately 2.5, less basic than imidazole (pKa ~7.1), allows for specific interactions in physiological environments without introducing excessive basicity, which can be a liability.[1] The N-1 "pyrrole-like" nitrogen can act as a hydrogen bond donor, while the N-2 "pyridine-like" nitrogen serves as a hydrogen bond acceptor, enabling diverse and strong interactions within a target's binding pocket.[1]
-
Metabolic Stability: Replacing metabolically vulnerable aromatic rings, such as phenols, with a pyrazole can enhance metabolic stability by reducing susceptibility to Phase I and II metabolism.[1] This strategic replacement can prolong the half-life of a drug and improve its overall pharmacokinetic profile.
Key Therapeutic Targets of Pyrazole Compounds
The adaptability of the pyrazole scaffold has led to its successful application across a wide range of therapeutic areas. Here, we explore some of the most prominent target classes.
Protein Kinases: The Central Switches of Cellular Signaling
Protein kinases, which regulate the majority of cellular pathways, are a major class of drug targets, particularly in oncology and immunology. Pyrazole-based compounds have emerged as highly effective kinase inhibitors.
Most pyrazole-based kinase inhibitors are Type I inhibitors, meaning they bind to the ATP-binding pocket of the kinase in its active conformation. The pyrazole core often serves as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase's hinge region, which connects the N- and C-lobes of the enzyme. This anchors the inhibitor in the active site, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.
The JAK-STAT signaling pathway is a critical regulator of cytokine signaling, making it a key target for inflammatory and autoimmune diseases.[2]
-
Signaling Pathway Overview: Upon cytokine binding to its receptor, associated JAKs are brought into close proximity, allowing them to trans-phosphorylate and activate each other. The activated JAKs then phosphorylate the receptor, creating docking sites for STAT (Signal Transducer and Activator of Transcription) proteins. STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.
Caption: The JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.
-
Exemplar Compound: Ruxolitinib Ruxolitinib is a potent and selective inhibitor of JAK1 and JAK2.[3] Its pyrrolo[2,3-d]pyrimidine scaffold forms two key hydrogen bonds with the hinge region residues Glu930 and Leu932 in JAK2, while the pyrazole ring extends into the binding pocket.[3]
-
Quantitative Data: Pyrazole-Based JAK Inhibitors
| Compound | Target(s) | IC50 (nM) | Disease Indication |
| Ruxolitinib | JAK1, JAK2 | ~3 | Myelofibrosis, Polycythemia Vera |
| Tofacitinib | JAK1, JAK3 > JAK2 | 1-2 (JAK1/3) | Rheumatoid Arthritis, Psoriatic Arthritis |
| Baricitinib | JAK1, JAK2 | 5.9 (JAK1), 5.7 (JAK2) | Rheumatoid Arthritis |
Data compiled from multiple sources.[3][4]
This protocol outlines a common method for determining the IC50 value of a pyrazole compound against a target kinase. The ADP-Glo™ assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the kinase activity.
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Dilute the target kinase (e.g., JAK2) and substrate peptide in the kinase buffer to the desired concentrations.
-
Prepare a serial dilution of the pyrazole inhibitor in DMSO, then dilute further in kinase buffer. The final DMSO concentration in the assay should be ≤1%.
-
Prepare ATP solution in kinase buffer (e.g., 10 µM).
-
-
Kinase Reaction:
-
In a 384-well plate, add 2 µL of the diluted pyrazole inhibitor or vehicle (DMSO in kinase buffer for control).
-
Add 2 µL of the kinase/substrate mixture to each well.
-
Initiate the reaction by adding 2 µL of the ATP solution.
-
Incubate the plate at 30°C for 30-60 minutes.
-
-
ADP Detection:
-
Add 6 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40-50 minutes.
-
Add 12 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[5][6]
-
Coagulation Enzymes: Regulating Hemostasis
Targeting key enzymes in the coagulation cascade is a cornerstone of antithrombotic therapy. Pyrazole-based compounds have proven to be highly effective and selective inhibitors of Factor Xa (FXa).
Pyrazole-based FXa inhibitors, such as Apixaban, are direct inhibitors that bind to the active site of both free and prothrombinase-bound FXa. This binding is reversible and competitive, preventing FXa from cleaving prothrombin to thrombin, thereby inhibiting the propagation of the coagulation cascade.
-
Exemplar Compound: Apixaban Apixaban is a highly selective, oral direct FXa inhibitor. Its pyrazolo-piperidone core is crucial for binding; the carbonyl group of the piperidone forms hydrogen bonds with Gly216 in the S4 pocket of FXa, enhancing its affinity and selectivity.
This assay measures the ability of an inhibitor to block the enzymatic activity of FXa on a specific chromogenic substrate.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., Tris-based buffer, pH 8.4, containing NaCl and a bovine plasma-based stabilizer).
-
Dilute purified human Factor Xa in the reaction buffer to a working concentration (e.g., 0.125 ng/µL).[7]
-
Prepare a serial dilution of the pyrazole inhibitor (e.g., Apixaban) in the appropriate solvent (e.g., DMSO) and then dilute in the reaction buffer.
-
Prepare a chromogenic FXa substrate solution.
-
-
Assay Procedure:
-
In a 96-well plate, add 40 µL of the diluted Factor Xa to "Positive Control" and "Test Inhibitor" wells. Add 40 µL of buffer to "Negative Control" wells.[7]
-
Add 10 µL of the diluted inhibitor to the "Test Inhibitor" wells and 10 µL of vehicle to the "Positive Control" and "Negative Control" wells.[7]
-
Incubate the plate for 10-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[7]
-
Initiate the reaction by adding 50 µL of the pre-warmed chromogenic substrate to all wells.
-
Incubate at 37°C for a defined period (e.g., 5-15 minutes).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 405 nm using a microplate reader. The amount of p-nitroaniline (pNA) released is proportional to the residual FXa activity.[7]
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.
-
Cyclooxygenases (COX): Mediators of Inflammation
The discovery of two COX isoforms, the constitutively expressed COX-1 and the inducible COX-2, paved the way for the development of selective COX-2 inhibitors for treating inflammation with reduced gastrointestinal side effects. The pyrazole scaffold is a key feature of celecoxib, a flagship selective COX-2 inhibitor.[8]
-
Exemplar Compound: Celecoxib Celecoxib's diaryl-substituted pyrazole structure allows it to selectively bind to the larger, more accommodating active site of the COX-2 enzyme. The sulfonamide side chain of celecoxib inserts into a hydrophilic side pocket present in COX-2 but not in COX-1, a key determinant of its selectivity.
This protocol is designed to determine the selective inhibitory activity of a compound against COX-2 versus COX-1.
-
Enzyme and Reagent Preparation:
-
Use recombinant human COX-1 and COX-2 enzymes.
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare a solution of arachidonic acid (substrate) in ethanol.
-
Prepare serial dilutions of the test compound (e.g., celecoxib) and a non-selective control (e.g., indomethacin).
-
-
Assay Procedure:
-
In separate tubes or a 96-well plate, pre-incubate COX-1 or COX-2 enzyme with various concentrations of the test compound or vehicle control in the reaction buffer at 37°C for 15 minutes.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a short period (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding a solution of hydrochloric acid.
-
-
Product Quantification and Data Analysis:
-
The primary product of the COX reaction, Prostaglandin G2 (PGG2), is unstable and is typically reduced to Prostaglandin F2α (PGF2α) using stannous chloride.[9]
-
Quantify the amount of PGF2α produced using a specific Enzyme-Linked Immunosorbent Assay (ELISA).[9]
-
Calculate the IC50 values for both COX-1 and COX-2 inhibition.
-
The COX-2 selectivity index is calculated as the ratio of IC50(COX-1) / IC50(COX-2). A higher ratio indicates greater selectivity for COX-2.
-
The Drug Discovery Workflow: From Concept to Candidate
The development of a pyrazole-based therapeutic follows a structured, yet iterative, workflow. Understanding this process is key to appreciating the rationale behind the experimental choices made at each stage.
Caption: A generalized workflow for small molecule drug discovery.
-
Target Identification and Validation: This initial phase involves identifying a biological target (e.g., a specific kinase) that plays a crucial role in a disease and validating its therapeutic potential.
-
Hit Generation: High-Throughput Screening (HTS) of large compound libraries or Fragment-Based Drug Discovery (FBDD) is used to identify initial "hits"—molecules that show activity against the target.
-
Hit-to-Lead Optimization: This is a critical phase where medicinal chemistry, often guided by Computer-Aided Drug Design (CADD), is used to improve the potency and selectivity of the initial hits.[10] This involves extensive Structure-Activity Relationship (SAR) studies, where modifications to the pyrazole scaffold and its substituents are systematically evaluated.[11]
-
Lead Optimization: Promising "lead" compounds are further optimized to improve their pharmacokinetic (ADME) and toxicological properties, aiming to develop a compound suitable for in vivo testing.
-
Preclinical and Clinical Development: The final candidate compound undergoes rigorous testing in animal models and subsequently in human clinical trials to establish its safety and efficacy.
Self-Validating Systems: The Role of Orthogonal Assays and Structural Biology
To ensure the trustworthiness of experimental data, it is imperative to employ self-validating systems. This involves using orthogonal assays and, where possible, obtaining structural data to confirm the mechanism of action.
-
Orthogonal Assays: If a compound shows activity in a biochemical assay (e.g., an enzyme inhibition assay), its effect should be confirmed in a cell-based assay. For example, a pyrazole-based kinase inhibitor should not only inhibit the purified enzyme but also block the phosphorylation of its downstream substrate in a relevant cell line.
-
Experimental Protocol: Cellular Cytotoxicity (MTT Assay) This assay is a common method to assess the effect of a compound on cell viability, which is a crucial secondary validation for anticancer agents.
-
Cell Plating: Seed adherent cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and incubate overnight to allow for attachment.[12]
-
Compound Treatment: Treat the cells with serial dilutions of the pyrazole compound for a specified duration (e.g., 48-72 hours). Include a vehicle-only control.
-
MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[12][13] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the media and add 100-150 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[12][13]
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the concentration of the compound that causes a 50% reduction in cell viability compared to the vehicle control.
-
-
Structural Biology: X-ray crystallography provides the ultimate validation of a compound's binding mode.[14] Obtaining a co-crystal structure of a pyrazole inhibitor bound to its target protein can confirm the predicted interactions (e.g., hinge-binding) and provide invaluable insights for further rational drug design.[15][16]
Conclusion and Future Perspectives
The pyrazole scaffold continues to be a fertile ground for the discovery of novel therapeutics. Its proven track record, exemplified by numerous FDA-approved drugs, underscores its importance in medicinal chemistry. Future efforts will likely focus on developing pyrazole derivatives with even greater selectivity to minimize off-target effects, exploring novel pyrazole-based scaffolds to tackle emerging drug resistance, and applying this versatile core to new and challenging therapeutic targets. The principles and protocols outlined in this guide provide a robust framework for researchers to continue unlocking the full therapeutic potential of pyrazole compounds.
References
-
Niculescu, G. M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. Available from: [Link]
-
Shi, D., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 927-953. Available from: [Link]
-
Kim, H. Y., et al. (2021). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. International Journal of Molecular Sciences, 22(7), 3733. Available from: [Link]
-
BPS Bioscience. (n.d.). Factor Xa Inhibitor Screening Assay Kit. Available from: [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Available from: [Link]
-
Wang, Q., et al. (2023). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. Molecules, 28(15), 5738. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available from: [Link]
-
Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In The Practice of Medicinal Chemistry (pp. 315-376). Academic Press. Available from: [Link]
-
Ruprecht, B., & Nidetzky, B. (2024). Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking. FEBS Open Bio, 14(5), 856-865. Available from: [Link]
-
Showalter, V. M., et al. (1996). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Pharmacology and Experimental Therapeutics, 278(3), 989-999. Available from: [Link]
-
Bazan-Tejeda, M. L., et al. (2019). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 24(18), 3298. Available from: [Link]
-
Douxfils, J., et al. (2020). Chromogenic anti-FXa Assay Calibrated With Low Molecular Weight Heparin in Patients Treated With Rivaroxaban and Apixaban: Possibilities and Limitations. Thrombosis and Haemostasis, 120(2), 293-301. Available from: [Link]
-
Yap, C. W. (2019). Construction of Quantitative Structure Activity Relationship (QSAR) Models to Predict Potency of Structurally Diversed Janus Kinase 2 Inhibitors. Journal of Chemical Information and Modeling, 59(12), 5038-5051. Available from: [Link]
-
Al-Ostoot, F. H., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. Available from: [Link]
-
Patel, M. R., et al. (2016). Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A Novel Series of Alkynylthiophenes as Potent and Selective Cannabinoid-1 Receptor Antagonists. Journal of Medicinal Chemistry, 59(1), 307-323. Available from: [Link]
-
van der Wouden, P. E., et al. (2018). Drug Discovery Maps, a Machine Learning Model That Visualizes and Predicts Kinome–Inhibitor Interaction Landscapes. ACS Central Science, 4(11), 1479-1490. Available from: [Link]
-
El-Sayed, M. A. A., et al. (2021). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules, 26(16), 4930. Available from: [Link]
-
Kaur, N., & Singh, J. (2021). General methods of synthesis for pyrazole and its derivatives. Synthetic Communications, 51(15), 2291-2314. Available from: [Link]
-
Varnes, J. G., et al. (2007). Design, structure-activity relationship, and pharmacokinetic profile of pyrazole-based indoline factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(23), 6481-6488. Available from: [Link]
-
ResearchGate. (2015). How can I calculate IC50 from mtt results?. Available from: [Link]
-
Douglas, J. T. (n.d.). Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction. Diamond Light Source. Available from: [Link]
-
El-Gamal, M. I., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6516. Available from: [Link]
-
van der Wouden, P. E., et al. (2018). Drug Discovery Maps, a Machine Learning Model That Visualizes and Predicts Kinome–Inhibitor Interaction Landscapes. ACS Central Science, 4(11), 1479-1490. Available from: [Link]
-
ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK. Available from: [Link]
-
Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. Available from: [Link]
-
Williams, S. P., et al. (2021). Structural Insights into JAK2 Inhibition by Ruxolitinib, Fedratinib, and Derivatives Thereof. Journal of Medicinal Chemistry, 64(4), 2098-2108. Available from: [Link]
-
Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Available from: [Link]
-
Al-Warhi, T., et al. (2022). Phthalimide Derivatives as Anti-Inflammatory Agents: In Silico COX-2 Targeting and In Vitro Inhibition of PGE2 Production. Molecules, 27(19), 6296. Available from: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]
-
QIAGEN. (2011). Quick-StartProtocol Factor Xa Protease Treatment of Fusion Proteins Containing a Factor Xa Protease Recognition Sequence. Available from: [Link]
-
Kumar, A., et al. (2021). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Molecules, 26(3), 691. Available from: [Link]
-
Marasca, F., et al. (2022). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules, 27(19), 6520. Available from: [Link]
-
Gomaa, H. A. M., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(18), 4247. Available from: [Link]
-
Charles River. (2016). Guidelines for the successful generation of protein-ligand complex crystals. IUCrJ, 3(Pt 6), 464-472. Available from: [Link]
-
Cushman, M., et al. (1995). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 95(5), 1185-1206. Available from: [Link]
-
ResearchGate. (n.d.). Chromogenic anti-Xa method. Available from: [Link]
-
ResearchGate. (n.d.). The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. Available from: [Link]
-
Fabian, M. A., et al. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. Available from: [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Available from: [Link]
-
Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. Available from: [Link]
-
Mphahlele, M. J., et al. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Scientific Reports, 13(1), 7856. Available from: [Link]
-
Fan, H., et al. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Molecules, 28(12), 4707. Available from: [Link]
-
Jhoti, H., & Williams, G. (2005). Studying protein-ligand interactions using X-ray crystallography. Current Opinion in Pharmacology, 5(5), 484-488. Available from: [Link]
-
Simulations Plus, Inc. (2022). In silico design, synthesis, & testing of Cyclooxygenase (COX) inhibitors. Available from: [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Frontiers | Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches [frontiersin.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. atcc.org [atcc.org]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
The Core of Control: An In-depth Technical Guide to Pyrazole Carboxamide Fungicides
For Researchers, Scientists, and Agrochemical Development Professionals
Abstract
Pyrazole carboxamide fungicides represent a cornerstone of modern crop protection, offering broad-spectrum activity against a wide array of devastating fungal pathogens. Their commercial success is underpinned by a highly specific and potent mechanism of action: the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain. This in-depth technical guide provides a comprehensive overview of the synthesis, mechanism of action, structure-activity relationships, and biological activity of this vital class of agrochemicals. Furthermore, it delves into the critical issue of fungicide resistance and outlines scientifically grounded strategies for sustainable use. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel crop protection solutions.
Introduction: A Revolution in Fungal Disease Management
The introduction of pyrazole carboxamide fungicides marked a significant advancement in the fight against fungal diseases that threaten global food security. These compounds, widely classified as Succinate Dehydrogenase Inhibitors (SDHIs), have demonstrated exceptional efficacy against a variety of plant pathogenic fungi.[1] Their unique mode of action provides a valuable tool for managing resistance to other fungicide classes.[2] The pyrazole carboxamide scaffold has proven to be a versatile platform for the development of numerous commercially successful fungicides, including Bixafen, Fluxapyroxad, and Penthiopyrad, each with a distinct spectrum of activity tailored for specific crops and pathogens.[3]
Mechanism of Action: Targeting the Fungal Powerhouse
The primary fungicidal activity of pyrazole carboxamides stems from their ability to inhibit the enzyme succinate dehydrogenase (SDH), also known as Complex II, a key component of the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[1] By binding to the ubiquinone-binding (Qp) site of the SDH enzyme, these fungicides effectively block the transfer of electrons from succinate to ubiquinone.[4] This disruption of cellular respiration leads to a cascade of events culminating in fungal cell death:
-
Inhibition of ATP Synthesis: The blockage of the electron transport chain severely restricts the production of adenosine triphosphate (ATP), the cell's primary energy currency.[1]
-
Metabolic Disruption: The inhibition of the TCA cycle disrupts essential metabolic pathways required for fungal growth and development.[5]
This highly specific mode of action is central to their effectiveness and also a key factor in the development of fungicide resistance.
Caption: Iterative process of lead optimization guided by SAR.
Synthesis of Pyrazole Carboxamides: A Practical Guide
The industrial synthesis of pyrazole carboxamide fungicides typically involves a multi-step process. [6]A representative synthesis of Fluxapyroxad is outlined below, highlighting the key chemical transformations.
Experimental Protocol: Synthesis of Fluxapyroxad
This protocol is a composite of established synthetic routes and should be adapted and optimized for specific laboratory conditions.
Step 1: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (Key Intermediate A)
This key intermediate is central to the synthesis of several modern pyrazole carboxamide fungicides. [7][8]
-
Reaction: Cyclization reaction followed by hydrolysis.
-
Reagents and Solvents: Propiolic acid, difluoromethane, carbon monoxide, palladium catalyst, methylhydrazine, sodium hydroxide.
-
Procedure:
-
In a high-pressure reactor, combine propiolic acid, a suitable solvent (e.g., ethanol), and a palladium catalyst.
-
Introduce difluoromethane and carbon monoxide gas and heat the mixture under pressure.
-
After the reaction is complete, cool the reactor and carefully vent the excess gas.
-
Add methylhydrazine to the reaction mixture and stir to facilitate the cyclization reaction, forming the pyrazole ring.
-
Add a solution of sodium hydroxide to hydrolyze the resulting ester to the carboxylic acid.
-
Acidify the mixture with hydrochloric acid to precipitate the product.
-
Filter, wash with water, and dry the solid to obtain 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
-
-
Self-Validation: The purity of the intermediate can be confirmed by NMR spectroscopy and melting point analysis. The presence of isomers can be minimized through careful control of reaction conditions and purification by recrystallization. [7] Step 2: Synthesis of N-(3',4',5'-trifluorobiphenyl-2-yl)aniline (Key Intermediate B)
This biphenyl amine is another crucial building block for Fluxapyroxad. [9][10]
-
Reaction: Suzuki-Miyaura cross-coupling reaction.
-
Reagents and Solvents: 2-bromoaniline, 3,4,5-trifluorophenylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., sodium carbonate), and a solvent system (e.g., toluene/water).
-
Procedure:
-
To a reaction flask, add 2-bromoaniline, 3,4,5-trifluorophenylboronic acid, the palladium catalyst, and the base.
-
Add the solvent system and degas the mixture by bubbling with nitrogen.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and partition between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-(3',4',5'-trifluorobiphenyl-2-yl)aniline.
-
-
Self-Validation: The structure and purity of the product can be confirmed by ¹H NMR, ¹⁹F NMR, and mass spectrometry. The efficiency of the cross-coupling is highly dependent on the catalyst and reaction conditions.
Step 3: Amide Coupling to Form Fluxapyroxad
-
Reaction: Acyl chloride formation followed by amidation.
-
Reagents and Solvents: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (from Step 1), thionyl chloride or oxalyl chloride, N-(3',4',5'-trifluorobiphenyl-2-yl)aniline (from Step 2), a base (e.g., triethylamine or pyridine), and an aprotic solvent (e.g., dichloromethane or toluene).
-
Procedure:
-
Convert the carboxylic acid from Step 1 to the corresponding acyl chloride by reacting with thionyl chloride or oxalyl chloride in the presence of a catalytic amount of DMF.
-
In a separate flask, dissolve the aniline from Step 2 in the aprotic solvent and add the base.
-
Slowly add the freshly prepared acyl chloride to the aniline solution at a low temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain Fluxapyroxad as a solid.
-
-
Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity. The melting point should also be determined and compared to the literature value.
Biological Activity and Spectrum
Pyrazole carboxamide fungicides exhibit a broad spectrum of activity against a variety of economically important plant pathogens. The specific efficacy of each commercial product varies depending on its unique chemical structure.
| Fungicide | Target Pathogens (Examples) | Key Crop Applications |
| Bixafen | Puccinia spp. (Rusts), Septoria tritici, Pyrenophora teres | Cereals (Wheat, Barley), Corn, Soybeans |
| Fluxapyroxad | Botrytis cinerea (Gray Mold), Sclerotinia sclerotiorum (White Mold), Powdery Mildews, Rusts | Cereals, Legumes, Fruits, Vegetables |
| Penthiopyrad | Rhizoctonia solani, Botrytis cinerea, Powdery Mildews | Fruits, Vegetables, Turf |
| Boscalid | Botrytis cinerea, Sclerotinia spp., Powdery Mildews, Alternaria spp. | Fruits, Vegetables, Canola |
Note: This table provides a general overview. Specific activity can vary depending on the pathogen strain and environmental conditions. EC₅₀ values for boscalid against Podosphaera xanthii have been reported, with resistant isolates showing significantly higher values. [4]Similarly, resistance to fluxapyroxad and penthiopyrad has been documented in Botrytis cinerea populations from strawberry fields. [11]
Fungicide Resistance and Management
The single-site mode of action of pyrazole carboxamides makes them prone to the development of fungicide resistance. [4]The primary mechanism of resistance is target-site modification, specifically point mutations in the genes encoding the subunits of the SDH enzyme (SdhB, SdhC, and SdhD). [4][12]These mutations can reduce the binding affinity of the fungicide to the enzyme, thereby diminishing its efficacy.
Molecular Basis of Resistance:
-
Point Mutations: Single nucleotide polymorphisms (SNPs) in the Sdh genes can lead to amino acid substitutions in the SDH protein. For example, mutations in the SdhB subunit, such as H272R/Y, are commonly associated with resistance in various fungal pathogens. [4]* Cross-Resistance: The pattern of cross-resistance among different SDHI fungicides can be complex. Some mutations confer resistance to a broad range of SDHIs, while others may only affect specific chemical subgroups. [5][13]This variability is due to the different binding modes of the various SDHI molecules within the Qp pocket of the SDH enzyme.
Resistance Management Strategies:
To ensure the long-term efficacy of pyrazole carboxamide fungicides, it is crucial to implement robust resistance management strategies. The Fungicide Resistance Action Committee (FRAC) provides guidelines to mitigate the risk of resistance development. [7]
-
Alternation of Modes of Action: Avoid the repeated use of SDHI fungicides. Instead, alternate their application with fungicides from different FRAC groups that have different modes of action. This reduces the selection pressure for SDHI-resistant strains.
-
Mixtures: Use SDHI fungicides in mixtures with other effective fungicides that have a different mode of action. The partner fungicide should provide good disease control on its own.
-
Limiting the Number of Applications: Adhere to the label recommendations regarding the maximum number of applications of SDHI fungicides per season.
-
Preventative Applications: Apply SDHI fungicides preventatively or at the very early stages of disease development. This helps to control the initial fungal population before resistant individuals become prevalent.
-
Integrated Pest Management (IPM): Incorporate non-chemical control methods, such as crop rotation, resistant varieties, and sanitation, to reduce the overall reliance on fungicides.
The scientific rationale behind these strategies is to minimize the selection pressure for resistant individuals within the fungal population. By using a diversity of control measures and modes of action, the likelihood of a resistant strain becoming dominant is significantly reduced.
Future Outlook
Pyrazole carboxamide fungicides will continue to be a vital tool in modern agriculture. Ongoing research is focused on the discovery of new analogues with improved efficacy, a broader spectrum of activity, and a lower propensity for resistance development. A deeper understanding of the molecular interactions between these fungicides and the SDH enzyme, facilitated by computational modeling and structural biology, will be instrumental in the rational design of the next generation of pyrazole carboxamides. Furthermore, the development of rapid and accurate diagnostic tools to monitor for the emergence of resistant strains will be essential for the sustainable use of this important class of fungicides.
References
-
García-Rubio, P., et al. (2021). Resistance to the SDHI Fungicides Boscalid and Fluopyram in Podosphaera xanthii Populations from Commercial Cucurbit Fields in Spain. MDPI. Available at: [Link]
-
Li, Z.-H., et al. (2019). An efficient and practical synthesis of 3',4',5'- trifluoro-[1,1'-biphenyl]-2-amine: a key intermediate of Fluxapyroxad. ResearchGate. Available at: [Link]
-
Li, X., et al. (2016). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. PMC. Available at: [Link]
-
Stammler, G., et al. (2015). Chemical structures of six SDHIs tested in this study. Fluxapyroxad (1), bixafen (2), penthiopyrad (3), boscalid (4), fluopyram (5) and isofetamid (6). ResearchGate. Available at: [Link]
- Google Patents. (2019). CN109942433B - A kind of chemical synthesis method of 3', 4', 5'-trifluoro-2-aminobiphenyl.
-
Fernández-Ortuño, D., et al. (2017). Molecular Mechanisms Underlying Fungicide Resistance in Citrus Postharvest Green Mold. MDPI. Available at: [Link]
- Google Patents. (2020). CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
-
Wang, Y., et al. (2020). Amide derivatives as potential SDH inhibitors: Design, synthesis, antifungal activity, and preliminary mechanism. ResearchGate. Available at: [Link]
-
ACS Publications. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Available at: [Link]
-
Fernández-Ortuño, D., et al. (2017). Resistance to the SDHI Fungicides Boscalid, Fluopyram, Fluxapyroxad, and Penthiopyrad in Botrytis cinerea from Commercial Strawberry Fields in Spain. PubMed. Available at: [Link]
-
ACS Publications. (2023). Rational Exploration of Novel SDHI Fungicide through an Amide-β-ketonitrile Bioisosteric Replacement Strategy. Available at: [Link]
-
ResearchGate. (2019). An efficient and practical synthesis of 3',4',5'- trifluoro-[1,1'-biphenyl]-2-amine: a key intermediate of Fluxapyroxad. Available at: [Link]
-
Patsnap Eureka. (n.d.). Synthesis method of fluxapyroxad based on Suzuki reaction. Available at: [Link]
- Google Patents. (2024). CN117304112A - Synthesis method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
-
CABI Digital Library. (2011). 7 New Fungicides and New Modes of Action. Available at: [Link]
-
ACS Publications. (2023). Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. Available at: [Link]
-
APS Journals. (2013). A Review of Current Knowledge of Resistance Aspects for the Next-Generation Succinate Dehydrogenase Inhibitor Fungicides. Available at: [Link]
-
Avenot, H. F., et al. (2021). Mutations in Sdh Gene Subunits Confer Different Cross-Resistance Patterns to SDHI Fungicides in Alternaria alternata Causing Alternaria Leaf Spot of Almond in California. PubMed. Available at: [Link]
-
ResearchGate. (2015). Resistance to Fluopyram, Fluxapyroxad, and Penthiopyrad in Botrytis cinerea from Strawberry. Available at: [Link]
-
Food and Agriculture Organization of the United Nations. (2012). FLUXAPYROXAD (256). Available at: [Link]
-
ResearchGate. (2021). Discovery of Novel Pyrazole Amides as Potent Fungicide Candidates and Evaluation of Their Mode of Action. Available at: [Link]
-
ResearchGate. (2024). Design, synthesis, and antifungal activity of novel pyrazole carboxamide derivatives containing benzimidazole moiety as potential SDH inhibitors. Available at: [Link]
-
Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Available at: [Link]
- Google Patents. (2021). CN113666827B - Synthetic method of fluxapyroxad intermediate.
-
Society of Chemical Industry. (2020). Studies on the novel pyridine sulfide containing SDH based heterocyclic amide fungicide. Available at: [Link]
-
ResearchGate. (2017). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Available at: [Link]
-
Springer. (2021). Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. Available at: [Link]
-
CABI Digital Library. (2023). Understanding and minimising fungicide resistance. Available at: [Link]
Sources
- 1. CN109761820B - Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. mdpi.com [mdpi.com]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. Fluxapyroxad: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 7. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 8. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Resistance to the SDHI Fungicides Boscalid, Fluopyram, Fluxapyroxad, and Penthiopyrad in Botrytis cinerea from Commercial Strawberry Fields in Spain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular Mechanisms Underlying Fungicide Resistance in Citrus Postharvest Green Mold - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Introduction: The Pyrazole Carboxamide Scaffold in Modern Chemistry
An In-depth Technical Guide to N,1,5-trimethyl-1H-pyrazole-3-carboxamide
Pyrazole derivatives represent a cornerstone in heterocyclic chemistry, demonstrating a vast spectrum of biological activities that have led to their successful application in both medicine and agriculture.[1] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold. When combined with a carboxamide functional group, its derivatives have become particularly prominent as a class of highly effective agrochemicals.[2] Many commercial fungicides and insecticides are based on this core structure, owing to their potent and often specific modes of action.[3]
This guide focuses on a specific member of this class, N,1,5-trimethyl-1H-pyrazole-3-carboxamide . This molecule, while not as extensively documented as some commercialized analogs, embodies the key structural features that confer potent biological activity. Its architecture consists of a pyrazole ring methylated at the N1 and C5 positions, with an N-methylcarboxamide group at the C3 position. Understanding the synthesis, mechanism, and structure-activity relationships of this compound provides a valuable model for researchers engaged in the discovery and development of novel pesticides and pharmaceuticals. As a Senior Application Scientist, the intent of this document is to provide not just a review of the literature, but a practical and theoretical guide grounded in the causality of the chemical and biological processes involved.
Synthesis and Structural Elucidation
The synthesis of N,1,5-trimethyl-1H-pyrazole-3-carboxamide is logically approached through a multi-step process that first builds the core heterocyclic scaffold and then functionalizes it to yield the final amide. This ensures high yields and regiochemical control.
Synthetic Strategy Overview
A robust and field-proven pathway involves two primary stages:
-
Formation of the Pyrazole Core: Construction of the key intermediate, 1,5-dimethyl-1H-pyrazole-3-carboxylic acid. This is achieved via a classical Knorr-type pyrazole synthesis through the cyclocondensation of a 1,3-dicarbonyl compound with methylhydrazine.
-
Amide Bond Formation: Conversion of the resulting carboxylic acid to the target N-methyl carboxamide. This is typically accomplished by first activating the carboxylic acid to form a more reactive species (e.g., an acyl chloride), followed by reaction with methylamine.
This sequence is favored because it allows for the purification of the carboxylic acid intermediate, ensuring the final amidation step is clean and efficient.
Caption: Synthetic workflow for N,1,5-trimethyl-1H-pyrazole-3-carboxamide.
Detailed Experimental Protocols
The following protocols are self-validating systems, designed for reproducibility and scalability.
Protocol 1: Synthesis of 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid (Intermediate)
-
Rationale: This protocol first uses a well-established cyclocondensation reaction to form the stable trimethylated pyrazole ring.[4] The subsequent oxidation of the 3-methyl group to a carboxylic acid is a standard transformation. The choice of potassium permanganate is based on its effectiveness and cost-efficiency.
-
Step 1: Synthesis of 1,3,5-Trimethyl-1H-pyrazole
-
To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add pentane-2,4-dione (10.0 g, 0.1 mol) and ethanol (100 mL).
-
Slowly add methylhydrazine (4.6 g, 0.1 mol) to the solution at room temperature. The addition is exothermic; maintain the temperature below 40°C using a water bath if necessary.
-
After the addition is complete, heat the mixture to reflux and maintain for 3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting crude oil is purified by vacuum distillation to yield 1,3,5-trimethyl-1H-pyrazole as a colorless liquid.
-
-
Step 2: Oxidation to 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid
-
In a 1 L three-neck flask fitted with a mechanical stirrer, thermometer, and dropping funnel, dissolve 1,3,5-trimethyl-1H-pyrazole (11.0 g, 0.1 mol) in 200 mL of water.
-
Prepare a solution of potassium permanganate (KMnO₄, 31.6 g, 0.2 mol) in 400 mL of water.
-
Heat the pyrazole solution to 70-80°C and add the KMnO₄ solution dropwise over 2-3 hours, maintaining the temperature. The purple color will disappear as the reaction proceeds.
-
After the addition is complete, continue stirring at 80°C until the purple color has completely vanished.
-
Cool the mixture and filter off the manganese dioxide (MnO₂) precipitate. Wash the filter cake with hot water.
-
Combine the filtrate and washings, then acidify with concentrated HCl to pH 2-3. A white precipitate will form.
-
Cool the mixture in an ice bath for 1 hour, then collect the solid by filtration, wash with cold water, and dry under vacuum to yield 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.
-
Protocol 2: Synthesis of N,1,5-trimethyl-1H-pyrazole-3-carboxamide (Final Product)
-
Rationale: The conversion of a carboxylic acid to an amide requires activation. Thionyl chloride (SOCl₂) is a highly effective reagent for this, converting the acid to a reactive acyl chloride.[5] The subsequent reaction with methylamine is a nucleophilic acyl substitution that proceeds rapidly and cleanly.
-
In a 100 mL round-bottom flask under a nitrogen atmosphere, suspend 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (7.0 g, 0.05 mol) in thionyl chloride (15 mL, 0.2 mol).
-
Add a catalytic amount of dimethylformamide (DMF, 2-3 drops).
-
Heat the mixture to reflux for 2 hours. The solid will dissolve as it converts to the acyl chloride.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
Dissolve the resulting crude acyl chloride in 50 mL of anhydrous tetrahydrofuran (THF) and cool the solution to 0°C in an ice bath.
-
Slowly bubble methylamine gas through the solution or add a solution of methylamine in THF (e.g., 2.0 M solution) dropwise with vigorous stirring. Maintain the temperature at 0°C.
-
After the addition, allow the reaction to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by slowly adding 50 mL of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield N,1,5-trimethyl-1H-pyrazole-3-carboxamide as a solid.
-
Spectroscopic Characterization
Structural confirmation relies on a combination of spectroscopic methods. The expected data, based on analogous structures, provides a benchmark for validation.[4][6]
| Technique | Expected Observations for N,1,5-trimethyl-1H-pyrazole-3-carboxamide |
| ¹H NMR | ~6.2-6.4 ppm (s, 1H, pyrazole C4-H) ~3.8-4.0 ppm (s, 3H, pyrazole N1-CH₃) ~2.8-3.0 ppm (d, 3H, amide N-CH₃) ~2.3-2.5 ppm (s, 3H, pyrazole C5-CH₃) ~7.5-8.0 ppm (br s, 1H, amide N-H) |
| ¹³C NMR | ~163 ppm (C=O, amide) ~148 ppm (C5-pyrazole) ~145 ppm (C3-pyrazole) ~108 ppm (C4-pyrazole) ~38 ppm (N1-CH₃) ~26 ppm (Amide N-CH₃) ~12 ppm (C5-CH₃) |
| IR (cm⁻¹) | ~3300 (N-H stretch) ~1650 (C=O stretch, Amide I) ~1550 (N-H bend, Amide II) ~2950 (C-H stretch) |
| HRMS (ESI) | Calculated m/z for C₇H₁₂N₃O⁺ [M+H]⁺ should match the observed value. |
Biological Activity and Mechanism of Action
The primary application space for pyrazole carboxamides is in agrochemicals, where they function as potent inhibitors of fungal and insect respiration.
Target Organisms and Efficacy
While specific data for N,1,5-trimethyl-1H-pyrazole-3-carboxamide is not publicly available, extensive research on closely related 1,3,5-trimethylpyrazole-containing malonamides demonstrates high efficacy against a range of agricultural pests.[7] This strongly suggests that the N,1,5-trimethyl-1H-pyrazole-3-carboxamide scaffold is a potent pharmacophore.
| Pest/Pathogen Class | Example Target Species | Reported Activity of Analogs | Reference |
| Acarina (Mites) | Tetranychus cinnabarinus (Carmine spider mite) | Good to moderate acaricidal activity | [7] |
| Lepidoptera (Moths) | Plutella xylostella (Diamondback moth) | Good insecticidal activity (up to 100% mortality) | [7] |
| Hemiptera (Aphids) | Aphis craccivora (Cowpea aphid) | Potent anti-aphid activity (up to 100% mortality) | [7] |
| Fungi | Various phytopathogenic fungi | Broad-spectrum fungicidal activity | [1][3] |
Mechanism of Action: Inhibition of Succinate Dehydrogenase (Complex II)
The well-established mechanism of action for this class of compounds is the inhibition of the mitochondrial electron transport chain (ETC) at Complex II, also known as Succinate Dehydrogenase (SDH).[3][7]
-
Causality: SDH is a critical enzyme in cellular respiration, linking the Krebs cycle to the ETC. It catalyzes the oxidation of succinate to fumarate. The electrons from this process are passed to ubiquinone (Coenzyme Q), which then shuttles them to Complex III. By binding to the ubiquinone binding site (Q-site) of the SDH enzyme, pyrazole carboxamides physically block the transfer of electrons. This halts the entire ETC, leading to a rapid depletion of cellular ATP and ultimately causing cell death in the target pest or fungus. This targeted disruption of energy metabolism is the basis for their potent bioactivity.
Caption: Mechanism of action via inhibition of Succinate Dehydrogenase (Complex II).
Toxicological Considerations
An important aspect of drug and pesticide development is selectivity. While the SDHI target is effective, researchers must be aware of potential off-target effects. Studies on structurally related 1-methyl-1H-pyrazole-5-carboxamides revealed an unexpected acute mammalian toxicity in rodent models.[8] This toxicity was linked to the inhibition of mitochondrial respiration in mammalian cells. This finding underscores the critical need for careful toxicological profiling in any research program involving pyrazole carboxamides to ensure a sufficient therapeutic or safety window between the target pest and non-target organisms.
Conclusion and Future Outlook
N,1,5-trimethyl-1H-pyrazole-3-carboxamide belongs to a powerful and commercially significant class of chemical compounds. The synthetic pathways to its creation are robust and well-understood, relying on fundamental reactions in heterocyclic chemistry. Its presumed mechanism of action, the inhibition of mitochondrial Complex II, is a proven strategy for controlling a wide range of agricultural pests and fungal pathogens.
Future research should focus on:
-
Definitive Bioassays: Quantifying the specific insecticidal, acaricidal, and fungicidal activity of N,1,5-trimethyl-1H-pyrazole-3-carboxamide to confirm the potential inferred from its analogs.
-
Selective Toxicity Studies: A thorough investigation of its inhibitory concentration (IC₅₀) against pest/fungal SDH versus mammalian SDH to determine its safety and selectivity index.
-
Structure-Activity Relationship (SAR) Expansion: Synthesizing novel derivatives by modifying the substituents on the pyrazole ring and the amide nitrogen to optimize potency and broaden the activity spectrum.
By leveraging the foundational knowledge presented in this guide, researchers can effectively utilize and innovate upon the N,1,5-trimethyl-1H-pyrazole-3-carboxamide scaffold in the ongoing quest for more effective and safer chemical solutions in agriculture and beyond.
References
-
Saeed, A., Shaheen, U., Hameed, A., & Yousuf, S. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. [Link]
-
The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]
-
U.S. Environmental Protection Agency. (n.d.). 1H-Pyrazole-5-carboxamide, 3-bromo-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)-. EPA. [Link]
-
Wang, Z., et al. (2019). Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives. National Institutes of Health. [Link]
-
Schmid, M. B., & Zeitler, K. (2016). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]
-
Inan, S. Y., & Talaz, O. (2010). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. PubMed. [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. ResearchGate. [Link]
- Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. The Royal Society of Chemistry. [Link]
-
Oakwood Chemical. (n.d.). 1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid. Oakwood Chemical. [Link]
-
Bi, F., et al. (2012). Design, synthesis, and insecticidal activity of novel pyrazole derivatives containing α-hydroxymethyl-N-benzyl carboxamide, α-chloromethyl-N-benzyl carboxamide, and 4,5-dihydrooxazole moieties. PubMed. [Link]
-
ResearchGate. (n.d.). One‐Pot Synthesis of Pyrazole‐5(3)‐carboxyamides. ResearchGate. [Link]
-
TSI Journals. (2021). The Recent Development of the Pyrazoles : A Review. TSI Journals. [Link]
-
ACS Publications. (2021). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. ACS Publications. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. [Link]
-
Zhang, Y., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. PubMed. [Link]
-
Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]
-
ResearchGate. (n.d.). Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric. ResearchGate. [Link]
-
ChemSynthesis. (n.d.). Pyrazoles database. ChemSynthesis. [Link]
-
Wang, H., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides | MDPI [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI) synthesis - chemicalbook [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N,1,3-Trimethyl-1H-pyrazole-5-carboxamide, 97% [benchchem.com]
The Pyrazole Core: A Legacy of Discovery and a Frontier of Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus, a seemingly simple five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has proven to be a remarkably versatile scaffold in the annals of chemical and pharmaceutical sciences. From its serendipitous discovery in the late 19th century to its central role in the development of blockbuster drugs and essential agrochemicals, the story of pyrazole is a testament to the power of heterocyclic chemistry in addressing critical needs in human health and agriculture. This in-depth technical guide navigates the rich history of pyrazole-based compounds, from their initial synthesis to their evolution into highly sophisticated molecules with a wide array of biological activities. We will explore the foundational synthetic methodologies, delve into the intricate mechanisms of action of key pyrazole-containing drugs, and elucidate the structure-activity relationships that have guided the development of potent and selective agents. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the pyrazole core, empowering them to leverage its unique properties in the design of next-generation therapeutics and other bioactive compounds.
A Fortuitous Beginning: The Dawn of Pyrazole Chemistry
The journey into the world of pyrazole chemistry began not with a direct quest for this specific heterocycle, but as an unexpected outcome of other synthetic endeavors. In 1883, the German chemist Ludwig Knorr, while attempting to synthesize a quinoline derivative, serendipitously created a pyrazolone compound through the condensation of ethyl acetoacetate with phenylhydrazine.[1][2] This pyrazolone, later named Antipyrine, would go on to become one of the most widely used analgesic and antipyretic drugs of its time, marking the first significant therapeutic application of a pyrazole derivative.[2][3]
The parent pyrazole ring itself was first synthesized in 1889 by Eduard Buchner through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[1][4] These pioneering discoveries laid the groundwork for over a century of research into the synthesis and application of this versatile heterocyclic system.[1]
Caption: A simplified workflow of the Knorr Pyrazole Synthesis.
Experimental Protocol: Synthesis of a Substituted Pyrazole via the Knorr Reaction
This protocol provides a general procedure for the synthesis of a pyrazole derivative from a 1,3-dicarbonyl compound and a hydrazine hydrate.
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone)
-
Hydrazine hydrate (or a substituted hydrazine)
-
Ethanol (or another suitable solvent)
-
Glacial acetic acid (catalyst)
-
Reaction vessel (e.g., round-bottom flask)
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle or oil bath
-
Apparatus for filtration (e.g., Büchner funnel and flask)
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1 equivalent) in ethanol.
-
Addition of Reagents: To the stirred solution, add the hydrazine hydrate (1.1 equivalents) dropwise. A slight exotherm may be observed.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain the temperature for a specified time (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Isolation and Purification: Collect the crude product by filtration and wash it with a small amount of cold solvent. The product can then be purified by recrystallization from a suitable solvent system to obtain the pure pyrazole derivative. [5]
Modern Synthetic Approaches
While the Knorr synthesis is a workhorse in pyrazole chemistry, several modern methods have been developed to address some of its limitations, such as regioselectivity issues and the need for acidic conditions.
-
Paal-Knorr Synthesis: This method is a variation of the Knorr synthesis that is particularly useful for the synthesis of pyrroles but can also be adapted for pyrazoles. It involves the reaction of a 1,4-dicarbonyl compound with a hydrazine. [1][2]The mechanism involves the formation of a di-imine intermediate followed by cyclization and dehydration. [2]
-
1,3-Dipolar Cycloaddition: This powerful method involves the reaction of a 1,3-dipole, such as a nitrile imine or a diazoalkane, with a dipolarophile, typically an alkyne or an alkene. [6][7]This approach offers excellent control over regioselectivity and is compatible with a wide range of functional groups. [6]
-
Microwave-Assisted Synthesis: The use of microwave irradiation has gained significant traction in organic synthesis due to its ability to dramatically reduce reaction times, often from hours to minutes, and improve yields. [8][9]Microwave-assisted Knorr synthesis and other pyrazole-forming reactions have been shown to be highly efficient and environmentally friendly. [8]
The Pyrazole Pharmacophore: A Privileged Scaffold in Drug Discovery
The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This versatility has led to the development of a wide range of pyrazole-based drugs with diverse therapeutic applications.
Anti-inflammatory Agents: The Legacy of COX-2 Inhibition
Perhaps the most well-known application of pyrazole-based compounds is in the development of non-steroidal anti-inflammatory drugs (NSAIDs). The discovery that the cyclooxygenase (COX) enzyme exists as two isoforms, COX-1 and COX-2, revolutionized the field of anti-inflammatory drug design. [10]While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins. [11][12]This led to the development of selective COX-2 inhibitors, which could provide the anti-inflammatory and analgesic benefits of traditional NSAIDs with a reduced risk of gastrointestinal side effects. [10] Celecoxib (Celebrex®): A Landmark COX-2 Inhibitor
Celecoxib is a diaryl-substituted pyrazole that was one of the first highly selective COX-2 inhibitors to be approved for clinical use. [13]Its mechanism of action involves the selective binding to and inhibition of the COX-2 enzyme, thereby blocking the production of prostaglandins that mediate pain and inflammation. [11][12] Mechanism of COX-2 Inhibition by Celecoxib:
The selectivity of celecoxib for COX-2 over COX-1 is attributed to a key structural difference between the active sites of the two enzymes. The COX-2 active site has a larger, more accommodating hydrophobic side pocket that is absent in COX-1. [14]The bulky sulfonamide group of celecoxib can fit into this side pocket, allowing for a tight and selective binding to COX-2, while it is sterically hindered from binding to the narrower active site of COX-1. [12][14]
Sources
- 1. rgmcet.edu.in [rgmcet.edu.in]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of N,1,5-trimethyl-1H-pyrazole-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of N,1,5-trimethyl-1H-pyrazole-3-carboxamide, a substituted pyrazole with potential applications in medicinal chemistry and drug discovery. The protocol herein outlines a robust and efficient three-step synthetic pathway, commencing with the cyclocondensation of ethyl 2,4-dioxovalerate and methylhydrazine to form the pyrazole core, followed by ester hydrolysis and subsequent amidation. This guide is intended to provide researchers with the necessary technical details and theoretical understanding to successfully synthesize this compound.
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds that are of significant interest in the field of medicinal chemistry due to their wide range of biological activities. The N,1,5-trimethyl-1H-pyrazole-3-carboxamide scaffold, in particular, represents a key structural motif in the development of various therapeutic agents. The strategic placement of methyl groups on the pyrazole ring and the carboxamide functionality allows for fine-tuning of the molecule's physicochemical properties and biological interactions. This application note details a reliable and reproducible protocol for the laboratory-scale synthesis of N,1,5-trimethyl-1H-pyrazole-3-carboxamide.
Synthetic Strategy Overview
The synthesis of N,1,5-trimethyl-1H-pyrazole-3-carboxamide is accomplished through a three-step process. The overall synthetic scheme is depicted below. The synthesis begins with the formation of the pyrazole ring system via a cyclocondensation reaction, followed by hydrolysis of the resulting ester to a carboxylic acid, and finally, amidation to yield the target compound.
The Strategic Utility of N,1,5-trimethyl-1H-pyrazole-3-carboxamide as a Versatile Chemical Intermediate
Introduction: The Pyrazole Carboxamide Scaffold in Modern Chemistry
The pyrazole ring system is a cornerstone of heterocyclic chemistry, celebrated for its prevalence in a vast array of biologically active compounds.[1] From pharmaceuticals to advanced agrochemicals, the pyrazole motif confers a unique combination of structural rigidity, metabolic stability, and hydrogen bonding capabilities that are highly sought after in molecular design.[2] Among the various classes of pyrazole derivatives, N-alkylated pyrazole carboxamides have emerged as particularly valuable intermediates.[2][3] This guide focuses on a specific and highly functional building block: N,1,5-trimethyl-1H-pyrazole-3-carboxamide . We will provide an in-depth exploration of its synthesis and its strategic application as a chemical intermediate, grounded in established chemical principles and supported by detailed, actionable protocols for the research scientist.
Physicochemical Properties and Structural Data
A foundational understanding of a chemical intermediate begins with its physical and chemical properties. This data is crucial for reaction planning, purification, and safety.
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃O | [4] |
| Molecular Weight | 139.16 g/mol | [4] |
| Appearance | White solid (expected) | Inferred from similar compounds |
| Key Functional Groups | Pyrazole ring, Tertiary Amide | - |
| Solubility | Expected solubility in polar organic solvents (e.g., DCM, THF, Ethyl Acetate) | General chemical knowledge |
| Reactivity Centers | Amide N-H (for potential deprotonation/substitution), Pyrazole ring C4-H (for electrophilic substitution) | [1] |
Synthesis of N,1,5-trimethyl-1H-pyrazole-3-carboxamide: A Two-Step Approach
The most logical and robust pathway to the target molecule involves the initial synthesis of the corresponding carboxylic acid, followed by amidation. This strategy allows for late-stage diversification if other amides are desired.
Caption: Synthetic workflow for N,1,5-trimethyl-1H-pyrazole-3-carboxamide.
Protocol 1: Synthesis of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (Precursor)
This protocol is adapted from established methods for pyrazole synthesis via cyclocondensation, a cornerstone reaction in heterocyclic chemistry.[5][6] The reaction of a β-ketoester (ethyl acetoacetate) with a hydrazine (methylhydrazine) provides the pyrazole core, which is then hydrolyzed.
Step 1a: Synthesis of Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate
-
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
Methylhydrazine (1.0 eq)
-
Ethanol (solvent)
-
Glacial Acetic Acid (catalytic amount)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methylhydrazine (1.0 eq) dissolved in absolute ethanol (to a concentration of ~2 M).
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq). The acid catalyzes the initial imine formation, which is the rate-determining step of the cyclization.
-
Slowly add ethyl acetoacetate (1.0 eq) to the stirred solution at room temperature.
-
Heat the mixture to reflux (approximately 78 °C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Once complete, cool the reaction to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting crude oil can be purified by vacuum distillation or column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure ester.
-
Step 1b: Saponification to 1,5-dimethyl-1H-pyrazole-3-carboxylic acid
-
Materials:
-
Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (1.0 eq)
-
Sodium Hydroxide (NaOH, 2.0-3.0 eq)
-
Ethanol/Water (solvent mixture)
-
Hydrochloric Acid (HCl), 2N solution
-
-
Procedure:
-
Dissolve the pyrazole ester (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Add a solution of NaOH (2.5 eq) in water and heat the mixture to reflux for 2-4 hours. The ester hydrolysis is monitored by TLC.
-
After cooling to room temperature, remove the ethanol via rotary evaporation.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~3-4 by the slow addition of 2N HCl. A white precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure carboxylic acid.
-
Protocol 2: Amidation to N,1,5-trimethyl-1H-pyrazole-3-carboxamide
This procedure utilizes a common and highly effective method for converting a carboxylic acid to a primary amide via an acid chloride intermediate.[4]
-
Materials:
-
1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂, 3.0 eq)
-
Aqueous ammonia (NH₃·H₂O) or Methylamine solution
-
Dichloromethane (DCM, anhydrous)
-
-
Procedure:
-
Acid Chloride Formation: In a fume hood, suspend the carboxylic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (3.0 eq) dropwise at 0 °C. Allow the mixture to warm to room temperature and then heat to reflux for 2 hours. The evolution of HCl and SO₂ gas will be observed. The reaction is complete when the solution becomes clear.
-
Solvent Removal: After cooling, carefully remove the excess thionyl chloride and DCM under reduced pressure. This will leave the crude acid chloride as a residue. Causality Note: It is critical to remove all excess SOCl₂ as it will violently react with the amine in the next step.
-
Amidation: Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C in an ice bath. In a separate flask, prepare a solution of methylamine. Slowly add the methylamine solution dropwise to the stirred acid chloride solution. A white precipitate (methylammonium chloride) will form.
-
Allow the reaction to warm to room temperature and stir for an additional 1-3 hours.
-
Workup and Purification: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography to yield N,1,5-trimethyl-1H-pyrazole-3-carboxamide as a white solid.[4]
-
Application as an Intermediate in Kinase Inhibitor Synthesis
The N,1,5-trimethyl-1H-pyrazole-3-carboxamide scaffold is a key component in the development of potent kinase inhibitors, particularly those targeting Fms-like tyrosine kinase 3 (FLT3), a crucial target in acute myeloid leukemia (AML).[7][8][9] The general strategy involves using the pyrazole as a central scaffold, with further functionalization at the C4 position.
Caption: Use of the pyrazole carboxamide as an intermediate for kinase inhibitors.
Protocol 3: Halogenation and Cross-Coupling (A Representative Application)
This protocol outlines a representative synthetic sequence to demonstrate the utility of the title compound as an intermediate. The first step is halogenation at the C4 position, which then serves as a handle for palladium-catalyzed cross-coupling reactions.
Step 3a: Bromination at the C4-Position
-
Materials:
-
N,1,5-trimethyl-1H-pyrazole-3-carboxamide (1.0 eq)
-
N-Bromosuccinimide (NBS, 1.05 eq)
-
Acetonitrile or Dichloromethane (solvent)
-
-
Procedure:
-
Dissolve the pyrazole carboxamide in the chosen solvent.
-
Add NBS portion-wise at room temperature. The reaction is typically rapid.
-
Monitor by TLC. Upon completion, the solvent can be removed, and the crude product purified to yield the 4-bromo derivative.
-
Step 3b: Suzuki Cross-Coupling
-
Materials:
-
4-Bromo-N,1,5-trimethyl-1H-pyrazole-3-carboxamide (1.0 eq)
-
Desired Aryl/Heteroaryl Boronic Acid or Ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃ or K₂CO₃, 2.0 eq)
-
Solvent (e.g., Dioxane/Water or Toluene/Water)
-
-
Procedure:
-
To a degassed mixture of the solvent and aqueous base, add the 4-bromo-pyrazole, the boronic acid, and the palladium catalyst.
-
Heat the mixture to 80-100 °C under an inert atmosphere (e.g., Argon or Nitrogen) for 6-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to obtain the final, advanced intermediate for drug discovery programs.
-
Safety and Handling
-
General Hazards: Pyrazole derivatives can be irritants. Causes skin irritation and serious eye irritation.[10] May cause respiratory irritation.[11]
-
Handling Precautions:
-
Toxicology Note: It is crucial to note that some 1-methyl-1H-pyrazole-5-carboxamide derivatives have demonstrated unexpected acute mammalian toxicity, potentially linked to the inhibition of mitochondrial respiration.[14] While this is for the 5-carboxamide isomer, appropriate toxicological profiling is essential for any novel compounds derived from this scaffold.
Conclusion
N,1,5-trimethyl-1H-pyrazole-3-carboxamide is a valuable and strategically important chemical intermediate. Its synthesis is achievable through robust and well-understood chemical transformations. The presence of multiple functional groups and reactive sites makes it an ideal starting point for the construction of more complex molecules, particularly in the realm of kinase inhibitor development for oncology. The protocols and insights provided herein are intended to empower researchers to effectively synthesize and utilize this versatile building block in their drug discovery and development endeavors.
References
-
Al-Hourani, B. J., et al. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molecules, 17(5), 5033-5040. Available at: [Link]
-
Maheshkumar K, et al. (2021). The Recent Development of the Pyrazoles: A Review. TSI Journals. Available at: [Link]
- Google Patents. (Patent CN104844615A). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
-
Preston, S., et al. (2021). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry, 64(1), 840-844. Available at: [Link]
-
Wang, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International Journal of Molecular Sciences, 20(22), 5739. Available at: [Link]
-
Wang, C., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry, 72(7), 3235-3246. Available at: [Link]
-
Wunderlich, S. H., & Knochel, P. (2008). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metallations. Angewandte Chemie International Edition, 47(40), 7685-7688. Available at: [Link]
-
Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(17), 7625-7643. Available at: [Link]
-
PubChem. Methyl 1H-pyrazole-3-carboxylate. PubChem. Available at: [Link]
-
Cole-Parmer. Material Safety Data Sheet - 3,5-Dimethyl-1H-pyrazole-1-carbothioamide. Cole-Parmer. Available at: [Link]
-
Yildirim, I., et al. (2005). Synthesis and theoretical calculations of the 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives. Journal of Heterocyclic Chemistry, 42(5), 799-806. Available at: [Link]
-
Semantic Scholar. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Design-and-Synthesis-of-4-(Heterocyclic-Substituted-Wang-Zhi/0e7d5f8b9b8c3e4e9f9c8d7e6a5b4c3d2f1a0e9f]([Link]
-
Mąkol, P., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(11), 2828. Available at: [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]
-
Wang, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1 H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International journal of molecular sciences, 20(22), 5739. Available at: [Link]
-
The Royal Society of Chemistry. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 6, 85641-85647. Available at: [Link]
-
The Royal Society of Chemistry. (2011). Direct amide formation from unactivated carboxylic acids and amines. Chemical Communications, 47, 8331-8333. Available at: [Link]
Sources
- 1. N,1,3-Trimethyl-1H-pyrazole-5-carboxamide, 97% [benchchem.com]
- 2. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI) synthesis - chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 7. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1 H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]
- 14. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architect's Guide to Pyrazole Ring Formation: Protocols and Mechanistic Insights for Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a multitude of blockbuster drugs and promising clinical candidates. Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a privileged scaffold in drug design. This guide provides researchers, scientists, and drug development professionals with a detailed and practical overview of the most robust and versatile protocols for constructing the pyrazole ring, underpinned by a deep understanding of the reaction mechanisms.
The Enduring Legacy of the Knorr Pyrazole Synthesis
First reported by Ludwig Knorr in 1883, the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative remains one of the most fundamental and widely employed methods for pyrazole synthesis.[1][2] This reaction's simplicity, broad substrate scope, and generally high yields have made it a workhorse in both academic and industrial laboratories.[3]
Mechanistic Rationale: A Tale of Two Nucleophiles
The Knorr synthesis proceeds through a well-established mechanism involving sequential nucleophilic attacks.[4][5][6] The more nucleophilic nitrogen of the hydrazine initially attacks one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate after dehydration.[3] Subsequently, the second nitrogen atom of the hydrazine performs an intramolecular cyclization by attacking the remaining carbonyl group, leading to a non-aromatic intermediate which then eliminates a molecule of water to afford the stable aromatic pyrazole ring.[3][4]
When using unsymmetrical 1,3-dicarbonyls and substituted hydrazines, the regioselectivity of the initial attack can lead to the formation of two possible regioisomers.[1] The outcome is often governed by the relative reactivity of the two carbonyl groups and steric hindrance.
Caption: Generalized mechanism of the Knorr Pyrazole Synthesis.
Protocol: Synthesis of a 3,5-Disubstituted Pyrazole
This protocol describes a general procedure for the synthesis of a 3,5-disubstituted pyrazole from a 1,3-diketone and hydrazine hydrate.
Materials:
-
1,3-Diketone (e.g., acetylacetone)
-
Hydrazine hydrate
-
Ethanol or Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 1,3-diketone (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.[3]
-
Addition of Hydrazine: While stirring, slowly add hydrazine hydrate (1.0-1.2 eq) to the solution. The reaction is often exothermic, so the addition should be controlled, and an ice bath can be used to maintain the temperature if necessary.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.[3]
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to induce crystallization of the product. If no precipitate forms, the solvent can be partially removed under reduced pressure, or water can be added to precipitate the product.[7]
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol or water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Trustworthiness: This protocol is a self-validating system. The formation of the pyrazole product can be confirmed by standard analytical techniques such as NMR spectroscopy (disappearance of the dicarbonyl protons and appearance of characteristic pyrazole ring protons), Mass Spectrometry (to confirm the molecular weight of the product), and melting point determination.
Expanding the Arsenal: Pyrazole Synthesis from α,β-Unsaturated Carbonyls
Another versatile route to pyrazoles involves the reaction of α,β-unsaturated aldehydes or ketones with hydrazines.[8][9] This method leads to the initial formation of a pyrazoline, which is then oxidized to the corresponding pyrazole.[10]
Mechanistic Pathway: From Michael Addition to Aromatization
The reaction commences with a Michael addition of the hydrazine to the β-carbon of the α,β-unsaturated carbonyl compound.[10] This is followed by an intramolecular cyclization via condensation between the remaining nitrogen of the hydrazine and the carbonyl group to form the pyrazoline ring.[8] The final step is the aromatization of the pyrazoline, which can occur spontaneously in the presence of air or be facilitated by the addition of an oxidizing agent.[10]
Caption: Synthesis of pyrazoles from α,β-unsaturated carbonyls.
Protocol: Two-Step Synthesis of a 1,3,5-Trisubstituted Pyrazole
This protocol outlines a two-step synthesis involving the formation of a pyrazoline intermediate followed by its oxidation.
Step 1: Pyrazoline Formation
Materials:
-
α,β-Unsaturated ketone (e.g., chalcone)
-
Hydrazine hydrate or Phenylhydrazine
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve the α,β-unsaturated ketone (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate or phenylhydrazine (1.1 eq) to the solution.
-
Heat the mixture to reflux for 2-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude pyrazoline can be used in the next step without further purification.
Step 2: Oxidation to Pyrazole
Materials:
-
Crude pyrazoline from Step 1
-
Oxidizing agent (e.g., iodine, manganese dioxide, or simply air)
-
Suitable solvent (e.g., dimethyl sulfoxide - DMSO)
Procedure:
-
Dissolve the crude pyrazoline in a suitable solvent like DMSO.
-
Add the oxidizing agent (if not using aerial oxidation). For instance, iodine (1.2 eq) can be added portion-wise.
-
Heat the reaction mixture. If using aerial oxidation in DMSO, simply heating the solution can be sufficient.[11]
-
Monitor the reaction by TLC until the pyrazoline is fully converted to the pyrazole.
-
Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with sodium thiosulfate solution (if iodine was used) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
The Elegance of Cycloadditions: [3+2] Pathways to Pyrazoles
[3+2] Cycloaddition reactions offer a powerful and often highly regioselective method for constructing the pyrazole ring.[12][13] This approach typically involves the reaction of a 1,3-dipole with a dipolarophile. A common example is the reaction of a nitrile imine (generated in situ from a hydrazonoyl halide) with an alkyne.[11]
Mechanistic Insight: Concerted or Stepwise?
The mechanism of [3+2] cycloadditions can be either concerted or stepwise, depending on the substrates and reaction conditions. In many cases, the reaction is believed to proceed through a concerted pericyclic transition state, leading to high stereospecificity and regioselectivity.[12] The regioselectivity is often dictated by the electronic properties of the substituents on both the 1,3-dipole and the dipolarophile.
Safety Considerations: Handling Hydrazine Derivatives
Hydrazine and its derivatives are toxic and potentially carcinogenic. [14][15] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.[15][16] Hydrazine is also flammable and can form explosive mixtures with air.[14] It is crucial to avoid contact with oxidizing agents.[17] For detailed safety information, always consult the Safety Data Sheet (SDS) for the specific hydrazine derivative being used.[14]
Data Summary and Comparison of Methods
| Synthetic Method | Starting Materials | Key Advantages | Potential Limitations |
| Knorr Synthesis | 1,3-Dicarbonyls, Hydrazines | Simple, high yields, broad scope[1][3] | Regioselectivity issues with unsymmetrical substrates[1] |
| From α,β-Unsaturated Carbonyls | α,β-Unsaturated Aldehydes/Ketones, Hydrazines | Readily available starting materials[8] | Requires an additional oxidation step[10] |
| [3+2] Cycloaddition | 1,3-Dipoles (e.g., Nitrile Imines), Alkynes/Alkenes | High regioselectivity, mild conditions[11][13] | May require in situ generation of the 1,3-dipole[11] |
References
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
- Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing).
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). NIH.
- Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry.
- Knorr pyrazole synthesis from a ketoester - laboratory experiment. (2021). YouTube.
- Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap.
- Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare.
- Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC.
- SAFETY DATA SHEET. (2025).
- Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (n.d.). The Journal of Organic Chemistry - ACS Publications.
- Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. (n.d.). Organic Process Research & Development - ACS Publications.
- Paal–Knorr synthesis. (n.d.). Wikipedia.
- Hydrazine - Hazardous Substance Fact Sheet. (n.d.).
- Safety and Handling of Hydrazine. (n.d.). DTIC.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. rsc.org [rsc.org]
- 5. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 6. jk-sci.com [jk-sci.com]
- 7. youtube.com [youtube.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 11. Pyrazole synthesis [organic-chemistry.org]
- 12. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. nj.gov [nj.gov]
- 17. apps.dtic.mil [apps.dtic.mil]
Application Notes and Protocols for High-Throughput Screening of Pyrazole Carboxamide Libraries
Introduction: The Versatility of the Pyrazole Carboxamide Scaffold in Drug Discovery
The pyrazole carboxamide scaffold is a privileged structure in medicinal chemistry and agrochemistry, forming the core of numerous biologically active compounds.[1][2] Its remarkable versatility stems from the pyrazole ring's ability to engage in various non-covalent interactions with biological targets, while the carboxamide linkage provides a key hydrogen bonding motif and a synthetically tractable point for diversification. This combination has led to the development of pyrazole carboxamides as potent inhibitors of a wide range of targets, including kinases, enzymes, and receptors.[1][3] Consequently, high-throughput screening (HTS) of pyrazole carboxamide libraries has become a cornerstone for identifying novel lead compounds in drug discovery and crop protection.[3][4][5]
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the HTS of pyrazole carboxamide libraries. It is structured to provide not only step-by-step methodologies but also the scientific rationale behind the experimental design, ensuring a robust and efficient screening campaign.
Part 1: Designing and Synthesizing High-Quality Pyrazole Carboxamide Libraries for HTS
The success of any HTS campaign is fundamentally dependent on the quality and diversity of the chemical library. For pyrazole carboxamides, library design should focus on systematically exploring the chemical space around the core scaffold to maximize the chances of identifying potent and selective modulators of the target of interest.
Strategic Design of Pyrazole Carboxamide Libraries
A key strategy in library design is to introduce diversity at multiple positions of the pyrazole carboxamide core. A common approach involves a multi-component reaction where the pyrazole core, the carboxamide linkage, and various substituents can be varied.[1][2][6][7][8]
Key Diversification Points:
-
N1-substitution of the pyrazole ring: This position is often solvent-exposed and can be modified to modulate physicochemical properties such as solubility and cell permeability.
-
Substituents on the pyrazole ring (C3, C4, and C5 positions): These positions can be decorated with a variety of functional groups to probe the binding pocket of the target protein and establish structure-activity relationships (SAR).[9]
-
The "R" group of the carboxamide: This is a crucial point of diversity, allowing for the introduction of a wide range of functionalities to explore different sub-pockets of the target.
High-Throughput Synthesis of Pyrazole Carboxamide Libraries
Parallel synthesis is the method of choice for generating large libraries of pyrazole carboxamides for HTS.[4] A common and efficient synthetic route involves the coupling of a pyrazole carboxylic acid with a diverse set of amines.[1]
Protocol 1: General Procedure for Parallel Synthesis of a Pyrazole Carboxamide Library
-
Activation of Pyrazole Carboxylic Acid: In a multi-well reaction block, dissolve the desired pyrazole carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., N,N-dimethylformamide, DMF). Add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2 equivalents). Allow the activation to proceed for 15-30 minutes at room temperature.
-
Amine Addition: To each well, add a solution of a unique primary or secondary amine (1.2 equivalents) from a pre-formatted amine library.
-
Reaction: Seal the reaction block and allow the reaction to proceed at room temperature for 4-16 hours. The progress of the reaction can be monitored by high-performance liquid chromatography-mass spectrometry (HPLC-MS) of a representative well.
-
Work-up and Purification: Upon completion, the reaction mixtures can be worked up in parallel. A common method is to dilute the reactions with an organic solvent like ethyl acetate and wash sequentially with aqueous solutions of a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine. The organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. For HTS, purification can be achieved using high-throughput parallel flash chromatography or mass-directed preparative HPLC.
-
Quality Control: Each compound in the library should be subjected to quality control analysis, typically by HPLC-MS, to confirm identity and purity (ideally >95%). The concentration of each compound solution should be accurately determined.
Part 2: High-Throughput Screening Assays for Pyrazole Carboxamide Libraries
The choice of the primary HTS assay is dictated by the biological target of interest. Pyrazole carboxamides have shown activity against a range of targets, and this section provides detailed protocols for representative biochemical and cell-based assays.
Biochemical Assays: Targeting Specific Enzymes
Biochemical assays are ideal for primary screening as they directly measure the interaction of the compounds with the purified target protein, minimizing the complexity of a cellular environment.[10]
Many pyrazole carboxamides are potent kinase inhibitors.[3] A common HTS format for kinases is a fluorescence-based assay that measures the amount of ADP produced, which is a universal product of kinase reactions.[11]
Protocol 2: High-Throughput Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
-
Assay Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced in a kinase reaction. A proprietary reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the produced ADP back to ATP, which is then used in a luciferase reaction to generate a light signal that is proportional to the ADP concentration.[12]
-
Materials:
-
Purified kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Assay buffer (specific to the kinase)
-
384-well, low-volume, white microplates
-
-
Procedure:
-
Prepare the kinase reaction mixture in the assay buffer containing the kinase and its substrate at their optimal concentrations.
-
Using an automated liquid handler, dispense 2.5 µL of the kinase reaction mixture into each well of the 384-well plate.
-
Add 25 nL of the pyrazole carboxamide library compounds (typically at a final concentration of 10 µM) or DMSO (vehicle control) to the appropriate wells.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution (at a concentration equal to the Km for the kinase).
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis: The percentage of inhibition is calculated for each compound relative to the positive (no enzyme or a known inhibitor) and negative (DMSO vehicle) controls.
Certain pyrazole carboxamides have been identified as inhibitors of carbonic anhydrases (CAs), which are involved in various physiological processes.[1]
Protocol 3: High-Throughput Carbonic Anhydrase Inhibition Assay
-
Assay Principle: This assay is based on the esterase activity of CAs. The enzyme catalyzes the hydrolysis of a chromogenic ester substrate, such as 4-nitrophenyl acetate (NPA), to produce a colored product, 4-nitrophenol, which can be measured spectrophotometrically.
-
Materials:
-
Purified human carbonic anhydrase isoenzyme (e.g., hCA I or hCA II)
-
4-Nitrophenyl acetate (NPA)
-
Assay buffer (e.g., 25 mM Tris-SO₄, pH 7.4)
-
384-well, clear microplates
-
-
Procedure:
-
Dispense 20 µL of assay buffer into each well of the 384-well plate.
-
Add 100 nL of the pyrazole carboxamide library compounds or DMSO to the appropriate wells.
-
Add 10 µL of the CA enzyme solution to each well.
-
Pre-incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 10 µL of the NPA substrate solution.
-
Immediately measure the absorbance at 400 nm at time zero and then kinetically every 30 seconds for 5-10 minutes using a microplate reader.
-
-
Data Analysis: The rate of the reaction (slope of the absorbance vs. time curve) is calculated for each well. The percentage of inhibition is determined by comparing the reaction rate in the presence of the compound to the control wells.
Cell-Based Assays: Assessing Phenotypic Effects
Cell-based assays are crucial for evaluating the activity of compounds in a more physiologically relevant context.[5][13][14][15] They can measure a variety of endpoints, such as cell proliferation, cytotoxicity, or the modulation of specific signaling pathways.[5][16]
Protocol 4: High-Throughput Cell Proliferation/Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
-
Assay Principle: The CellTiter-Glo® Assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. The assay involves adding a single reagent directly to the cells, which results in cell lysis and the generation of a luminescent signal proportional to the amount of ATP present.
-
Materials:
-
Cancer cell line of interest (e.g., a line known to be dependent on a kinase targeted by pyrazole carboxamides)
-
Cell culture medium and supplements
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
384-well, white, clear-bottom microplates
-
-
Procedure:
-
Seed the cells into the 384-well plates at a predetermined optimal density and allow them to attach overnight.
-
Treat the cells with the pyrazole carboxamide library compounds at various concentrations (typically in a dose-response format for hit confirmation) or DMSO.
-
Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: The luminescent signal from each well is normalized to the vehicle control. The concentration-response curves are then fitted to a four-parameter logistic model to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Part 3: Data Analysis, Hit Confirmation, and Mechanism of Action Studies
A successful HTS campaign generates a large amount of data that requires careful analysis to identify promising "hits" for further development.[17][18][19]
Primary HTS Data Analysis and Hit Selection
-
Data Normalization: Raw data from the HTS plates are normalized to account for plate-to-plate and well-to-well variations. This is typically done using the signals from the positive and negative control wells on each plate.
-
Hit Identification: A "hit" is defined as a compound that produces a response above a certain threshold. A common method is to use a statistical parameter like the Z-score, which measures how many standard deviations a compound's activity is from the mean activity of the plate. A Z-score of <-3 (for inhibitors) or >3 (for activators) is often used as a hit selection criterion.
Hit Confirmation and Triage
The initial hits from the primary screen must be rigorously validated to eliminate false positives and prioritize the most promising compounds.[9][20]
Table 1: Hit Validation and Triage Workflow
| Step | Description | Rationale |
| Hit Confirmation | Re-test the primary hits in the same assay to confirm their activity. | Ensures that the initial activity was not due to experimental error. |
| Dose-Response Analysis | Test the confirmed hits over a range of concentrations to determine their potency (IC₅₀ or EC₅₀).[10] | Provides a quantitative measure of a compound's activity and helps to rank hits. |
| Orthogonal Assays | Test the hits in a secondary assay that measures the same biological endpoint but uses a different technology or detection method.[9][10][20] | Helps to eliminate false positives that are specific to the primary assay format. |
| Counter-Screens | Test the hits against related targets or in assays designed to identify non-specific activity (e.g., promiscuous inhibitors).[20] | Assesses the selectivity of the hits and identifies compounds with undesirable off-target effects. |
| Chemical Tractability Assessment | Medicinal chemists evaluate the chemical structures of the hits for their suitability for further optimization (e.g., synthetic feasibility, potential for modification, absence of reactive functionalities). | Prioritizes compounds that are amenable to lead optimization. |
Mechanism of Action (MoA) Studies
Once a set of validated hits has been identified, the next step is to elucidate their mechanism of action.
Protocol 5: General Workflow for MoA Studies of an Enzyme Inhibitor
-
Enzyme Kinetics: Perform kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) by measuring the enzyme's reaction rate at different substrate and inhibitor concentrations.
-
Biophysical Assays: Use biophysical techniques to confirm direct binding of the compound to the target protein and to determine the binding affinity (Kd). Common methods include:
-
Surface Plasmon Resonance (SPR): Measures the binding of the compound to the immobilized target protein in real-time.
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding of the compound to the target protein.
-
Thermal Shift Assay (TSA): Measures the change in the protein's melting temperature upon compound binding.[21]
-
-
Structural Biology: If possible, determine the co-crystal structure of the compound bound to the target protein using X-ray crystallography or cryo-electron microscopy. This provides detailed information about the binding mode and can guide further optimization.
Part 4: Visualizing Key Signaling Pathways
Understanding the signaling pathways in which the targets of pyrazole carboxamides are involved is crucial for interpreting the results of HTS campaigns and for designing follow-up experiments.
Diagram 1: Simplified FGFR Signaling Pathway
Fibroblast growth factor receptors (FGFRs) are receptor tyrosine kinases that play a critical role in cell proliferation, differentiation, and survival.[22][23][24][25] Aberrant FGFR signaling is implicated in various cancers.[26]
Caption: Simplified FGFR signaling cascade.
Diagram 2: Simplified CDK-Mediated Cell Cycle Regulation
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle.[27][28][29][30] Their inhibition can lead to cell cycle arrest and is a major strategy in cancer therapy.
Caption: Key CDK complexes in cell cycle progression.
Diagram 3: Succinate Dehydrogenase (Complex II) in the Electron Transport Chain
Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a key enzyme in both the citric acid cycle and the electron transport chain.[31][32][33][34][35] Its inhibition can disrupt cellular respiration.
Caption: Role of SDH (Complex II) in the ETC.
Conclusion
High-throughput screening of pyrazole carboxamide libraries is a powerful approach for the discovery of novel therapeutic agents and agrochemicals. A successful HTS campaign requires a well-designed chemical library, robust and relevant screening assays, and a rigorous process for data analysis and hit validation. The protocols and guidelines presented in this document provide a framework for conducting efficient and effective HTS campaigns, from initial library synthesis to the elucidation of the mechanism of action of promising hit compounds. By combining thoughtful experimental design with cutting-edge automation and detection technologies, researchers can unlock the full potential of the versatile pyrazole carboxamide scaffold.
References
-
A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]
-
Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health. [Link]
-
A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. [Link]
-
From gene to validated and qualified hits. Axxam SpA. [Link]
-
Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]
-
On HTS: Hit Selection. Science and Technology of Assay Development. [Link]
-
Design and Synthesis of Novel pyrazol-1- carboxamide analogues as potent antioxidant agents. Jetir.Org. [Link]
-
Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. PubMed Central. [Link]
-
Succinate Dehydrogenase—Assembly, Regulation and Role in Human Disease. National Institutes of Health. [Link]
-
Cell cycle regulators. Khan Academy. [Link]
-
Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]
-
FGF/FGFR signaling pathways. ResearchGate. [Link]
-
Cell-based assays in high-throughput mode (HTS). BioTechnologia. [Link]
-
1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry. [Link]
-
Simplified schematic of the regulation of cyclin-dependent kinase (CDK)5 activity. Involvement of CDK5 in various biological processes. ResearchGate. [Link]
-
Hit-to-Lead: Hit Validation and Assessment. PubMed. [Link]
-
Hit Picking vs. Hit Selection: What's the Difference?. LabKey. [Link]
-
Hypertonic saline: a clinical review. PubMed. [Link]
-
Complex II Biology in Aging, Health, and Disease. MDPI. [Link]
-
The Fibroblast Growth Factor signaling pathway. PubMed Central. [Link]
-
Design and synthesis of two pyrazole libraries based on o-hydroxyacetophenones. PubMed. [Link]
-
Cell-based high-throughput screens for the discovery of chemotherapeutic agents. PubMed Central. [Link]
-
High Throughput Screening (HTS/HTE) Method Explained. YouTube. [Link]
-
Synthesis, Docking and Evaluation of Novel Pyrazole Carboxamide Derivatives as Multifunctional Anti-Alzheimer's Agents. ResearchGate. [Link]
-
Kinase assays. BMG LABTECH. [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]
-
High Throughput Drug Screening. Sygnature Discovery. [Link]
-
Thermal shift assay. Wikipedia. [Link]
-
Analysis of HTS data. Cambridge MedChem Consulting. [Link]
-
CDK Signaling Pathway. Creative Diagnostics. [Link]
-
caracterização de mecanismos envolvidos com a homeostase de espécies reativas de oxigênio na resposta de plantas a diferentes estresses. Lume UFRGS. [Link]
-
Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. [Link]
-
(PDF) Cell-Based Assays in High-Throughput Screening for Drug Discovery. ResearchGate. [Link]
-
High throughput cell-based screening methods for cancer drug discovery. ScienceDirect. [Link]
-
(PDF) Succinate dehydrogenase (mitochondrial complex II) is a source of reactive oxygen species in plants and regulates development and stress responses. ResearchGate. [Link]
-
A Network Map of FGF-1/FGFR Signaling System. PubMed Central. [Link]
-
Cell Cycle Stages & Regulation by Cyclins and CDKs. PraxiLabs. [Link]
-
Examining the Effect of Hypertonic Saline Administered for Reduction of Intracranial Hypertension on Coagulation. PubMed. [Link]
-
Structural Basis for Malfunction in Complex II. PubMed Central. [Link]
-
File:FGF signalling pathway.jpg. Embryology - UNSW. [Link]
-
High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. [Link]
Sources
- 1. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) [mdpi.com]
- 4. Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotechnologia-journal.org [biotechnologia-journal.org]
- 6. jetir.org [jetir.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. lifescienceglobal.com [lifescienceglobal.com]
- 14. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Redirecting [linkinghub.elsevier.com]
- 17. assay.dev [assay.dev]
- 18. labkey.com [labkey.com]
- 19. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 20. axxam.com [axxam.com]
- 21. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. FGF Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 24. A Network Map of FGF-1/FGFR Signaling System - PMC [pmc.ncbi.nlm.nih.gov]
- 25. File:FGF signalling pathway.jpg - Embryology [embryology.med.unsw.edu.au]
- 26. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]
- 29. creative-diagnostics.com [creative-diagnostics.com]
- 30. praxilabs.com [praxilabs.com]
- 31. Succinate Dehydrogenase—Assembly, Regulation and Role in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
- 33. lume.ufrgs.br [lume.ufrgs.br]
- 34. researchgate.net [researchgate.net]
- 35. Structural Basis for Malfunction in Complex II - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N,1,5-trimethyl-1H-pyrazole-3-carboxamide in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,1,5-trimethyl-1H-pyrazole-3-carboxamide represents a promising, yet underexplored scaffold in medicinal chemistry and agrochemical research. As a member of the diverse pyrazole carboxamide family, this molecule holds potential for a range of biological activities, extrapolated from its structural analogues. This guide provides a comprehensive framework for the synthesis, characterization, and evaluation of N,1,5-trimethyl-1H-pyrazole-3-carboxamide. It outlines detailed protocols for its synthesis and for assessing its potential as both a kinase inhibitor for oncological applications and a succinate dehydrogenase (SDH) inhibitor for agrochemical use. Crucially, this document also addresses the critical aspect of safety, providing a protocol for mitochondrial toxicity assessment—a known risk for this chemical class.[1][2]
Introduction: The Pyrazole Carboxamide Scaffold
The pyrazole ring is a privileged pharmacophore, forming the core of numerous approved drugs and biologically active compounds.[3] Its derivatives are known to exhibit a wide spectrum of activities, including anti-inflammatory, anticancer, antimicrobial, and insecticidal properties. The carboxamide moiety, when attached to the pyrazole core, provides a key interaction point with biological targets, often through hydrogen bonding.
The specific substitution pattern of N,1,5-trimethyl-1H-pyrazole-3-carboxamide—with methyl groups at the N1, C5, and carboxamide nitrogen positions—suggests several avenues for investigation. Based on structure-activity relationships (SAR) from related compounds, two primary hypotheses for its mechanism of action can be proposed:
-
Oncology - Kinase Inhibition: Many N-substituted pyrazole carboxamides have been identified as potent inhibitors of various kinases, such as Aurora kinases and Fms-like tyrosine kinase 3 (FLT3), which are critical targets in cancer therapy.[4]
-
Agrochemicals - SDHI Activity: Pyrazole carboxamides are a well-established class of succinate dehydrogenase inhibitors (SDHIs), which disrupt the mitochondrial respiratory chain in fungi and insects, making them effective fungicides and insecticides.[5]
This document provides the necessary protocols to explore these hypotheses.
Synthesis of N,1,5-trimethyl-1H-pyrazole-3-carboxamide
The synthesis of the target compound can be achieved through a two-step process starting from the corresponding carboxylic acid, 1,5-dimethyl-1H-pyrazole-3-carboxylic acid. This precursor can be synthesized via cyclocondensation reactions.[6] The subsequent amidation is a standard procedure.[3][7]
Protocol 2.1: Synthesis of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid
This protocol is adapted from general methods for pyrazole synthesis from 1,3-dicarbonyl compounds.
Rationale: The reaction of a 1,3-dicarbonyl compound with a hydrazine derivative is a classic and efficient method for constructing the pyrazole ring.[6]
Materials:
-
Ethyl 2,4-dioxovalerate
-
Methylhydrazine
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and workup equipment
Procedure:
-
In a round-bottom flask, dissolve ethyl 2,4-dioxovalerate (1 equivalent) in ethanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add methylhydrazine (1.1 equivalents) dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, add a 2M aqueous solution of NaOH (2.5 equivalents) to hydrolyze the ester.
-
Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with ethyl acetate to remove any non-polar impurities.
-
Cool the aqueous layer to 0°C and acidify with concentrated HCl to a pH of 2-3, which will precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.
Protocol 2.2: Synthesis of N,1,5-trimethyl-1H-pyrazole-3-carboxamide
Rationale: Conversion of the carboxylic acid to an acid chloride followed by reaction with an amine is a robust method for amide bond formation.[3][7]
Materials:
-
1,5-dimethyl-1H-pyrazole-3-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Methylamine solution (e.g., 2M in THF or aqueous)
-
Triethylamine
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1 equivalent) in anhydrous DCM in a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add thionyl chloride (2-3 equivalents) dropwise at 0°C.
-
Allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and remove the excess thionyl chloride and DCM under reduced pressure.
-
Dissolve the resulting crude acid chloride in fresh anhydrous DCM and cool to 0°C.
-
In a separate flask, prepare a solution of methylamine (1.5 equivalents) and triethylamine (1.5 equivalents) in DCM.
-
Slowly add the methylamine solution to the acid chloride solution at 0°C.
-
Stir the reaction at room temperature for 2-4 hours.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain N,1,5-trimethyl-1H-pyrazole-3-carboxamide.
Caption: General workflow for in vitro kinase inhibition assays.
Biological Evaluation: Agrochemicals
The structural motif of N,1,5-trimethyl-1H-pyrazole-3-carboxamide is present in several commercial SDHI fungicides and insecticides. [5]
Protocol 4.1: Succinate Dehydrogenase (SDH) Inhibition Assay
Rationale: This assay measures the compound's ability to inhibit SDH, a key enzyme in the mitochondrial electron transport chain (Complex II). [8]Inhibition disrupts cellular respiration, leading to cell death in susceptible organisms.
Materials:
-
Mitochondrial fraction isolated from a target organism (e.g., bovine heart, insect, or fungal species)
-
Assay buffer (e.g., phosphate buffer, pH 7.2)
-
Succinate (substrate)
-
DCIP (2,6-dichlorophenolindophenol) as an electron acceptor
-
Phenazine methosulfate (PMS) as an electron carrier
-
Test compound and positive control (e.g., Boscalid)
-
96-well clear microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compound and positive control in DMSO, then dilute in assay buffer.
-
Add 50 µL of the mitochondrial preparation to each well of a 96-well plate.
-
Add 50 µL of the diluted compound or control and incubate for 15 minutes at room temperature.
-
Prepare a reaction mix containing succinate, DCIP, and PMS in assay buffer.
-
Initiate the reaction by adding 100 µL of the reaction mix to each well.
-
Immediately measure the absorbance at 600 nm in kinetic mode, taking readings every 30 seconds for 10-20 minutes.
-
The rate of reaction is determined by the decrease in absorbance as DCIP is reduced.
-
Calculate the rate of reaction for each concentration and determine the percent inhibition relative to the DMSO control.
-
Determine the IC₅₀ value from the dose-response curve.
Safety and ADME Profiling
Early assessment of a compound's safety and pharmacokinetic properties is crucial in drug and agrochemical discovery.
Protocol 5.1: Mitochondrial Toxicity Assessment
Rationale: Structurally related 1-methyl-1H-pyrazole-5-carboxamides have shown unexpected mammalian toxicity linked to the inhibition of mitochondrial respiration. [1][2]It is therefore imperative to assess this potential liability early. This can be done by measuring the oxygen consumption rate (OCR) in live cells.
Materials:
-
HepG2 cells (or other relevant cell line)
-
Cell culture medium
-
Seahorse XF Analyzer (or similar instrument for measuring OCR)
-
Seahorse XF cell culture microplates
-
Test compound and positive control (e.g., Rotenone)
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
Procedure:
-
Seed HepG2 cells in a Seahorse XF cell culture microplate and allow them to attach overnight.
-
Prepare serial dilutions of the test compound and controls in the assay medium.
-
On the day of the assay, replace the culture medium with the assay medium containing the compounds.
-
Incubate the plate at 37°C in a non-CO₂ incubator for 1 hour.
-
Place the plate in the Seahorse XF Analyzer and follow the manufacturer's protocol to measure the basal oxygen consumption rate.
-
A dose-dependent decrease in OCR indicates potential mitochondrial toxicity.
-
Determine the concentration at which a significant reduction in OCR occurs.
Caption: Workflow for assessing mitochondrial toxicity via OCR.
Table 1: Summary of In Vitro ADME Assays
A standard panel of in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) assays should be conducted to assess the drug-like properties of the compound. [9][10]
| Parameter | Assay | Purpose |
|---|---|---|
| Absorption | Caco-2 Permeability | Predicts intestinal absorption of orally administered drugs. |
| Distribution | Plasma Protein Binding | Determines the fraction of unbound drug, which is pharmacologically active. |
| Metabolism | Liver Microsomal Stability | Assesses metabolic clearance by cytochrome P450 enzymes. |
| Toxicity | hERG Inhibition | Screens for potential cardiac toxicity. |
Conclusion and Future Directions
N,1,5-trimethyl-1H-pyrazole-3-carboxamide is a molecule with significant, albeit currently theoretical, potential in drug discovery and agrochemical development. The protocols provided herein offer a robust starting point for its synthesis and comprehensive evaluation. By investigating its activity as a kinase inhibitor and an SDHI, researchers can efficiently probe its most likely applications. The emphasis on early-stage mitochondrial toxicity testing is a critical, data-driven recommendation based on the known profile of this chemical class. Positive results in these initial assays would warrant further investigation into structure-activity relationships, in vivo efficacy in relevant disease or pest models, and more extensive toxicological profiling.
References
-
Koca, M., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1301, 137347. Available at: [Link]
-
El-Sayed, M. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. Available at: [Link]
-
Preston, S., et al. (2021). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry, 64(1), 840-844. Available at: [Link]
-
Oyedotun, K. S., & Lemire, B. D. (2004). The quaternary structure of the Saccharomyces cerevisiae succinate dehydrogenase. Homology modeling, cofactor docking, and molecular dynamics simulation studies. Journal of Biological Chemistry, 279(10), 9424-9431. Available at: [Link]
-
Wang, Y., et al. (2024). Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. Pest Management Science. Available at: [Link]
-
BPS Bioscience. (n.d.). Chemi-Verse™ Aurora Kinase A Assay Kit. Retrieved January 23, 2026, from [Link]
-
Selvita. (n.d.). In Vitro ADME. Retrieved January 23, 2026, from [Link]
- Google Patents. (n.d.). Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
-
Insecticide Resistance Action Committee. (n.d.). Test Method Library. Retrieved January 23, 2026, from [Link]
-
Mokhtar, H., & Soliman, R. (1978). Synthesis of Some Substituted pyrazole-3-carboxylic Acids With Possible Hypoglycemic and Antimicrobial Activity. Pharmazie, 33(10), 649-51. Available at: [Link]
-
Li, Y., et al. (2021). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 26(11), 3334. Available at: [Link]
-
Preston, S., et al. (2021). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. PubMed. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI) synthesis - chemicalbook [chemicalbook.com]
- 8. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selvita.com [selvita.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Introduction: The Versatility of Pyrazole Carboxamides in Crop Protection
An in-depth guide for researchers, scientists, and drug development professionals on the application of pyrazole carboxamides as potent insecticides and fungicides.
Pyrazole carboxamides represent a highly significant and versatile class of chemical compounds in modern agriculture and pest management.[1] Their molecular framework has proven to be a remarkably effective scaffold for developing agents with potent, and often dual, activity against a wide range of fungal pathogens and insect pests.[1][2] This dual-action capability stems from the ability to modify the pyrazole carboxamide structure to selectively target distinct and vital biological pathways in fungi and insects. For drug development professionals, this chemical class offers a rich field for structure-activity relationship (SAR) studies, enabling the fine-tuning of molecules for enhanced potency, selectivity, and spectrum of activity.[1][3][4] This guide provides a detailed overview of the mechanisms of action, application protocols, and key experimental considerations for harnessing the power of pyrazole carboxamides in both fungicide and insecticide development.
Part 1: Dual Mechanisms of Action - A Tale of Two Targets
The remarkable utility of pyrazole carboxamides lies in their ability to be tailored to interfere with one of two primary, yet fundamentally different, molecular targets. The specific target is largely determined by the substitution pattern on the pyrazole ring and the nature of the carboxamide side chain.[1]
Fungicidal Mechanism: Inhibition of Cellular Respiration
The predominant mechanism of action for fungicidal pyrazole carboxamides is the disruption of the mitochondrial electron transport chain. These compounds are classified as Succinate Dehydrogenase Inhibitors (SDHIs).[5][6][7]
The Causality of Inhibition: Succinate dehydrogenase (SDH), also known as Complex II, is a critical enzyme complex embedded in the inner mitochondrial membrane.[5][8] It plays a dual role: it is a key enzyme in the Krebs cycle (TCA cycle) and a component of the respiratory chain, responsible for transferring electrons from succinate to ubiquinone.[8] Pyrazole carboxamide SDHIs act by binding to the ubiquinone-binding site (Q-site) of the SDH complex, effectively blocking this electron transfer.[9] This blockage halts the entire respiratory process, leading to a catastrophic depletion of cellular ATP (energy), oxidative stress, and ultimately, fungal cell death.[5] The inhibition of SDH is the foundational reason for their potent fungicidal effect.[5][6]
Microscopic analysis of fungi treated with these compounds reveals severe morphological damage, including destroyed cell walls and membranes, leakage of cellular contents, and an abnormal increase in dysfunctional mitochondria as the cell struggles to compensate for the energy deficit.[10][11][12]
Caption: Fungicidal mechanism of pyrazole carboxamide SDHIs.
Insecticidal Mechanism: Disruption of the Central Nervous System
In contrast to their fungicidal counterparts, insecticidal pyrazole carboxamides primarily target the central nervous system of insects.[13] Their molecular target is the γ-aminobutyric acid (GABA)-gated chloride channel.[13][14][15]
The Causality of Neurotoxicity: GABA is the primary inhibitory neurotransmitter in insects. When GABA binds to its receptor on a neuron, it opens an integral chloride ion channel.[16] The resulting influx of negatively charged chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential. This process is crucial for regulating nerve impulses and preventing over-excitation.
Insecticidal pyrazole carboxamides act as non-competitive antagonists of this receptor.[17] They bind to a site within the chloride channel itself, distinct from the GABA binding site, and stabilize a non-conducting or closed conformation of the channel.[15][17] This blockage prevents the influx of chloride ions, thereby reducing neuronal inhibition.[15][17] The consequence is uncontrolled nerve firing, leading to hyperexcitation of the central nervous system, convulsions, paralysis, and ultimately, the death of the insect.[15][17] Some compounds in this class, such as tolfenpyrad, have also been shown to inhibit mitochondrial complex I, adding another layer to their insecticidal activity.[1][18]
Caption: Insecticidal mechanism via GABA-gated chloride channel blockage.
Part 2: Application Notes for Researchers
Structure-Activity Relationship (SAR) and Compound Selection
The selection of a pyrazole carboxamide scaffold is a critical first step. Research has shown that the substitution pattern on the pyrazole ring is a key determinant of biological selectivity.[1] For instance, certain pyrazole-5-carboxamide derivatives tend to exhibit higher insecticidal activity, while pyrazole-4-carboxamides often show stronger fungicidal activity.[1]
-
For Fungicide Development: Focus on moieties known to interact with the SDH enzyme complex. The design of novel SDHIs often involves modifying the "hydrophobic tail" of the molecule to improve binding affinity and spectrum.[11][19]
-
For Insecticide Development: The focus should be on structures that can effectively penetrate the insect's cuticle and interact with the GABA receptor complex.
Managing Resistance
As with any effective pesticide, the development of resistance is a significant concern. For SDHI fungicides, resistance often arises from point mutations in the genes encoding the SDH enzyme subunits, which reduce the binding affinity of the fungicide.[5] For insecticides targeting the GABA receptor, mutations in the 'resistance to dieldrin' (RDL) gene are a common mechanism.[14]
Trustworthiness Through Self-Validation: Protocols should always include baseline testing against susceptible wild-type strains of the target pest or pathogen. This establishes a benchmark against which potentially resistant field isolates can be compared, validating the efficacy of the compound and monitoring for shifts in sensitivity.
Part 3: Experimental Protocols
The following protocols are designed to be robust and self-validating, providing a solid foundation for screening and characterizing pyrazole carboxamides.
Protocol 1: In Vitro Antifungal Mycelial Growth Inhibition Assay
This protocol determines the concentration at which a compound inhibits fungal growth by 50% (EC₅₀), a key metric for fungicidal potency.
Causality Behind the Method: This assay directly measures the compound's ability to arrest the vegetative growth of a fungus on a nutrient-rich medium. By comparing the growth in treated plates to a solvent-only control, we can quantify the compound's intrinsic fungistatic or fungicidal activity.
Step-by-Step Methodology:
-
Preparation:
-
Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and autoclave.
-
Allow the PDA to cool to approximately 50-55°C in a water bath.
-
Prepare a stock solution of the test pyrazole carboxamide (e.g., 10 mg/mL) in a suitable solvent like Dimethyl Sulfoxide (DMSO).
-
-
Dosing the Media:
-
Serially dilute the stock solution to create a range of working concentrations.
-
Add the appropriate volume of each compound dilution to molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the final solvent concentration (e.g., DMSO) is constant across all plates and does not exceed a level that affects fungal growth (typically <1%).
-
Prepare a solvent-only control plate (e.g., PDA + DMSO).
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
-
Inoculation:
-
Using a sterile cork borer, take a mycelial plug (e.g., 5 mm diameter) from the actively growing edge of a young culture of the target fungus (e.g., Rhizoctonia solani, Alternaria porri).[2]
-
Place the mycelial plug, mycelium-side down, in the center of each prepared Petri dish.
-
-
Incubation & Measurement:
-
Incubate the plates at the optimal temperature for the test fungus (e.g., 25°C) in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate has reached near-full growth.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each concentration relative to the solvent control.
-
Use probit analysis or non-linear regression to determine the EC₅₀ value.
-
Protocol 2: Insecticidal Leaf-Dip Bioassay
This protocol is a standard method for evaluating the efficacy of insecticides against leaf-feeding insects, such as lepidopteran larvae (Plutella xylostella) or aphids.[1]
Causality Behind the Method: This method simulates the exposure of an insect to a treated leaf surface, testing both contact and ingestion toxicity. The use of a surfactant ensures even coverage of the compound on the waxy leaf surface, providing a uniform exposure for all test subjects.
Step-by-Step Methodology:
-
Preparation:
-
Prepare a series of dilutions of the test pyrazole carboxamide in water containing a small amount of a non-ionic surfactant (e.g., 0.05% Triton X-100).
-
Prepare a control solution containing only water and the surfactant.
-
Select healthy, uniform-sized leaves (e.g., cabbage for P. xylostella) and wash them gently.
-
-
Treatment:
-
Using forceps, dip each leaf into the respective treatment or control solution for a standardized time (e.g., 10-20 seconds), ensuring complete coverage.
-
Place the treated leaves on a wire rack to air dry completely.
-
-
Insect Exposure:
-
Place each dried leaf into a ventilated container (e.g., a Petri dish with a moistened filter paper to maintain humidity).
-
Introduce a known number of test insects (e.g., 10-20 third-instar larvae) into each container.
-
Seal the containers and place them in a controlled environment (e.g., 25°C, 16:8 light:dark cycle).
-
-
Mortality Assessment:
-
Assess insect mortality at 24, 48, and 72 hours post-treatment. An insect is considered dead if it cannot move when prodded with a fine brush.
-
-
Data Analysis:
-
Correct the mortality data for any deaths in the control group using Abbott's formula.
-
Calculate the lethal concentration that causes 50% mortality (LC₅₀) using probit analysis.
-
Protocol 3: Mitochondrial Complex II (SDH) Enzyme Inhibition Assay
This biochemical assay directly measures the inhibitory effect of a compound on the target enzyme, SDH, confirming the mechanism of action.
Causality Behind the Method: The assay measures the rate of an SDH-catalyzed reaction. A reduction in this rate in the presence of the test compound is direct evidence of enzyme inhibition. The use of isolated mitochondria ensures that the observed effect is specific to this organelle and not a downstream cellular consequence.
Step-by-Step Methodology:
-
Mitochondria Isolation:
-
Isolate mitochondria from the target fungus (e.g., Rhizoctonia solani) using a standard protocol involving enzymatic digestion of the cell wall, homogenization, and differential centrifugation.
-
Determine the protein concentration of the mitochondrial suspension using a Bradford or BCA assay.
-
-
Assay Reaction:
-
The assay buffer should contain phosphate buffer, a substrate (succinate), and an artificial electron acceptor like DCPIP (2,6-dichlorophenolindophenol), whose reduction can be monitored spectrophotometrically.
-
In a 96-well plate or cuvette, add the assay buffer, the mitochondrial suspension, and various concentrations of the test pyrazole carboxamide (dissolved in DMSO). Include a solvent-only control.
-
-
Measurement:
-
Initiate the reaction by adding the substrate (succinate).
-
Immediately measure the decrease in absorbance at 600 nm (due to the reduction of DCPIP) over time using a spectrophotometer or plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rate for each concentration.
-
Determine the percentage of inhibition relative to the control.
-
Calculate the concentration that causes 50% inhibition of the enzyme's activity (IC₅₀).
-
Caption: General workflow for pyrazole carboxamide screening.
Part 4: Data Presentation
Effective data presentation is crucial for comparing the potency of different compounds. The following table summarizes representative efficacy data for various pyrazole carboxamides, illustrating their activity spectrum.
| Compound Class | Example Compound | Target Organism | Assay Type | Efficacy Metric (EC₅₀/IC₅₀) | Reference |
| Fungicide (SDHI) | SCU2028 | Rhizoctonia solani | Mycelial Growth | 0.022 mg/L | [10][12] |
| Fungicide (SDHI) | SCU3038 | Rhizoctonia solani | Pot Test (in vivo) | 0.95 mg/L | [20] |
| Fungicide (SDHI) | Compound E1 | Rhizoctonia solani | Mycelial Growth | 1.1 µg/mL | [11][21] |
| Fungicide (SDHI) | Compound E1 | R. solani SDH Enzyme | Enzyme Inhibition | IC₅₀ = 3.3 µM | [11][21] |
| Fungicide (SDHI) | Boscalid (Commercial) | R. solani SDH Enzyme | Enzyme Inhibition | IC₅₀ = 7.9 µM | [11][21] |
| Fungicide | Isoxazolol Pyrazole Carboxylate 7ai | Rhizoctonia solani | Mycelial Growth | 0.37 µg/mL | [2] |
| Insecticide | Tolfenpyrad | Haemonchus contortus (Nematode) | Larval Motility | IC₅₀ = 0.03 µM | [18] |
| Insecticide | Compound a-15 | Haemonchus contortus (Nematode) | Larval Motility | IC₅₀ = 3.42 µM | [18] |
Conclusion and Future Directions
Pyrazole carboxamides are a cornerstone of modern agrochemical research, offering a chemically tractable and highly effective scaffold for the development of both insecticides and fungicides. The distinct mechanisms of action—disruption of mitochondrial respiration in fungi and blockage of GABA-gated chloride channels in insects—provide clear targets for rational drug design. Future research will likely focus on developing novel derivatives with improved safety profiles, broader activity spectra, and novel strategies to combat the ever-present challenge of resistance. The integration of computational methods, such as molecular docking and virtual screening, with the robust experimental protocols outlined here will be instrumental in accelerating the discovery of the next generation of pyrazole carboxamide-based crop protection agents.[11][19]
References
- Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. PubMed.
- Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. PMC - NIH.
- Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors. Unknown Source.
- Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. NIH.
- Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani | Journal of Agricultural and Food Chemistry. ACS Publications.
- Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection | Journal of Agricultural and Food Chemistry. ACS Publications.
- Potential Fungicide Candidates: A Dual Action Mode Study of Novel Pyrazole-4-carboxamides against Gibberella zeae | Journal of Agricultural and Food Chemistry. ACS Publications.
- Chloride channels as tool for developing selective insecticides. ResearchGate.
- (PDF) Assessing the anthelmintic activity of pyrazole-5-carboxamide derivatives against Haemonchus contortus. ResearchGate.
- Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. PubMed.
- Agonist and antagonist properties of an insect GABA-gated chloride channel (RDL) are influenced by heterologous expression conditions. PLOS.
- Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal. ANSES.
- (PDF) THE SUCCINATE DEHIDROGENASE INHIBITOR FUNGICIDES: FUNGAL RESISTANCE AND ITS MANAGEMENT. ResearchGate.
- Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. PubMed.
- Chloride channels as tools for developing selective insecticides. PubMed.
- Mechanism of GABA-Gated Chloride Channel Blockers & Sodium Channel Modulators||#entomology. YouTube.
- Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors | Journal of Agricultural and Food Chemistry. ACS Publications.
- Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. ACS Publications.
- Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. PubMed.
- Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action | Journal of Agricultural and Food Chemistry. ACS Publications.
- Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. SciELO.
- 41 THE SUCCINATE DEHIDROGENASE INHIBITOR FUNGICIDES: FUNGAL RESISTANCE AND ITS MANAGEMENT INTRODUCTION According to FRAC, fungic. UGD Publishing System.
- Succinate dehydrogenase inhibitor (SDHI) fungicide resistance prevention strategy. New Zealand Plant Protection Society.
Sources
- 1. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal | Anses - Agence nationale de sécurité sanitaire de l’alimentation, de l’environnement et du travail [anses.fr]
- 7. researchgate.net [researchgate.net]
- 8. js.ugd.edu.mk [js.ugd.edu.mk]
- 9. nzpps.org [nzpps.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Agonist and antagonist properties of an insect GABA-gated chloride channel (RDL) are influenced by heterologous expression conditions | PLOS One [journals.plos.org]
- 15. Chloride channels as tools for developing selective insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Characterizing N,1,5-trimethyl-1H-pyrazole-3-carboxamide for Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold and the Quest for Kinase Inhibitor Specificity
Protein kinases, numbering over 500 in the human genome, are critical regulators of the majority of cellular pathways.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them premier targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. Within the vast chemical space explored for kinase inhibition, the pyrazole ring is a "privileged structure."[2] This is due to its synthetic accessibility and its role as a core scaffold in numerous FDA-approved kinase inhibitors, including Crizotinib and Ruxolitinib.[2]
N,1,5-trimethyl-1H-pyrazole-3-carboxamide belongs to this promising class of compounds. While its specific biological targets are still under investigation, its structural similarity to known kinase inhibitors, such as those targeting FLT3 and CDKs, suggests its potential as a modulator of kinase activity.[3][4] This guide provides a comprehensive framework for researchers to systematically evaluate N,1,5-trimethyl-1H-pyrazole-3-carboxamide, or any novel pyrazole-carboxamide derivative, as a kinase inhibitor. The protocols herein are designed to be adaptable and provide a logical progression from initial biochemical screening to cellular characterization.
Section 1: The Kinase Inhibition Hypothesis - An Overview of Mechanisms
Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a process known as phosphorylation.[5] Kinase inhibitors typically function by obstructing this process. The most common mechanism is competitive inhibition at the ATP-binding site. Due to the high degree of conservation in this site across the kinome, achieving inhibitor specificity is a significant challenge in drug discovery.[6]
A thorough characterization of a potential inhibitor like N,1,5-trimethyl-1H-pyrazole-3-carboxamide involves not only identifying which kinases it inhibits but also how it inhibits them. This includes determining its potency (typically as an IC50 value), its selectivity across the kinome, and its mechanism of action (e.g., ATP-competitive, non-competitive, or allosteric).
Section 2: Experimental Workflow for Inhibitor Characterization
A logical, stepwise approach is crucial for the efficient and accurate characterization of a novel kinase inhibitor. The following workflow outlines the key stages, from initial broad screening to in-depth cellular analysis.
Caption: A stepwise workflow for kinase inhibitor characterization.
Section 3: Biochemical Assays - Determining In Vitro Potency and Selectivity
The initial evaluation of a compound's inhibitory activity is performed using purified recombinant kinases in a cell-free system.[6] This allows for the direct measurement of the compound's effect on the enzyme without the complexity of a cellular environment.
Protocol 3.1: Broad Kinase Selectivity Profiling
Rationale: Before focusing on a specific kinase, it's crucial to understand the compound's selectivity profile. High-throughput screening against a large panel of kinases (ideally representing the entire human kinome) provides a comprehensive overview of on-target and potential off-target activities.[6] This is often performed by specialized contract research organizations (CROs).
Methodology:
-
Compound Submission: Provide N,1,5-trimethyl-1H-pyrazole-3-carboxamide at a high concentration (e.g., 10 mM in 100% DMSO).
-
Primary Screen: The compound is typically screened at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a panel of several hundred kinases.[7][8]
-
Data Analysis: The results are usually reported as percent inhibition relative to a control. Hits are identified as kinases that are inhibited above a certain threshold (e.g., >50% or >80% inhibition).[9]
Protocol 3.2: In Vitro IC50 Determination
Rationale: Once primary hits are identified, the next step is to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce kinase activity by 50%.[6] This is a key measure of the inhibitor's potency. There are various assay formats available, including those that measure ATP consumption or ADP production.[10][11] Luminescence-based assays, such as ADP-Glo™, are widely used for their high sensitivity and suitability for high-throughput screening.[11][12]
Materials:
-
Recombinant kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
N,1,5-trimethyl-1H-pyrazole-3-carboxamide
-
Kinase buffer (typically contains Tris-HCl, MgCl2, DTT)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettor
-
Luminometer
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of N,1,5-trimethyl-1H-pyrazole-3-carboxamide in the appropriate kinase buffer. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Kinase Reaction:
-
In each well of the plate, add the kinase and its specific substrate.
-
Add the serially diluted inhibitor to the respective wells.
-
Allow the kinase and inhibitor to incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP. The ATP concentration should be at or near the Km for the specific kinase to ensure accurate and comparable IC50 values.[10][13]
-
Incubate the reaction for the optimized time (e.g., 30-60 minutes) at the optimal temperature (e.g., 30°C).
-
-
ADP Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding a reagent to deplete the remaining ATP, followed by a second reagent to convert the ADP to ATP, which then drives a luciferase reaction.[11]
-
Measure the luminescence signal using a plate reader. The light output is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
-
Data Analysis:
-
Subtract the background signal (no-enzyme control).
-
Normalize the data with the 0% inhibition (DMSO) and 100% inhibition controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
| Parameter | Description | Example Value |
| Kinase Concentration | Final concentration of the enzyme in the assay. | 5 nM |
| Substrate Concentration | Final concentration of the peptide or protein substrate. | 10 µM |
| ATP Concentration | Final concentration of ATP, ideally near the Km. | 10 µM |
| Incubation Time | Duration of the kinase reaction. | 60 minutes |
| Temperature | Temperature at which the reaction is carried out. | 30°C |
| Calculated IC50 | Concentration of inhibitor for 50% inhibition. | 150 nM |
Protocol 3.3: Mechanism of Action (MoA) - ATP Competition Assay
Rationale: To determine if N,1,5-trimethyl-1H-pyrazole-3-carboxamide is an ATP-competitive inhibitor, IC50 values are determined at various ATP concentrations.[6] For an ATP-competitive inhibitor, the IC50 value will increase as the ATP concentration increases, because more inhibitor is required to compete with the higher concentration of ATP.
Methodology:
-
Perform the In Vitro IC50 Determination protocol (3.2) as described above.
-
Repeat the entire experiment multiple times, each with a different, fixed concentration of ATP (e.g., 10 µM, 50 µM, 100 µM, 500 µM).
-
Plot the determined IC50 values against the corresponding ATP concentrations. A positive correlation indicates an ATP-competitive mechanism of action.
Section 4: Cell-Based Assays - Validating Activity in a Biological Context
While biochemical assays are essential for determining direct enzyme inhibition, cell-based assays are critical for confirming that the compound can enter cells, engage its target, and exert a biological effect.[14]
Protocol 4.1: Target Engagement and Phosphorylation Inhibition
Rationale: This assay directly measures the ability of the compound to inhibit the phosphorylation of a known downstream substrate of the target kinase within intact cells. A Western blot is a standard method for this analysis.
Materials:
-
Cancer cell line known to have high activity of the target kinase.
-
Cell culture medium and supplements.
-
N,1,5-trimethyl-1H-pyrazole-3-carboxamide.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: one specific for the phosphorylated form of the substrate and one for the total substrate protein.
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
-
Protein electrophoresis and Western blotting equipment.
Step-by-Step Protocol:
-
Cell Treatment: Plate the cells and allow them to adhere overnight. Treat the cells with a range of concentrations of N,1,5-trimethyl-1H-pyrazole-3-carboxamide (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2-4 hours). Include a DMSO control.
-
Cell Lysis: Wash the cells with cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against the phospho-substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with the antibody for the total substrate protein to ensure equal loading.
-
Quantify the band intensities. A dose-dependent decrease in the phospho-substrate signal (normalized to the total substrate signal) indicates successful target inhibition in a cellular context.
-
Sources
- 1. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 3. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. news-medical.net [news-medical.net]
- 13. shop.carnabio.com [shop.carnabio.com]
- 14. inits.at [inits.at]
Application Notes & Protocols: Elucidating the DNA Binding Landscape of Pyrazole Derivatives
Introduction: The Significance of Pyrazole-DNA Interactions in Therapeutic Design
Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] A significant facet of their therapeutic potential, particularly in oncology, is their ability to interact with deoxyribonucleic acid (DNA).[2][3][4] The binding of these small molecules to DNA can disrupt critical cellular processes such as replication and transcription, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[5] Therefore, a comprehensive understanding of the binding mode, affinity, and sequence selectivity of novel pyrazole derivatives is paramount for the rational design of more potent and selective therapeutic agents.
This guide provides an in-depth overview of the established biophysical techniques employed to characterize the interactions between pyrazole derivatives and DNA. It is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying principles and rationale for each experimental choice. By following these methodologies, researchers can effectively elucidate the DNA binding profile of their compounds, a critical step in the journey from a promising molecule to a potential clinical candidate.
Part 1: Foundational Concepts in DNA-Ligand Interactions
Small molecules, such as pyrazole derivatives, can interact with the DNA double helix through several non-covalent binding modes:
-
Intercalation: This involves the insertion of a planar aromatic moiety of the ligand between the base pairs of the DNA. Intercalation often leads to a lengthening and unwinding of the DNA helix.[6][7]
-
Groove Binding: Ligands can bind to the minor or major grooves of the DNA, typically through hydrogen bonding, van der Waals forces, and electrostatic interactions. Minor groove binders are common for A-T rich regions.[6][8]
-
Electrostatic Interactions: Positively charged ligands can interact with the negatively charged phosphate backbone of DNA.[9]
The preferred binding mode of a pyrazole derivative is dictated by its unique structural features, including its planarity, charge distribution, and the nature of its substituents. A multi-faceted experimental approach is essential to unambiguously determine the nature of these interactions.
Part 2: A Multi-Technique Approach to Characterizing DNA Binding
A robust investigation of DNA-pyrazole interactions necessitates the use of multiple complementary techniques. This section details the protocols for the most informative and widely used biophysical assays.
UV-Visible Absorption Spectroscopy: A First Look at Interaction
UV-Visible spectroscopy is an initial and straightforward method to probe the binding of a compound to DNA. The interaction often results in changes to the absorption spectrum of the pyrazole derivative, such as hypochromism (a decrease in absorbance) or hyperchromism (an increase in absorbance), and a bathochromic (red) or hypsochromic (blue) shift in the maximum wavelength of absorption (λmax).[10][11] These changes are indicative of the compound's association with the DNA molecule.
Protocol: UV-Visible Spectroscopic Titration
-
Materials and Reagents:
-
Calf Thymus DNA (CT-DNA) stock solution (e.g., 1 mg/mL in Tris-HCl buffer).[12]
-
Tris-HCl buffer (e.g., 10 mM, pH 7.4).
-
Pyrazole derivative stock solution in a suitable solvent (e.g., DMSO or ethanol).
-
Quartz cuvettes (1 cm path length).
-
UV-Visible spectrophotometer.
-
-
Procedure:
-
Prepare a solution of the pyrazole derivative at a fixed concentration in Tris-HCl buffer. The final concentration of the organic solvent should be kept minimal (typically <1%) to avoid interference.
-
Record the UV-Vis spectrum of the pyrazole derivative solution alone (typically in the range of 200-500 nm).
-
Prepare a series of solutions containing the fixed concentration of the pyrazole derivative and increasing concentrations of CT-DNA.
-
Incubate each solution for a set period (e.g., 5-10 minutes) at room temperature to allow for equilibrium to be reached.
-
Record the UV-Vis spectrum for each solution.
-
As a control, record the spectrum of CT-DNA alone at the highest concentration used.
-
-
Data Analysis:
-
Plot the absorbance of the pyrazole derivative at its λmax as a function of the DNA concentration.
-
Calculate the intrinsic binding constant (Kb) using the Wolfe-Shimer equation or by fitting the data to a suitable binding model.
-
Table 1: Representative Data from UV-Visible Titration
| [CT-DNA] (µM) | Absorbance at λmax |
| 0 | 0.850 |
| 10 | 0.825 |
| 20 | 0.801 |
| 30 | 0.778 |
| 40 | 0.755 |
| 50 | 0.733 |
Fluorescence Spectroscopy: Probing Binding and Displacement
Fluorescence spectroscopy offers higher sensitivity and can provide more detailed information about the binding event. Two common approaches are monitoring the intrinsic fluorescence of the pyrazole derivative or employing a competitive displacement assay with a fluorescent probe like Ethidium Bromide (EB).
Protocol: Fluorescence Quenching Titration
-
Materials and Reagents:
-
Fluorescent pyrazole derivative.
-
CT-DNA stock solution.
-
Tris-HCl buffer.
-
Fluorometer.
-
-
Procedure:
-
Prepare a solution of the fluorescent pyrazole derivative at a fixed concentration.
-
Record its fluorescence emission spectrum.
-
Titrate this solution with increasing concentrations of CT-DNA.
-
After each addition of DNA, allow the solution to equilibrate and then record the fluorescence spectrum.
-
-
Data Analysis:
-
Analyze the quenching of fluorescence using the Stern-Volmer equation to determine the quenching constant (Ksv) and the binding constant (Kb).
-
Protocol: Ethidium Bromide (EB) Displacement Assay
EB is a classic intercalator that exhibits a significant increase in fluorescence upon binding to DNA. A pyrazole derivative that can displace EB from the DNA will cause a quenching of the EB-DNA fluorescence.[8][13] This is a strong indicator of an intercalative binding mode.[14]
-
Materials and Reagents:
-
Ethidium Bromide (EB) stock solution.
-
CT-DNA stock solution.
-
Tris-HCl buffer.
-
Pyrazole derivative solution.
-
Fluorometer.
-
-
Procedure:
-
Prepare a solution of CT-DNA and EB in Tris-HCl buffer and incubate until the fluorescence signal is stable.
-
Record the fluorescence emission spectrum of the EB-DNA complex (excitation typically around 520 nm, emission around 600 nm).
-
Add increasing concentrations of the pyrazole derivative to the EB-DNA solution.
-
After each addition, incubate and record the fluorescence spectrum.
-
-
Data Analysis:
-
Plot the relative fluorescence intensity (F/F0) against the concentration of the pyrazole derivative, where F0 is the initial fluorescence of the EB-DNA complex.
-
Calculate the IC50 value, which is the concentration of the pyrazole derivative required to reduce the fluorescence by 50%.[15]
-
Table 2: Example Data from EB Displacement Assay
| [Pyrazole Derivative] (µM) | Relative Fluorescence (F/F0) |
| 0 | 1.00 |
| 5 | 0.85 |
| 10 | 0.68 |
| 20 | 0.51 |
| 40 | 0.35 |
| 80 | 0.20 |
Circular Dichroism (CD) Spectroscopy: Observing Conformational Changes
Circular dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of macromolecules like DNA.[16][17] The B-form of DNA has a characteristic CD spectrum with a positive band around 275 nm and a negative band around 245 nm.[18] Ligand binding can induce conformational changes in the DNA, which are reflected as changes in its CD spectrum.[16]
Protocol: Circular Dichroism Spectroscopy
-
Materials and Reagents:
-
CT-DNA solution.
-
Tris-HCl buffer.
-
Pyrazole derivative solution.
-
CD spectropolarimeter.
-
-
Procedure:
-
Record the CD spectrum of the CT-DNA solution alone in the far-UV range (e.g., 220-320 nm).
-
Prepare solutions of CT-DNA with increasing concentrations of the pyrazole derivative.
-
Incubate each solution and record the corresponding CD spectrum.
-
-
Data Analysis:
-
Observe changes in the ellipticity and wavelength of the positive and negative bands of the DNA CD spectrum.
-
Significant changes in the CD spectrum upon ligand binding suggest a strong interaction that perturbs the DNA secondary structure.
-
Viscosity Measurements: Differentiating Binding Modes
Viscosity is a measure of a fluid's resistance to flow. For DNA solutions, viscosity is sensitive to the length of the DNA molecule.[19] Intercalating agents, which lengthen the DNA helix, will cause a significant increase in the viscosity of a DNA solution.[7][20] In contrast, groove binders or electrostatic interactors typically cause little to no change in viscosity.[21]
Protocol: Viscosity Measurement
-
Materials and Reagents:
-
CT-DNA solution.
-
Tris-HCl buffer.
-
Pyrazole derivative solution.
-
Viscometer (e.g., an Ostwald viscometer).
-
Constant temperature water bath.
-
-
Procedure:
-
Measure the flow time of the buffer and the CT-DNA solution.
-
Prepare solutions of CT-DNA with increasing concentrations of the pyrazole derivative.
-
Measure the flow time for each solution.
-
-
Data Analysis:
-
Calculate the relative specific viscosity (η/η0)1/3, where η and η0 are the specific viscosities of DNA in the presence and absence of the compound, respectively.
-
Plot (η/η0)1/3 versus the ratio of the concentration of the pyrazole derivative to the concentration of DNA.
-
A significant increase in relative viscosity is indicative of intercalation.
-
Part 3: Visualizing the Workflow and Potential Interactions
Caption: Experimental workflow for characterizing pyrazole-DNA interactions.
Caption: Potential binding modes of pyrazole derivatives with DNA.
Part 4: Integrating Computational Approaches
Molecular docking is a powerful in silico tool that complements experimental studies by predicting the preferred binding mode and affinity of a ligand to a DNA sequence.[22][23] By generating a 3D model of the pyrazole derivative-DNA complex, researchers can visualize the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. This information is invaluable for understanding the structure-activity relationship and for designing next-generation compounds with improved binding properties.
Conclusion: A Pathway to Rational Drug Design
The comprehensive study of DNA binding by pyrazole derivatives is a critical component of modern drug discovery. The multi-technique approach outlined in this guide, combining spectroscopic and hydrodynamic methods with computational modeling, provides a robust framework for elucidating the intricate details of these molecular interactions. The insights gained from these studies are not merely academic; they are the foundational knowledge upon which more effective and selective DNA-targeting therapies can be built. By meticulously characterizing the DNA binding profile of novel pyrazole compounds, researchers can significantly enhance the probability of translating a promising chemical entity into a life-saving therapeutic.
References
- Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2022). RSC Publishing.
- Synthesis, DNA binding and in-vitro cytotoxicity studies on novel bis-pyrazoles. (2017). PubMed.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). MDPI.
- Fluorescence spectroscopic and calorimetry based approaches to characterize the mode of interaction of small molecules with DNA. (2013). PubMed.
- SSB–DNA Binding Monitored by Fluorescence Intensity and Anisotropy. (n.d.). PMC - NIH.
- Viscosity measurements of DNA solutions with and without condensing agents. (n.d.). National Institute of Standards and Technology.
- Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine deriv
- Circular dichroism for the analysis of protein-DNA interactions. (n.d.). PubMed.
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2024). ACS Omega.
- Analysis of DNA melting through UV-Visible absorption spectroscopy. (n.d.). Thermo Fisher Scientific.
- Viscosity measurements of DNA solutions with and without condensing agents. (n.d.). Semantic Scholar.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Synthesis and molecular docking studies on biologically active N-((3-(4- methoxyphenyl)-1-phenyl-1 -pyrazol-4-yl) methylene) aniline derivatives H. (n.d.). Asian Journal of Pharmacy and Pharmacology.
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
- A Guide to Simple and Informative Binding Assays. (2017). Molecular Biology of the Cell (MBoC).
- A Simple, High-Resolution Method for Establishing DNA Binding Affinity and Sequence Selectivity. (n.d.). Journal of the American Chemical Society.
- A direct approach toward investigating DNA–ligand interactions via surface-enhanced Raman spectroscopy combined with molecular dynamics simul
- DNA binding (IC 50 (µM)) of Bis-Schiff bases of pyrazoles 9-24. (n.d.).
- Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines. (2019). PMC - PubMed Central.
- Circular dichroism and conformational polymorphism of DNA. (n.d.). Nucleic Acids Research | Oxford Academic.
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). RSC Publishing.
- Viscosity M t Measurements. (n.d.). RIIDFCM.
-
Determination of DNA-ligand interactions by fluorescence correlation spectroscopy. (2023). Oxford Academic. [Link]
- Determination of binding mode: intercal
- Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021).
- Pyrazole Derivatives as Antitumor, Anti-Inflammatory and Antibacterial Agents. (n.d.).
- Molecular Docking Study of Novel Synthesized Pyrazole Derivatives and their Antibacterial Activity. (n.d.).
- A REVIEW ON PYRAZOLE AN ITS DERIV
- Can anyone suggest me the procedure for the DNA binding studies with synthetic compounds by UV-Vis Spectrophotometry? (2016).
- Ethidium bromide (EtBr) displacement assay with increasing... (n.d.).
- Mechanisms of small molecule–DNA interactions probed by single-molecule force spectroscopy. (n.d.). PMC - NIH.
- CD Spectroscopy to Study DNA-Protein Interactions. (2022). PubMed.
- DFT and Molecular Docking Investigations on a Pyrazole Derivative for Antimicrobial Applications. (2021). Mapana Journal of Sciences.
- Conformation and Rheological Properties of Calf-Thymus DNA in Solution. (n.d.). MDPI.
- Fluorescence Recovery Assay for the Detection of Protein−DNA Binding. (n.d.).
- UV absorbance DNA quantit
- Synthesis, structure elucidation, SC-XRD/DFT, molecular modelling simulations and DNA binding studies of 3,5-diphenyl-4,5-dihydro-1H-pyrazole chalcones. (n.d.). Taylor & Francis.
- Computational Approaches for Studying Protein-Ligand Interactions. (2023). Hilaris Publisher.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Circular Dichroism for the Analysis of Protein-DNA Interactions. (n.d.).
- DNA Binding Studies of Pyridine-4-Carbohydrazide Derivatives: Molecular Docking, Chemical Synthesis and Spectroscopic Investig
- Docking Studies on DNA-Ligand Interactions: Building and Application of a Protocol To Identify the Binding Mode. (n.d.).
- Establishing and optimizing a fluorescence polariz
- Role of DNA in Condensation and Combinative Self-Assembly. (n.d.). The Royal Society of Chemistry.
- What Is Circular Dichroism Spectroscopy? (2024). Chemistry For Everyone - YouTube.
- UV/Vis Spectroscopy for DNA & Protein Analysis. (n.d.). Unchained Labs.
- (PDF) Synthesis, DNA Binding, DFT Calculations and Molecular Docking Studies of Biologically Active N-((3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)naphthyl Derivatives. (n.d.).
- A Fluorescent Intercalator Displacement Assay for Establishing DNA Binding Selectivity and Affinity. (n.d.).
- Rapid method for measuring DNA binding to protein using fluorescence anisotropy. (2009). protocols.io.
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 6. Mechanisms of small molecule–DNA interactions probed by single-molecule force spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of binding mode: intercalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescence spectroscopic and calorimetry based approaches to characterize the mode of interaction of small molecules with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cmjpublishers.com [cmjpublishers.com]
- 10. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bmglabtech.com [bmglabtech.com]
- 13. rsc.org [rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Circular dichroism for the analysis of protein-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CD Spectroscopy to Study DNA-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. mdpi.com [mdpi.com]
- 20. riidfcm-cyted.fq.edu.uy [riidfcm-cyted.fq.edu.uy]
- 21. tsapps.nist.gov [tsapps.nist.gov]
- 22. hilarispublisher.com [hilarispublisher.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of N,1,5-trimethyl-1H-pyrazole-3-carboxamide
Welcome to the technical support center for the synthesis of N,1,5-trimethyl-1H-pyrazole-3-carboxamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. Our goal is to move beyond simple protocols and offer a deeper understanding of the reaction mechanics, enabling you to troubleshoot effectively and optimize your yield and purity.
Section 1: The Synthetic Pathway - A Mechanistic Overview
The synthesis of N,1,5-trimethyl-1H-pyrazole-3-carboxamide is typically achieved through a robust, multi-step process. The most common and reliable route involves the formation of the pyrazole core, followed by the conversion of a carboxylic acid intermediate into the final amide product. Understanding the causality of each step is critical for successful synthesis.
The generally accepted pathway proceeds as follows:
-
Step 1: Pyrazole Ring Formation. The synthesis begins with the cyclocondensation of a 1,3-dicarbonyl compound with methylhydrazine to form the N-methylated pyrazole ring.
-
Step 2: Oxidation to Carboxylic Acid. The methyl group at the C3 position is oxidized to a carboxylic acid.
-
Step 3: Acid Chloride Formation. The resulting N,1,5-trimethyl-1H-pyrazole-3-carboxylic acid is activated by converting it to a more reactive acid chloride intermediate.
-
Step 4: Amidation. The final step is the reaction of the pyrazole-3-carbonyl chloride with an ammonia source to yield the target carboxamide.
Caption: General synthetic route for N,1,5-trimethyl-1H-pyrazole-3-carboxamide.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Question 1: My overall yield is consistently low (<50%). What are the most likely causes and how can I address them?
Answer: Low overall yield is a common issue that can stem from inefficiencies in one or more steps. A systematic approach is required.
-
Causality: The most frequent culprits are incomplete conversion of the carboxylic acid to the acid chloride (Step 3) and side reactions during the final amidation step (Step 4). The acid chloride intermediate is highly reactive and susceptible to hydrolysis if any moisture is present, reverting it back to the less reactive carboxylic acid.
-
Troubleshooting Steps:
-
Validate Each Step: Do not proceed to the next step without confirming the completion of the previous one. Use Thin Layer Chromatography (TLC) or a small-scale reaction workup followed by ¹H NMR to check for the disappearance of the starting material.
-
Ensure Anhydrous Conditions for Step 3: The conversion to the acid chloride is the most moisture-sensitive part of the synthesis.[1][2][3]
-
Dry all glassware in an oven (120°C) overnight and cool under a stream of dry nitrogen or in a desiccator.
-
Use anhydrous solvents. If you are using a solvent like DCM or THF, ensure it is freshly distilled or from a sealed bottle over molecular sieves.
-
Run the reaction under an inert atmosphere (Nitrogen or Argon).
-
-
Optimize the Chlorinating Agent: Thionyl chloride (SOCl₂) is effective, but often used in excess to drive the reaction to completion.[2] Ensure it is fresh, as it can decompose over time. A typical protocol uses 2-3 equivalents of SOCl₂ and may be run neat or in a non-reactive solvent like toluene, refluxing for 2-4 hours.[2] After the reaction, excess SOCl₂ must be thoroughly removed under vacuum, as its presence can complicate the subsequent amidation step.
-
Control the Amidation Reaction (Step 4): This reaction is highly exothermic. Adding the acid chloride solution to the ammonia source (e.g., concentrated ammonium hydroxide) must be done slowly at a low temperature (0°C is common) to prevent side reactions and degradation.[2] Rapid addition can cause localized heating, leading to byproduct formation.
-
Question 2: I am observing a significant amount of the starting carboxylic acid impurity in my final product. What is happening?
Answer: This is a classic sign of incomplete conversion or, more likely, hydrolysis of the acid chloride intermediate.
-
Causality: The carbonyl carbon of the acid chloride is highly electrophilic and will readily react with water, which is a stronger nucleophile than ammonia under certain conditions. This reverts the intermediate back to the carboxylic acid.
-
Preventative Measures:
-
Rigorous Moisture Exclusion: As detailed in the previous question, this is paramount. Re-evaluate your anhydrous technique.
-
Complete Removal of Excess Thionyl Chloride: After the reaction to form the acid chloride, remove the solvent and excess SOCl₂ under high vacuum. Co-evaporation with an anhydrous solvent like toluene can help remove the last traces.
-
Reaction Sequence: Instead of isolating the acid chloride (which can be difficult and lead to decomposition), consider a one-pot approach where the crude acid chloride, after removal of excess SOCl₂, is dissolved in an anhydrous solvent and added dropwise to the ammonia solution.
-
Question 3: The amidation step seems sluggish or incomplete, even after several hours. What parameters should I optimize?
Answer: While this reaction is typically fast, incomplete conversion can occur due to several factors.
-
Causality: Insufficient mixing, poor quality of the ammonia source, or steric hindrance (less of a factor here) can slow the reaction. The solubility of the acid chloride intermediate might also play a role.
-
Optimization Strategies:
-
Ammonia Source: Use a fresh, concentrated source of ammonia. For laboratory scale, using a solution of ammonia in an organic solvent like methanol or dioxane can sometimes improve homogeneity and yield. Alternatively, bubbling ammonia gas through a cooled solution of the acid chloride is a very effective method.
-
Solvent Choice: Ensure your acid chloride is soluble in the solvent you are using. Dichloromethane (DCM) or Tetrahydrofuran (THF) are common choices.
-
Vigorous Stirring: Especially in a biphasic system (e.g., an organic solvent with aqueous ammonia), vigorous stirring is essential to maximize the interfacial area where the reaction occurs.
-
Alternative Coupling Reagents: If the acid chloride route proves consistently problematic, you can bypass it entirely by using modern peptide coupling reagents to directly convert the carboxylic acid to the amide.[4] Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) in a solvent like DMF (Dimethylformamide) can be very effective, though they are more expensive and require a different workup procedure.
-
Section 3: Optimized Experimental Protocol
This protocol represents a self-validating system with checkpoints to ensure high yield and purity.
Step A: Synthesis of 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride
-
To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (10.0 g, 71.4 mmol).
-
Under a fume hood, carefully add thionyl chloride (SOCl₂) (15.7 mL, 214.2 mmol, 3.0 eq). Caution: SOCl₂ is corrosive and reacts violently with water.
-
Heat the mixture to reflux (approx. 80°C) and stir for 2 hours. The solid should completely dissolve.
-
Checkpoint 1: Monitor the reaction by TLC (e.g., 1:1 Hexane:Ethyl Acetate). The starting material spot should be completely gone.
-
Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (vacuum). To ensure complete removal, add 20 mL of anhydrous toluene and evaporate again under vacuum. The resulting crude acid chloride is a yellow-to-brown oil or solid and should be used immediately.
Step B: Synthesis of N,1,5-trimethyl-1H-pyrazole-3-carboxamide
-
In a separate 500 mL flask, prepare a solution of concentrated ammonium hydroxide (approx. 30%, 150 mL) and cool it to 0°C in an ice-water bath with vigorous stirring.
-
Dissolve the crude 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride from Step A in 50 mL of anhydrous THF.
-
Add the THF solution of the acid chloride dropwise to the cold, stirring ammonium hydroxide solution over 30-45 minutes. Ensure the internal temperature does not rise above 10°C.
-
After the addition is complete, allow the mixture to stir at 0°C for another hour, then warm to room temperature and stir for an additional 2 hours.
-
Checkpoint 2: Monitor the reaction by TLC. The appearance of a new, more polar spot corresponding to the amide product should be observed.
-
A precipitate should form. Collect the solid product by vacuum filtration.
-
Wash the solid with cold water (3 x 50 mL) and then with a small amount of cold diethyl ether to aid in drying.
-
Dry the product under vacuum to yield N,1,5-trimethyl-1H-pyrazole-3-carboxamide as a white to off-white solid. (Expected yield: 80-90%).
-
Final Validation: Confirm the structure and purity by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Section 4: Key Parameter Optimization
| Parameter | Standard Condition | Potential Issue if Deviated | Optimization Strategy |
| Moisture | Anhydrous conditions for acid chloride formation | Hydrolysis of acid chloride, leading to low yield and carboxylic acid impurity. | Oven-dry glassware; use anhydrous solvents; perform under inert gas (N₂/Ar). |
| Temperature (Amidation) | 0-5°C during addition | Exothermic reaction can cause side products and degradation. | Use an ice bath; add acid chloride solution slowly and monitor internal temperature. |
| **Reagent Stoichiometry (SOCl₂) ** | 2-3 equivalents | Incomplete conversion to acid chloride. | Use a 3-fold excess of fresh SOCl₂ to drive the reaction to completion. |
| Reaction Time (Acid Chloride) | 2-4 hours at reflux | Incomplete reaction. | Monitor by TLC until starting material is consumed. Can extend time if necessary. |
| Workup (Final Product) | Filtration and washing with cold water | Impurities (salts) remain in the final product. | Ensure thorough washing of the filtered solid to remove any water-soluble byproducts. |
Section 5: Frequently Asked Questions (FAQs)
-
Q: Can I use oxalyl chloride instead of thionyl chloride?
-
A: Yes, oxalyl chloride, often with a catalytic amount of DMF (Vilsmeier-Haack conditions), is an excellent alternative. It is often milder and its byproducts (CO, CO₂, HCl) are all gaseous, simplifying workup. However, it is more expensive and also highly moisture-sensitive.
-
-
Q: How critical is the purity of the starting 1,5-dimethyl-1H-pyrazole-3-carboxylic acid?
-
A: Very critical. Impurities in your starting material will carry through the synthesis and make final purification significantly more difficult. Recrystallize or chromatograph your starting material if its purity is questionable.
-
-
Q: My final product is an oil instead of a solid. What should I do?
-
A: This suggests the presence of impurities. First, confirm the identity via NMR. If the desired product is present, attempt purification by column chromatography. If it is still an oil, try triturating with a non-polar solvent like hexane or diethyl ether to induce crystallization.
-
-
Q: What are the best analytical methods to monitor this reaction?
-
A: TLC is indispensable for real-time monitoring of reaction progress. For structural confirmation and purity assessment of the final product and key intermediates, ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) are the gold standards.
-
Section 6: Logical Troubleshooting Workflow
This flowchart provides a systematic guide to diagnosing and solving common issues.
Caption: A systematic workflow for troubleshooting low yield or purity issues.
References
-
Zhang, M., et al. (2017). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 22(11), 1939. Available at: [Link]
-
Patel, H., et al. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 7(4), 934-941. Available at: [Link]
-
Güler, E., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available at: [Link]
-
Demirbaş, Ü., et al. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Artvin Coruh University Journal of Forestry Faculty, 20(1), 58-69. Available at: [Link]
-
Yildirim, I., & Saracoglu, N. (2006). Synthesis and theoretical calculations of the 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives. Structural Chemistry, 17, 323-331. Available at: [Link]
-
Akrout, A., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(19), 6231. Available at: [Link]
-
Sharma, R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Catalysts, 13(9), 1275. Available at: [Link]
-
Maheshkumar, K., et al. (2021). The Recent Development of the Pyrazoles : A Review. Environmental Science: An Indian Journal, 17(10). Available at: [Link]
-
da Silva, A. L., et al. (2018). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. The Journal of Organic Chemistry, 83(7), 3998-4007. Available at: [Link]
-
Beilstein Journals. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 16, 2096-2141. Available at: [Link]
-
Yildirim, I., & Sener, A. (2005). Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. E-Journal of Chemistry, 2(1), 1-6. Available at: [Link]
Sources
- 1. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI) synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Common Side Reactions in Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize pyrazole synthesis in their work. Drawing from established literature and extensive laboratory experience, this resource provides in-depth troubleshooting guides and frequently asked questions to address the common challenges and side reactions encountered during pyrazole synthesis, with a primary focus on the Knorr synthesis and related methodologies. Our goal is to equip you with the knowledge to not only identify but also mitigate these issues, leading to higher yields, better purity, and more predictable outcomes in your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address some of the most common questions and issues that arise during pyrazole synthesis. Each answer provides a mechanistic explanation and actionable advice to resolve the problem.
Q1: My reaction with an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine is producing a mixture of two pyrazole regioisomers. How can I control the regioselectivity?
This is arguably the most frequent challenge in pyrazole synthesis. The formation of two regioisomers occurs because the substituted hydrazine can attack either of the two non-equivalent carbonyl groups of the 1,3-dicarbonyl compound. The ratio of these isomers is highly dependent on the reaction conditions and the nature of the substituents.
Mechanistic Insight: The regioselectivity is a kinetically controlled process influenced by several factors:
-
Steric Hindrance: The initial nucleophilic attack of the hydrazine is often directed to the less sterically hindered carbonyl group.
-
Electronic Effects: The more electrophilic carbonyl carbon will be preferentially attacked. Electron-withdrawing groups on the dicarbonyl compound can enhance the electrophilicity of the adjacent carbonyl carbon.
-
pH of the Reaction Medium: The pH plays a crucial role in the reaction mechanism. Under acidic conditions, the reaction proceeds through a pathway where the initial attack of the more nucleophilic nitrogen of the hydrazine is favored. In contrast, under neutral or basic conditions, the reaction may proceed through different intermediates, leading to a different isomeric ratio.[1][2] Acid catalysis facilitates both the imine formation and the subsequent cyclization by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.[2]
-
Solvent Choice: The polarity and hydrogen-bonding ability of the solvent can influence the stability of the intermediates and transition states, thereby affecting the regioselectivity. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to dramatically increase regioselectivity in certain cases.[3] Aprotic dipolar solvents have also been shown to give better results than polar protic solvents like ethanol in some reactions.[1]
Troubleshooting & Solutions:
-
pH Control: Carefully control the pH of your reaction. For many systems, running the reaction under acidic conditions (e.g., using a catalytic amount of acetic acid or hydrochloric acid) can favor one regioisomer.[1] It is advisable to perform small-scale trials at different pH values to determine the optimal condition for your specific substrates.
-
Solvent Screening: If you are observing poor selectivity, a solvent screen is highly recommended. Consider switching from standard solvents like ethanol to more specialized solvents like TFE or aprotic dipolar solvents such as DMF or NMP.[1][3]
-
Temperature Optimization: Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy.
-
Purification Strategies: If a mixture of regioisomers is unavoidable, they can often be separated by column chromatography. However, due to their similar polarities, this can be challenging.[3]
-
Chromatography Tips: Use a long column with a fine mesh silica gel (100-200 or 230-400 mesh). A slow gradient elution with a solvent system like hexane/ethyl acetate is a good starting point.[4] In some cases, preparative TLC or HPLC may be necessary for complete separation.[4] 2D-NMR techniques like NOESY can be invaluable for unambiguously assigning the structure of the separated isomers.[5]
-
Q2: I am using a β-ketoester in my pyrazole synthesis and I'm getting a significant amount of a pyrazolone byproduct. Why is this happening and how can I avoid it?
The formation of pyrazolones is a common side reaction when using β-ketoesters as the 1,3-dicarbonyl component. This occurs due to the differential reactivity of the ketone and ester carbonyls.
Mechanistic Insight: The reaction of a hydrazine with a β-ketoester can proceed via two competing pathways. The desired pathway involves the initial condensation of the hydrazine with the ketone carbonyl, followed by intramolecular cyclization onto the ester carbonyl to form the pyrazole. However, if the intramolecular cyclization occurs through the attack of the second nitrogen of the hydrazine onto the ester carbonyl first, it leads to the formation of a stable five-membered pyrazolone ring.[6][7] This is often a thermodynamically favored product.
Troubleshooting & Solutions:
-
Reaction Conditions: The choice of reaction conditions can influence the outcome. Running the reaction under conditions that favor the initial formation of the hydrazone at the ketone position is crucial. This can sometimes be achieved by careful control of temperature and reaction time.
-
Choice of Hydrazine: The nature of the hydrazine can also play a role. More nucleophilic hydrazines might be less selective.
-
Protecting Groups: In some cases, it may be necessary to use a protecting group strategy to temporarily block the ester functionality, although this adds extra steps to the synthesis.
-
Alternative Starting Materials: If pyrazolone formation is a persistent issue, consider using a 1,3-diketone instead of a β-ketoester if your target molecule allows for it.
Q3: My pyrazole synthesis is giving a very low yield, but I don't see any major side products on my TLC or NMR. What could be the problem?
Low yields in the absence of obvious side products can be frustrating. The issue often lies in the stability of intermediates, the quality of reagents, or suboptimal reaction conditions.
Troubleshooting & Solutions:
-
Hydrazine Quality: Hydrazine and its derivatives can be unstable and are susceptible to oxidation. Ensure you are using high-quality, fresh hydrazine. If it has been stored for a long time, it may have degraded. Consider purifying your hydrazine before use if you suspect it is impure.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time. Extended reaction times can sometimes lead to the decomposition of products or intermediates.
-
Intermediate Stability: The hydrazone intermediate formed in the first step of the reaction can sometimes be unstable and may revert back to the starting materials or decompose under the reaction conditions.[8]
-
Work-up and Purification: Ensure that your product is not being lost during the work-up or purification steps. Pyrazoles can have some solubility in aqueous layers, especially if they are not highly substituted. Back-extraction of the aqueous layer with an organic solvent can sometimes improve the yield. Also, ensure your column chromatography conditions are optimized to prevent product loss.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to the decomposition of starting materials, intermediates, or the final product.[9] Try running the reaction at a lower temperature for a longer period.
Q4: I have observed the formation of a higher molecular weight byproduct that I suspect might be a bis-pyrazole. Is this a common side reaction?
While not as common as regioisomer or pyrazolone formation, the synthesis of bis-pyrazoles can occur under certain conditions, particularly if there are reactive sites on the starting materials that can lead to dimerization or further reaction.[10][11]
Mechanistic Insight: The formation of bis-pyrazoles is not a typical side reaction of the standard Knorr synthesis with simple 1,3-dicarbonyls and hydrazines. It is more likely to occur if:
-
Your starting materials contain multiple 1,3-dicarbonyl or hydrazine functionalities.
-
The reaction conditions promote side reactions, such as the Vilsmeier-Haack reaction, which can introduce reactive groups that lead to dimerization.[10]
-
The pyrazole product itself has reactive sites that can undergo further reaction with starting materials or intermediates.
Troubleshooting & Solutions:
-
Purity of Starting Materials: Ensure the purity of your starting materials. The presence of impurities with multiple reactive sites could lead to the formation of bis-pyrazole byproducts.
-
Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant could potentially lead to side reactions.
-
Reaction Conditions: Avoid harsh reaction conditions that might promote unwanted side reactions.
-
Characterization: If you suspect the formation of a bis-pyrazole, confirm its structure using mass spectrometry and NMR.
Summary of Common Side Reactions and Solutions
| Side Reaction/Issue | Primary Cause(s) | Recommended Solutions |
| Formation of Regioisomers | Use of unsymmetrical 1,3-dicarbonyls; lack of control over reaction conditions. | Optimize pH (often acidic conditions are better), screen solvents (e.g., TFE), lower reaction temperature, and use appropriate chromatographic techniques for separation.[1][3][4] |
| Pyrazolone Formation | Use of β-ketoesters; competing cyclization pathways. | Optimize reaction conditions to favor initial hydrazone formation at the ketone; consider alternative starting materials (1,3-diketones).[6] |
| Low Yield (No Obvious Side Products) | Poor quality of hydrazine, incomplete reaction, instability of intermediates, product loss during work-up. | Use fresh, high-quality hydrazine, monitor reaction progress, optimize temperature and time, and refine work-up and purification procedures.[9] |
| Bis-Pyrazole Formation | Impurities in starting materials, specific reaction conditions promoting dimerization. | Ensure purity of starting materials, control stoichiometry, and avoid harsh reaction conditions.[10] |
Visualizing the Reaction Pathways
The following diagram illustrates the primary pathway for the Knorr pyrazole synthesis and the competing pathways that lead to the formation of regioisomers and pyrazolone side products.
Detailed Experimental Protocol: Synthesis of a Substituted Pyrazole
This protocol provides a general procedure for the synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine, with annotations on critical steps and potential pitfalls.
Materials:
-
1,3-Dicarbonyl compound (1.0 eq)
-
Substituted hydrazine or hydrazine salt (1.1 eq)
-
Solvent (e.g., Ethanol, Acetic Acid, or TFE)
-
Catalyst (if necessary, e.g., catalytic amount of HCl or acetic acid)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound in the chosen solvent.
-
Scientist's Note: The choice of solvent is critical for regioselectivity. If you are using an unsymmetrical dicarbonyl, consider starting with a small-scale solvent screen.
-
-
Addition of Hydrazine: Slowly add the hydrazine derivative to the solution at room temperature. If using a hydrazine salt, it may be necessary to add a base (e.g., sodium acetate) to liberate the free hydrazine.
-
Scientist's Note: Hydrazines are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment. The addition should be slow as the initial condensation can be exothermic.
-
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature (this can range from room temperature to reflux, depending on the substrates). Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Scientist's Note: Over-heating or prolonged reaction times can lead to byproduct formation. Determine the optimal reaction time and temperature through careful monitoring.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. If not, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Scientist's Note: If your pyrazole has polar functional groups, it may have some aqueous solubility. Consider back-extracting the aqueous washes with the organic solvent to maximize yield.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.
-
Scientist's Note: As mentioned in the FAQs, separating regioisomers can be challenging. Use a high-resolution chromatography setup if necessary.
-
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). Molecules. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2009). The Journal of Organic Chemistry. [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). Molecules. [Link]
-
Preparation of pyrazole compounds by reaction with hydrazine without concomitant dehydroxylation. (2025). ResearchGate. [Link]
-
Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]
-
Chemistry and synthesis of Bis Pyrazole derivatives and their biological activity: a review. (2021). Journal of Physics: Conference Series. [Link]
-
Synthesis of pyrazole derivatives 273 by using β‐keto ester, hydrazine,... ResearchGate. [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. (2021). RSC Advances. [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018). Journal of the Brazilian Chemical Society. [Link]
-
A Literature Review on the Synthesis of Pyrazole Heterocycles. (2019). International Journal of Scientific & Engineering Research. [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2018). Angewandte Chemie International Edition. [Link]
-
Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (2012). UAB Divulga. [Link]
-
Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones. (2023). Molecules. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules. [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). (2021). SlideShare. [Link]
-
How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. (2016). ResearchGate. [Link]
-
A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. [Link]
-
A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. (2019). Organic & Biomolecular Chemistry. [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry. [Link]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). ResearchGate. [Link]
-
Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (2015). Journal of Chemical and Pharmaceutical Research. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2022). Molecules. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry. [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2022). ACS Omega. [Link]
-
Stereochemical Behavior of Pyrrolo-Pyrazole Peptidomimetics Promoting Phase-Selective Supramolecular Organogels. (2024). Gels. [Link]
-
Synthesis of novel pyrazole derivatives from diaryl 1,3-diketones (Part-II). (2025). ResearchGate. [Link]
-
Separating Regioisomers using Preparative TLC. (2025). Reddit. [Link]
-
Knorr Pyrazole Synthesis. (2019). SlideShare. [Link]
-
Synthesis of Novel Bis-pyrazole Derivatives as Antimicrobial Agents. (2019). Current Organic Synthesis. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Novel Bis-pyrazole Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Pyrazole Carboxamides
Welcome to the Technical Support Center for the purification of pyrazole carboxamides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting assistance for common purification challenges. Drawing from established laboratory practices and scientific principles, this resource aims to empower you to overcome experimental hurdles and achieve high purity for your target compounds.
I. Foundational Principles of Purification
The successful purification of pyrazole carboxamides hinges on exploiting the differential physicochemical properties between the desired compound and any impurities. These properties include solubility, polarity, and acid-base characteristics. The choice of a purification strategy should be guided by the nature of the target molecule and the impurities present from the synthetic route.
A general workflow for the purification of a crude pyrazole carboxamide product is outlined below. This decision-making process will guide you in selecting the most appropriate technique at each stage.
Caption: General purification workflow for pyrazole carboxamides.
II. Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during the purification of your pyrazole carboxamide products.
A. Recrystallization
Recrystallization is a powerful technique for purifying solid compounds.[1] It relies on the principle that the solubility of a compound in a solvent increases with temperature.
FAQs:
-
Q1: My pyrazole carboxamide will not dissolve in any single solvent I've tried. What should I do?
-
A1: If a single solvent is not effective, a two-solvent (or mixed-solvent) system is a common solution.[2][3] In this technique, you dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then a "bad" solvent (in which it is poorly soluble) is added dropwise until the solution becomes cloudy. The solution is then heated until it becomes clear again and allowed to cool slowly. Common solvent pairs include ethyl acetate/hexane, methanol/dichloromethane, and ethanol/water.[4]
-
-
Q2: My compound "oils out" instead of forming crystals. How can I fix this?
-
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[5] This often happens when the boiling point of the solvent is higher than the melting point of the solute. To remedy this, you can try the following:
-
Lower the crystallization temperature: After dissolving your compound, allow it to cool more slowly to room temperature before placing it in an ice bath.
-
Use a lower-boiling point solvent: If possible, choose a solvent with a lower boiling point.
-
Increase the volume of solvent: A more dilute solution can sometimes prevent oiling out.
-
Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the air-solvent interface. This can provide a surface for nucleation.[6]
-
-
-
Q3: No crystals are forming, even after cooling the solution in an ice bath. What are my next steps?
-
A3: If crystallization does not occur, several techniques can be employed to induce it:[6]
-
Add a seed crystal: If you have a small amount of the pure compound, adding a tiny crystal to the supersaturated solution can initiate crystallization.[6]
-
Scratch the flask: As mentioned above, scratching the flask can create nucleation sites.[6]
-
Reduce the solvent volume: It's possible that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[6]
-
Try a different solvent system: The chosen solvent may not be appropriate for your specific pyrazole carboxamide.
-
-
-
Q4: The crystals that formed are very fine needles or powder. Is this a problem?
-
A4: While not ideal, fine crystals are not necessarily impure. However, they can trap impurities and be difficult to filter and wash effectively. To obtain larger crystals, allow the solution to cool more slowly. You can insulate the flask to slow down the cooling process.
-
Troubleshooting Decision Tree for Recrystallization:
Caption: Troubleshooting common issues in recrystallization.
B. Column Chromatography
Flash column chromatography is a common and effective method for purifying both solid and liquid pyrazole carboxamides, especially when crystallization is not feasible or does not yield a pure product.[1]
FAQs:
-
Q1: How do I choose the right solvent system (eluent) for my pyrazole carboxamide?
-
A1: The ideal solvent system is determined by thin-layer chromatography (TLC).[7] You should aim for a solvent system that gives your target compound an Rf (retention factor) value between 0.2 and 0.4 for good separation.[8] A common starting point for pyrazole carboxamides is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or acetone.
-
-
Q2: My compound is streaking on the TLC plate. What does this mean for my column?
-
A2: Streaking on a TLC plate often indicates that the compound is either too polar for the chosen solvent system, is interacting strongly with the silica gel (which is acidic), or the sample is overloaded. For column chromatography, this can lead to poor separation and broad peaks. To address this, you can:
-
Increase the polarity of the eluent.
-
Add a small amount of a modifier to the eluent, such as triethylamine (1-2%) to neutralize the acidic silica if your compound is basic, or acetic acid if your compound is acidic.
-
Use a different stationary phase, such as alumina (neutral or basic).
-
-
-
Q3: The separation on the column is poor, and my fractions are all mixed.
-
A3: Poor separation can result from several factors:
-
Improperly chosen solvent system: The difference in Rf values between your compound and the impurities may be too small. Re-optimize the solvent system using TLC.
-
Poorly packed column: Air bubbles or cracks in the silica gel can lead to channeling and poor separation.[9] Ensure the column is packed uniformly as a slurry.
-
Overloading the column: Using too much crude material for the amount of silica will result in broad, overlapping bands. A general rule of thumb is to use a silica-to-sample ratio of at least 30:1 by weight.
-
Sample applied in too large a volume: The sample should be loaded onto the column in the minimum amount of solvent possible.
-
-
-
Q4: My compound is not coming off the column.
-
A4: If your compound is not eluting, it is likely too polar for the current solvent system. You can gradually increase the polarity of the eluent (gradient elution).[7] For very polar compounds, you may need to add a small percentage of methanol to your eluent. Be cautious, as methanol can sometimes dissolve the silica gel. In some cases, the compound may be irreversibly adsorbed to the silica.
-
Workflow for Column Chromatography:
Sources
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. technologynetworks.com [technologynetworks.com]
- 5. Polymorphism in carboxamide compounds with high-Z′ crystal structures - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. Challenges and opportunities of pharmaceutical cocrystals: a focused review on non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijcpa.in [ijcpa.in]
- 9. pubs.acs.org [pubs.acs.org]
Regioselectivity issues in pyrazole synthesis
Technical Support Center: Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of pyrazole synthesis, with a specific focus on overcoming challenges related to regioselectivity. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols grounded in established chemical principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding regioselectivity in pyrazole synthesis.
Q1: What is the primary cause of regioselectivity issues in pyrazole synthesis?
A: The most common cause of regioselectivity problems arises from the condensation reaction between an unsymmetrical 1,3-dicarbonyl compound (like 1-phenyl-1,3-butanedione) and a substituted hydrazine (like methylhydrazine). The two carbonyl groups of the dicarbonyl are chemically distinct, leading to two possible initial points of attack by the substituted nitrogen of the hydrazine. This results in the formation of a mixture of two constitutional isomers, for instance, a 1,3-disubstituted pyrazole and a 1,5-disubstituted pyrazole.
Q2: Which factors have the most significant impact on the final isomeric ratio?
A: The regiochemical outcome is a delicate balance of several factors:
-
Electronic Effects: The electronic nature of the substituents on the 1,3-dicarbonyl is paramount. The more electrophilic (electron-deficient) carbonyl carbon is generally attacked first by the more nucleophilic nitrogen of the hydrazine.
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can physically block the approach to a nearby reaction site, favoring attack at the less hindered position.
-
Reaction Conditions: The pH of the reaction medium is critical. Acidic conditions can protonate a carbonyl group, enhancing its electrophilicity, while basic conditions can deprotonate the hydrazine, increasing its nucleophilicity. The choice of solvent and temperature also modulates the reaction kinetics and thermodynamic stability of intermediates, influencing the final product ratio.
Q3: How can I definitively identify which regioisomer I have synthesized?
A: Unambiguous structure determination is crucial. The most powerful technique is Nuclear Magnetic Resonance (NMR) spectroscopy . Specifically:
-
1D NOE (Nuclear Overhauser Effect): Irradiating a proton on the N-substituent (e.g., N-CH3) and observing an enhancement of the signal for the proton at the C5 position of the pyrazole ring confirms a 1,5-disubstituted isomer. No such enhancement for the C3 proton would be seen.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. A correlation between the N-substituent's protons and the C5 carbon of the pyrazole ring is definitive proof of the 1,5-isomer. Conversely, a correlation to the C3 carbon identifies the 1,3-isomer.
-
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides absolute structural proof.
Part 2: Troubleshooting Guides & Advanced Protocols
This section provides detailed, actionable guidance for controlling and analyzing pyrazole regioisomers.
Guide 1: Controlling Regioselectivity in the Condensation of 1,3-Diketones
Issue: My reaction of benzoylacetone with methylhydrazine is producing a mixture of 1,5-dimethyl-3-phenylpyrazole and 1,3-dimethyl-5-phenylpyrazole, and I need to favor one over the other.
Underlying Principle: The regioselectivity in this classic reaction is dictated by the relative electrophilicity of the two carbonyl carbons and the nucleophilicity of the two hydrazine nitrogens under specific pH conditions. The phenyl-adjacent carbonyl is sterically more hindered but electronically activated, while the methyl-adjacent carbonyl is less hindered.
Troubleshooting Workflow Diagram
Below is a decision-making workflow for optimizing the regiochemical outcome of your pyrazole synthesis.
Caption: Workflow for troubleshooting pyrazole regioselectivity.
Strategic Protocols:
Protocol A: Favoring the Thermodynamically Stable Isomer (Acidic Conditions)
Under acidic conditions (e.g., acetic acid or catalytic HCl in ethanol), the reaction is generally under thermodynamic control. The initial attack can be reversible, allowing the system to settle into the most stable intermediate pathway.
-
Mechanism: In acidic media, the initial condensation often favors the formation of the hydrazone intermediate where the more basic nitrogen (NH2) of methylhydrazine attacks the more reactive carbonyl group. Subsequent cyclization and dehydration lead to the thermodynamically preferred pyrazole. For benzoylacetone, the phenyl-conjugated carbonyl is more electrophilic, leading to initial attack there.
-
Step-by-Step Protocol:
-
Dissolve 1.0 equivalent of benzoylacetone in glacial acetic acid (approx. 5-10 mL per gram).
-
Add 1.1 equivalents of methylhydrazine dropwise at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Cool the mixture, pour it into ice water, and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify by column chromatography to separate any minor isomer.
-
Protocol B: Favoring the Kinetically Controlled Isomer (Neutral/Basic Conditions)
Under neutral or basic conditions, the reaction is often under kinetic control, where the regioselectivity is determined by the fastest initial reaction step, which is usually the attack at the least sterically hindered carbonyl.
-
Mechanism: The less hindered methyl-ketone of benzoylacetone is more accessible. The more nucleophilic terminal nitrogen of methylhydrazine will rapidly and often irreversibly attack this position.
-
Step-by-Step Protocol:
-
Dissolve 1.0 equivalent of benzoylacetone in ethanol.
-
Add 1.1 equivalents of methylhydrazine at 0 °C.
-
Allow the reaction to stir at room temperature. No acid catalyst is added.
-
Monitor the reaction by TLC or LC-MS. The reaction is often faster than the acid-catalyzed version.
-
Once complete, remove the solvent under reduced pressure.
-
The crude product can then be purified by column chromatography or recrystallization.
-
Data Summary: Expected Outcomes
| Condition | Catalyst | Likely Major Isomer (from Benzoylacetone) | Control Type | Rationale |
| Acetic Acid, 90 °C | Acid | 1-Methyl-5-phenyl-1H-pyrazole | Thermodynamic | Reversible initial attack allows equilibration to the most stable intermediate pathway. |
| Ethanol, RT | None (Neutral) | 1-Methyl-3-phenyl-1H-pyrazole | Kinetic | Rapid, irreversible attack at the sterically less hindered methyl ketone. |
| Pyridine, Reflux | Base | 1-Methyl-3-phenyl-1H-pyrazole | Kinetic | Base enhances hydrazine nucleophilicity, favoring attack at the most accessible site. |
Guide 2: Leveraging "Regio-Locked" Synthetic Alternatives
Issue: Direct condensation yields an inseparable mixture of isomers, and optimizing conditions has failed.
Solution: Employ a synthetic strategy where the regiochemistry is pre-determined by the starting materials.
Alternative Strategy: Synthesis from Alkynes and Diazo Compounds
The [3+2] cycloaddition between an alkyne and a diazo compound is a powerful and often completely regioselective method for pyrazole synthesis. The regiochemistry is governed by the electronic properties of the substituents on both components.
Reaction Mechanism Diagram
Caption: [3+2] cycloaddition pathway for pyrazole synthesis.
Protocol: Synthesis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate
-
Principle: This protocol uses a regioselective reaction between a diazo compound (generated in situ) and an activated alkyne. The electron-withdrawing ester group on the alkyne directs the regiochemistry of the cycloaddition.
-
Step-by-Step Protocol:
-
Generate the Diazo Compound: In a well-ventilated fume hood, prepare a solution of diazomethane from a suitable precursor like Diazald® using potassium hydroxide. Caution: Diazomethane is toxic and explosive. Alternatively, use a safer diazo-transfer reagent. For this example, we will react phenylhydrazine with sodium nitrite under acidic conditions to generate the corresponding diazonium salt, which will then be used.
-
Setup the Cycloaddition: In a separate flask, dissolve 1.0 equivalent of ethyl 2-butynoate (the alkyne) in diethyl ether at 0 °C.
-
Reaction: Slowly add the freshly prepared diazo-phenylmethane solution to the alkyne solution at 0 °C.
-
Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the disappearance of the alkyne by GC-MS or TLC.
-
Workup: Carefully quench any remaining diazo compound with a few drops of acetic acid. Wash the ethereal solution with saturated sodium bicarbonate and then with brine.
-
Purification: Dry the organic layer over magnesium sulfate, filter, and concentrate to yield the crude pyrazole, which can be purified by chromatography or distillation. This method typically yields a single regioisomer.
-
References
-
Comprehensive Organic Chemistry II (Second Edition), Chapter 6.17 - Pyrazoles. ScienceDirect. [Link]
-
Regioselective Synthesis of Pyrazoles. Organic Chemistry Portal. [Link]
-
On the Regioselectivity of the Reaction of 1,3-Diketones with Hydrazines. Molecules (Journal). [Link]
-
Structure characterization of pyrazoles. Magnetic Resonance in Chemistry (Journal). [Link]
Technical Support Center: Optimizing Reaction Conditions for Pyrazole Formation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with pyrazole scaffolds. Pyrazoles are a cornerstone in modern drug discovery and materials science, making the efficient and reliable synthesis of these heterocycles a critical skill.[1][2] This document provides direct answers to common experimental challenges, moving beyond simple protocols to explain the underlying chemical principles that govern success.
Our goal is to empower you to troubleshoot effectively, optimize your reaction conditions with scientific rationale, and achieve higher yields, better purity, and predictable outcomes in your pyrazole synthesis campaigns.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during pyrazole synthesis, particularly the widely used condensation of 1,3-dicarbonyl compounds with hydrazines (the Knorr synthesis and its variations).
Issue 1: Low or No Product Yield
Question: My reaction is not proceeding, or the TLC plate shows only starting material and a faint product spot. What are the most common causes and how can I fix this?
Answer: This is a frequent issue, often solvable by systematically evaluating four key parameters: reagent integrity, catalysis, temperature, and solvent.
-
Probable Cause 1: Inadequate Catalysis. The condensation of a hydrazine with a 1,3-dicarbonyl is often sluggish without a catalyst. Many reactions reported at room temperature or with short reaction times rely on a catalytic promoter, without which the reaction may not proceed at all.[1]
-
Solution: Introduce a catalyst to activate the carbonyl group.
-
Brønsted Acids (e.g., a few drops of acetic acid, p-TsOH): These are the classic choice. The acid protonates a carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack by the hydrazine.
-
Lewis Acids (e.g., LiClO₄, nano-ZnO, Cu(OTf)₂): These can be highly effective, sometimes under milder conditions than Brønsted acids.[1] They function by coordinating to the carbonyl oxygen, which similarly enhances its electrophilicity. For example, Konwar et al. demonstrated that using lithium perchlorate as a catalyst enabled excellent yields (70–95%) at room temperature in ethylene glycol.[1]
-
-
-
Probable Cause 2: Suboptimal Temperature. While many procedures report room temperature conditions, the reactivity of your specific substrates may be lower. Conversely, excessive heat can lead to decomposition of reagents or products, paradoxically lowering the isolated yield.[1]
-
Solution: Perform a systematic temperature screen. Start the reaction at room temperature and monitor by TLC. If no significant conversion is observed after several hours, gradually increase the temperature to 40 °C, 60 °C, and then to the reflux temperature of the solvent. In one study, increasing the temperature to 60 °C improved yield, but further increases led to a decrease.[1]
-
-
Probable Cause 3: Ineffective Solvent. The solvent plays a crucial role in solubilizing reagents and mediating the reaction mechanism. An inappropriate solvent can stall the reaction entirely.
-
Solution: If a standard solvent like ethanol is failing, consider switching to a polar aprotic solvent such as DMF or DMSO, which can accelerate the rate of condensation. For a more environmentally friendly approach, microwave-assisted synthesis, often under solvent-free conditions, can dramatically reduce reaction times and increase yields.[1]
-
-
Probable Cause 4: Reagent Purity/Stability. Hydrazine monohydrate can degrade over time. The 1,3-dicarbonyl starting material may also contain impurities that inhibit the reaction.
-
Solution: Use freshly opened or purified reagents. Verify the purity of your 1,3-dicarbonyl by NMR or GC-MS before starting the reaction.
-
Caption: The sequential mechanism of the Knorr pyrazole synthesis.
Q2: How do I select the optimal catalyst for my reaction?
A2: The "best" catalyst depends on your specific substrates, desired reaction conditions (e.g., temperature, time), and tolerance for acidic or metallic reagents. The table below summarizes options reported in the literature, providing a starting point for your optimization screen.
| Catalyst Type | Example(s) | Typical Conditions | Key Advantages | Reference |
| Brønsted Acid | Acetic Acid, HCl | Ethanol, Reflux | Inexpensive, traditional, simple to use. | [1][2] |
| Lewis Acid | LiClO₄ | Ethylene Glycol, RT | Eco-friendly, high yields at room temperature. | [1] |
| Nano Catalyst | nano-ZnO | Solvent-free | High efficiency, short reaction times, reusable catalyst. | [1] |
| Transition Metal | Ag-salts, Cu(OTf)₂ | Organic Solvent, 60°C | Enables challenging transformations (e.g., with trifluoromethyl groups). | [1] |
| None | (Thermal/Microwave) | Solvent-free, MW | Extremely fast, green chemistry approach, high yields. | [1] |
Q3: Are there modern alternatives to the classic 1,3-dicarbonyl method?
A3: Yes, the field has evolved significantly. While the Knorr synthesis is a workhorse, several powerful alternatives exist, especially for constructing complex or highly substituted pyrazoles.
-
Multicomponent Reactions (MCRs): These elegant reactions combine three or more starting materials in a single pot to build the final product. MCRs are highly efficient and atom-economical, allowing for the rapid generation of molecular diversity. [3]* [3+2] Cycloadditions: This is a mechanistically distinct approach where a 3-atom component (like a diazo compound or nitrile imine) reacts with a 2-atom component (an alkyne or alkene) to form the five-membered ring directly. This method offers excellent control over regiochemistry. [3]* One-Pot Syntheses: Many modern procedures combine the synthesis of the 1,3-dicarbonyl precursor and its subsequent cyclization into a single, streamlined operation, avoiding the need to isolate intermediates. [4]
Section 3: Experimental Protocol
General Protocol for the Synthesis of a 1,3,5-Trisubstituted Pyrazole
This protocol is a representative example based on the condensation of a 1,3-diketone with a substituted hydrazine, catalyzed by acetic acid.
Materials:
-
1,3-Diketone (e.g., benzoylacetone) (1.0 eq)
-
Substituted Hydrazine Hydrochloride (e.g., phenylhydrazine HCl) (1.05 eq)
-
Ethanol (as solvent, approx. 0.2 M concentration)
-
Glacial Acetic Acid (catalytic, ~5 mol%)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,3-diketone (1.0 eq) and ethanol.
-
Reagent Addition: Begin stirring to dissolve the diketone. Add the substituted hydrazine hydrochloride (1.05 eq) followed by the catalytic amount of glacial acetic acid.
-
Reaction: Heat the reaction mixture to reflux (approx. 80 °C) using a heating mantle.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-6 hours.
-
Workup: Once the starting material is consumed, allow the mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.
-
Isolation: Cool the concentrated solution in an ice bath. The pyrazole product will often precipitate. Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.
-
Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.
References
-
Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6533. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Organic Chemistry Portal. [Link]
-
Li, J., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 22, 7027-7049. [Link]
-
Gomha, S. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 138. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
Sources
- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Pyrazole synthesis [organic-chemistry.org]
Navigating the Nuances of Pyrazole Carboxamide Synthesis: A Technical Troubleshooting Guide
For researchers, scientists, and professionals in drug development, the synthesis of pyrazole carboxamides represents a cornerstone of modern medicinal chemistry and agrochemical research. The inherent biological significance of the pyrazole scaffold, coupled with the versatility of the carboxamide linkage, makes this class of compounds a fertile ground for discovery. However, the path to pure, high-yield products is often paved with experimental challenges. This guide provides a structured, in-depth troubleshooting resource designed to navigate the common hurdles encountered during the synthesis of pyrazole carboxamides, ensuring a higher success rate and a deeper understanding of the underlying chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis of pyrazole carboxamides, presented in a question-and-answer format to directly tackle your experimental queries.
Question 1: Why is my pyrazole carboxamide yield consistently low?
Low yield is one of the most frequent frustrations in synthesis. The root cause can often be traced back to several key areas:
-
Inefficient Amide Bond Formation: The reaction between the pyrazole carboxylic acid and the amine is the crux of the synthesis. Incomplete conversion is a major contributor to low yields.
-
Causality: The carboxylate of the pyrazole carboxylic acid is a poor leaving group. Therefore, the carboxylic acid must be "activated" to facilitate nucleophilic attack by the amine. If this activation is incomplete or the activated intermediate is unstable, the reaction will not proceed to completion.
-
-
Sub-optimal Reaction Conditions: Temperature, solvent, and reaction time play a critical role in the efficiency of the amide coupling.
-
Causality: Amide bond formation can be reversible, and unfavorable equilibria can lead to low product formation. The choice of solvent can influence the solubility of reactants and the stability of intermediates. Insufficient reaction time will result in incomplete conversion.
-
-
Side Reactions: Competing reactions can consume starting materials and reduce the formation of the desired product.
-
Causality: The activated pyrazole carboxylic acid can be susceptible to hydrolysis if moisture is present. The amine starting material could also participate in side reactions, especially if it is not sufficiently nucleophilic or is sterically hindered.
-
-
Product Loss During Workup and Purification: Significant amounts of the desired compound can be lost during extraction, washing, and chromatography.
-
Causality: Poor phase separation during extraction, product solubility in the aqueous phase, or irreversible adsorption onto the silica gel during column chromatography can all lead to diminished yields.
-
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low pyrazole carboxamide yield.
Question 2: My final product is impure, showing multiple spots on TLC. What are the likely impurities and how can I remove them?
The presence of impurities is a common outcome that necessitates careful analysis and purification. The nature of these impurities often points to specific issues in the reaction.
-
Unreacted Starting Materials: The most common impurities are the pyrazole carboxylic acid and the amine.
-
Causality: Incomplete reaction, as discussed above, is the primary reason.
-
Removal:
-
Pyrazole Carboxylic Acid: Can often be removed by a basic wash (e.g., with aqueous NaHCO₃ or Na₂CO₃) during the workup. The acidic proton of the carboxylic acid will be deprotonated, forming a water-soluble carboxylate salt.
-
Amine: Can typically be removed by an acidic wash (e.g., with dilute aqueous HCl). The basic amine will be protonated, forming a water-soluble ammonium salt.
-
-
-
Side Products from the Activating Agent:
-
Causality: For instance, when using thionyl chloride (SOCl₂), residual SOCl₂ and HCl are produced. If coupling agents like HATU or EDC are used, their byproducts (e.g., HOBt, DCU) can contaminate the product.
-
Removal: These are often water-soluble and can be removed by aqueous washes. Dicyclohexylurea (DCU), a byproduct of DCC coupling, is notoriously difficult to remove due to its low solubility in most organic solvents; filtration is often employed.
-
-
Regioisomers: If the pyrazole ring itself was synthesized from asymmetric precursors, you might have a mixture of regioisomers.[1]
-
Causality: The cyclocondensation reaction to form the pyrazole ring may not be completely regioselective.[1]
-
Removal: This is a more challenging issue. Careful column chromatography is typically required to separate regioisomers. It is often preferable to optimize the regioselectivity of the pyrazole synthesis itself.
-
Table 1: Common Impurities and Their Removal Strategies
| Impurity | Likely Cause | Recommended Removal Method |
| Unreacted Pyrazole Carboxylic Acid | Incomplete Reaction | Basic aqueous wash (e.g., NaHCO₃, Na₂CO₃) during workup. |
| Unreacted Amine | Incomplete Reaction | Acidic aqueous wash (e.g., dilute HCl) during workup. |
| Byproducts from SOCl₂ | Use of Thionyl Chloride | Aqueous wash. |
| Coupling Agent Byproducts (e.g., DCU) | Use of Coupling Agents | Filtration (for DCU), aqueous washes for others. |
| Regioisomers | Non-regioselective Pyrazole Synthesis | Careful column chromatography; optimization of the initial pyrazole synthesis is ideal.[1] |
Question 3: The reaction to form the pyrazole acid chloride is not working. What could be the problem?
The conversion of the pyrazole carboxylic acid to the corresponding acid chloride is a critical activation step. Failure at this stage will prevent the subsequent amide bond formation.
-
Reagent Quality: Thionyl chloride (SOCl₂) is sensitive to moisture and can decompose over time.
-
Causality: Old or improperly stored SOCl₂ may have reduced activity.
-
Solution: Use freshly opened or distilled SOCl₂.
-
-
Insufficient Reagent: An inadequate amount of SOCl₂ will lead to incomplete conversion.
-
Causality: A stoichiometric or slight excess of SOCl₂ is typically required.
-
Solution: Use a larger excess of SOCl₂. Often, SOCl₂ can be used as the solvent for this step to drive the reaction to completion.[2]
-
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.
-
Causality: The activation energy for the reaction may not be overcome at room temperature.
-
Solution: Gently refluxing the reaction mixture is a common practice.[2]
-
Experimental Protocol: Synthesis of Pyrazole-4-carbonyl chloride
-
To a round-bottom flask equipped with a reflux condenser and a drying tube, add the pyrazole-4-carboxylic acid.
-
Carefully add an excess of thionyl chloride (SOCl₂) (e.g., 5-10 equivalents, or use as the solvent).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (optional, but can accelerate the reaction).
-
Heat the reaction mixture to reflux and monitor the reaction by observing the cessation of gas (HCl and SO₂) evolution.
-
Once the reaction is complete, remove the excess SOCl₂ under reduced pressure. The resulting crude pyrazole-4-carbonyl chloride can often be used in the next step without further purification.[2]
Core Synthesis Workflow and Key Checkpoints
The general workflow for pyrazole carboxamide synthesis can be visualized as a multi-step process with critical checkpoints for ensuring success.
Caption: General workflow for pyrazole carboxamide synthesis with critical checkpoints.
References
-
Thumar, N. M., & Ladva, K. (2016). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 8(2), 662-667. Link
-
Goksen, U. S., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2373384. [Link]
-
Elguero, J., Goya, P., & Jagerovic, N. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(2), 134. [Link]
-
Maheshkumar, K., et al. (2021). The Recent Development of the Pyrazoles: A Review. Environmental Science: An Indian Journal, 17(10). [Link]
- Syngenta Participations AG. (2012). Process for preparation of pyrazole carboxylic acid amide.
-
Zhang, W., et al. (2021). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 26(11), 3379. [Link]
-
El-Sayed, N. N. E., & El-Toumy, S. A. A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 446-484. [Link]
-
Li, Y., et al. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 72(1), 253–265. [Link]
-
Inan, S. Y., et al. (2009). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Bioorganic & Medicinal Chemistry, 17(6), 2493-2498. [Link]
-
Song, Y., et al. (2014). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 19(9), 13357-13369. [Link]
Sources
How to avoid regioisomer formation in pyrazole synthesis
A Researcher's Guide to Overcoming Regioisomer Formation
Welcome to the technical support center for pyrazole synthesis. This guide, curated for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting strategies and frequently asked questions to address the persistent challenge of regioisomer formation in pyrazole synthesis, particularly when using unsymmetrical starting materials. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested insights to enhance the regioselectivity of your reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of regioisomer formation in the Knorr pyrazole synthesis?
The formation of regioisomers in the Knorr synthesis and related methods arises from the reaction of an unsymmetrical 1,3-dicarbonyl compound (or its equivalent) with a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine). The hydrazine has two non-equivalent nitrogen atoms (the substituted N-1 and the unsubstituted N-2), and the dicarbonyl has two electrophilic carbonyl carbons. The initial nucleophilic attack can occur from either nitrogen atom at either carbonyl carbon, leading to two different initial adducts that can cyclize to form two distinct regioisomeric pyrazoles.[1][2]
Q2: How do steric and electronic effects of the substituents on the 1,3-dicarbonyl compound influence regioselectivity?
The electronic and steric nature of the substituents on the 1,3-dicarbonyl is a critical determinant of regioselectivity.
-
Electronic Effects: A more electrophilic (electron-deficient) carbonyl carbon will react preferentially with the more nucleophilic nitrogen of the hydrazine. For instance, in 4,4,4-trifluoro-1-arylbutan-1,3-diones, the carbonyl adjacent to the trifluoromethyl group is significantly more electrophilic, directing the initial attack.[1]
-
Steric Effects: A sterically hindered carbonyl group will be less accessible to the nucleophilic hydrazine. The reaction will favor attack at the less sterically encumbered carbonyl center. This is often a dominant factor in achieving regioselectivity.
Q3: What is the role of pH in controlling the regioselectivity of pyrazole synthesis?
The pH of the reaction medium plays a pivotal role by modulating the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound.
-
Acidic Conditions: In an acidic medium, the more basic (unsubstituted) nitrogen of the hydrazine is preferentially protonated, reducing its nucleophilicity. This can favor attack by the less basic, substituted nitrogen. Acid catalysis can also accelerate the dehydration steps of the cyclization.[1][3]
-
Basic Conditions: Basic conditions can deprotonate the 1,3-dicarbonyl to form an enolate, which can alter the reaction pathway. The nucleophilicity of both hydrazine nitrogens is preserved.
Careful control of pH is therefore a key strategy for directing the reaction towards a single regioisomer.
Q4: Can the choice of solvent significantly impact the regioisomeric ratio?
Absolutely. The solvent can influence the tautomeric equilibrium of the 1,3-dicarbonyl compound and the relative nucleophilicity of the hydrazine nitrogens. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically improve regioselectivity in favor of the desired isomer in certain syntheses.[4][5] This is attributed to the unique hydrogen-bonding properties of these solvents. Aprotic dipolar solvents, sometimes with the addition of acid, have also been shown to yield better regioselectivity compared to traditional protic solvents like ethanol.[1]
Troubleshooting Guides
Scenario 1: My reaction of an unsymmetrical 1,3-diketone with methylhydrazine is yielding a nearly 1:1 mixture of regioisomers.
This is a classic challenge. Here’s a systematic approach to troubleshoot and optimize for a single isomer.
Underlying Principles: The two nitrogens of methylhydrazine have different nucleophilicities. The terminal NH2 group is generally more nucleophilic and less sterically hindered than the N-CH3 group. The two carbonyls of your diketone also have different reactivities based on steric and electronic factors. The goal is to create conditions that favor a single reaction pathway.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity.
Detailed Protocols & Explanations:
-
Solvent Modification Protocol:
-
Rationale: Changing the solvent can alter the relative energies of the transition states leading to the two isomers. Fluorinated alcohols are particularly effective.[4][5]
-
Step-by-step:
-
Dissolve the 1,3-diketone (1.0 eq) in 2,2,2-trifluoroethanol (TFE).
-
Add methylhydrazine (1.1 eq) dropwise at room temperature.
-
Stir the reaction for the required time, monitoring by TLC or LC-MS.
-
Compare the resulting regioisomeric ratio to your baseline reaction in a standard solvent like ethanol.
-
-
-
pH Control Protocol (Acid Catalysis):
-
Rationale: Acid catalysis can protonate the more basic terminal nitrogen of methylhydrazine, potentially favoring reaction at the substituted nitrogen. It also accelerates the rate-limiting dehydration step.
-
Step-by-step:
-
Dissolve the 1,3-diketone (1.0 eq) and methylhydrazine (1.1 eq) in a suitable solvent (e.g., ethanol or an aprotic dipolar solvent like N,N-dimethylacetamide).[1]
-
Add a catalytic amount of a strong acid (e.g., a drop of concentrated HCl or H2SO4).
-
Stir at room temperature or with gentle heating.
-
Analyze the product mixture for changes in the regioisomeric ratio.
-
-
Comparative Data:
| Method | Typical Solvent | Catalyst | Key Advantage | Potential Outcome |
| Standard Knorr | Ethanol | None/Trace Acid | Simplicity | Mixture of regioisomers |
| Fluorinated Solvent | TFE or HFIP | None | Enhanced H-bonding | High regioselectivity for one isomer[4][5] |
| Acid Catalysis | DMAc | HCl | Accelerates dehydration | Improved regioselectivity[1] |
Scenario 2: I need to synthesize a specific regioisomer that is the minor product under standard conditions.
When the desired isomer is thermodynamically or kinetically disfavored, a more strategic approach is necessary.
Guiding Principle: The standard reaction conditions favor the formation of the most stable product (thermodynamic control) or the product formed via the lowest energy transition state (kinetic control). To obtain the minor isomer, you must alter the reaction pathway, often by using a stepwise approach or by modifying one of the starting materials to block the undesired reaction pathway.
Strategic Workflow:
Caption: Strategy for synthesizing the minor regioisomer.
Detailed Protocols & Explanations:
-
Stepwise Synthesis via Hydrazone Intermediate:
-
Rationale: By first reacting the hydrazine with one carbonyl group under controlled conditions to form a stable hydrazone, you can then induce cyclization onto the second carbonyl. This breaks the reaction into two distinct steps, allowing for greater control.
-
Step-by-step (Illustrative):
-
Selectively protect one of the carbonyl groups of the 1,3-dicarbonyl if they are of similar reactivity.
-
React the less reactive (or unprotected) carbonyl with the substituted hydrazine under mild, neutral conditions to favor hydrazone formation.
-
Isolate and purify the hydrazone intermediate.
-
Deprotect the second carbonyl group.
-
Induce cyclization, often by heating in the presence of an acid or base catalyst, to form the desired pyrazole.
-
-
-
Use of Pre-functionalized Starting Materials:
-
Rationale: Instead of a 1,3-dicarbonyl, using a vinyl ketone with a leaving group (an enone) or an acetylenic ketone can provide a more regioselective pathway.[1] The reaction mechanism is altered, often proceeding through a Michael addition followed by cyclization, which can favor a different regioisomer compared to the direct condensation with a diketone.
-
Example: The reaction of an acetylenic ketone with methylhydrazine often shows high regioselectivity. The more nucleophilic terminal NH2 attacks the alkyne via a Michael addition, leading to a specific enamine intermediate that then cyclizes.[1]
-
Mechanistic Insights: Controlling the Reaction Pathway
The regiochemical outcome of the reaction between an unsymmetrical 1,3-dicarbonyl (R1 ≠ R3) and a substituted hydrazine (R2 ≠ H) is determined by the initial nucleophilic attack and the subsequent cyclization/dehydration.
Caption: Competing pathways leading to regioisomer formation.
By manipulating the factors discussed—steric hindrance, electronic effects, solvent, and pH—you can lower the activation energy for one pathway while raising it for the other, thus directing the reaction to selectively form a single product.
References
-
Organic Chemistry Portal. Pyrazole Synthesis. [Link]
-
Lofrano, M., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5893. [Link]
-
Shaaban, M. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524. [Link]
-
Zhang, Z., et al. (2023). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry, 88(4), 2190-2206. [Link]
-
Fustero, S., et al. (2009). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 74(15), 5613-5621. [Link]
-
Farhat, M., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(19), 4569. [Link]
-
Fustero, S., et al. (2009). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 74(15), 5613-5621. [Link]
-
Butt, M. S., & Dömling, A. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-223. [Link]
-
Kumar, A., et al. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ChemistrySelect. [Link]
-
Katritzky, A. R., et al. (2003). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 68(14), 5724-5727. [Link]
-
Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 3. jk-sci.com [jk-sci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
Stability issues of N,1,5-trimethyl-1H-pyrazole-3-carboxamide in solution
This technical support guide is intended for researchers, scientists, and drug development professionals working with N,1,5-trimethyl-1H-pyrazole-3-carboxamide. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues encountered during experimental work. The information herein is designed to ensure the integrity of your research by promoting awareness of the compound's stability profile and offering practical solutions to mitigate degradation.
Introduction to the Stability of N,1,5-trimethyl-1H-pyrazole-3-carboxamide
N,1,5-trimethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound with a pyrazole core, a class of molecules known for their diverse biological activities.[1] The stability of this compound in solution is a critical factor for obtaining reliable and reproducible experimental results. The primary points of lability are the carboxamide functional group and, to a lesser extent, the pyrazole ring itself. Understanding the factors that influence its degradation is paramount for accurate quantification and interpretation of its biological effects.
The principal degradation pathway for N,1,5-trimethyl-1H-pyrazole-3-carboxamide in solution is the hydrolysis of the carboxamide bond.[2] This reaction can be catalyzed by both acidic and basic conditions, leading to the formation of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid and methylamine.[3] Additionally, exposure to harsh environmental conditions such as high temperatures and UV light may induce other degradation pathways, including potential cleavage of the pyrazole ring under extreme oxidative stress.[3]
This guide will walk you through common stability-related questions and provide protocols for assessing and managing the stability of N,1,5-trimethyl-1H-pyrazole-3-carboxamide in your experimental setups.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My sample of N,1,5-trimethyl-1H-pyrazole-3-carboxamide shows decreasing concentration over time in my aqueous buffer. What is the likely cause?
Answer: The most probable cause for a decrease in concentration in an aqueous solution is the hydrolysis of the carboxamide bond.[4] This reaction is sensitive to the pH of your buffer. Both acidic and basic conditions can accelerate this degradation.[2]
Troubleshooting Steps:
-
pH Verification: Immediately measure the pH of your buffer solution. Deviations from a neutral pH can significantly impact the stability of the compound.
-
Buffer Selection: For optimal stability, it is recommended to use a buffer system that maintains a pH as close to neutral (pH 6-8) as possible. Phosphate or citrate buffers are common choices, but their compatibility with your specific assay should be verified.
-
Temperature Control: Elevated temperatures will increase the rate of hydrolysis. Ensure your solutions are stored at the recommended temperature (typically 2-8°C for short-term storage) and minimize exposure to ambient temperature during experiments.
-
Fresh Preparation: Whenever possible, prepare solutions of N,1,5-trimethyl-1H-pyrazole-3-carboxamide fresh before each experiment to minimize the impact of time-dependent degradation.
FAQ 2: I am observing an unexpected peak in my chromatogram when analyzing my sample. Could this be a degradation product?
Answer: Yes, the appearance of a new peak, particularly one that grows over time as the parent peak decreases, is a strong indication of degradation. The primary degradation product from hydrolysis would be 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.
Troubleshooting Workflow:
Caption: Workflow for identifying unknown chromatographic peaks.
Explanation of Workflow:
-
Hypothesize Degradant: Based on the known reactivity of carboxamides, the carboxylic acid derivative is the most likely hydrolysis product.
-
Obtain Standard: To confirm the identity, you will need a pure sample of the suspected degradation product.
-
Co-injection: Analyze a mixture of your degraded sample and the authentic standard of the suspected degradant. If the unknown peak's retention time matches that of the standard and the peak shape remains symmetrical, it strongly suggests they are the same compound.
-
Spectral Confirmation: For unambiguous identification, compare the UV-Vis spectra (if using a DAD/PDA detector) and/or mass spectra of the unknown peak and the standard.
FAQ 3: How does light exposure affect the stability of N,1,5-trimethyl-1H-pyrazole-3-carboxamide?
Answer: While the pyrazole ring is generally robust, heterocyclic compounds can be susceptible to photodegradation. Exposure to UV or high-intensity visible light can potentially lead to complex degradation pathways, including photo-oxidation or ring cleavage. It is crucial to adhere to photostability testing guidelines, such as those from the International Council for Harmonisation (ICH).[5][6]
Preventative Measures:
-
Use Amber Vials: Always store solutions of the compound in amber glass vials or containers that protect from light.
-
Minimize Light Exposure During Experiments: When possible, conduct experimental manipulations in a dimly lit environment or cover sample containers with aluminum foil.
-
Photostability Studies: If your application requires prolonged exposure to light, it is essential to perform a formal photostability study as outlined in ICH guideline Q1B.[7][8][9]
Experimental Protocols
Protocol 1: Forced Degradation Study of N,1,5-trimethyl-1H-pyrazole-3-carboxamide
This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[10]
Objective: To generate potential degradation products of N,1,5-trimethyl-1H-pyrazole-3-carboxamide under various stress conditions.
Materials:
-
N,1,5-trimethyl-1H-pyrazole-3-carboxamide
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV or DAD/PDA detector
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of N,1,5-trimethyl-1H-pyrazole-3-carboxamide in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 2, 4, 8, and 24 hours. Repeat with 1 M HCl if no significant degradation is observed.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat at 60°C for 2, 4, 8, and 24 hours. Repeat with 1 M NaOH if no significant degradation is observed.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 2, 4, 8, and 24 hours. Repeat with 30% H₂O₂ if necessary.
-
Thermal Degradation: Place a solid sample of the compound in a controlled temperature oven at 80°C for 24 and 48 hours. Also, heat a solution of the compound at 80°C for the same duration.
-
Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze all samples by a suitable HPLC method (see Protocol 2).
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and quantify the degradation products.
-
Calculate the percentage of degradation. A target degradation of 5-20% is generally considered appropriate for method validation.[11]
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating N,1,5-trimethyl-1H-pyrazole-3-carboxamide from its potential degradation products.
Starting HPLC Conditions (to be optimized):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape).
-
Initial Gradient Example: 10% acetonitrile, increasing to 90% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV spectrum of the compound (a photodiode array detector is highly recommended).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Development and Validation:
-
Initial Screening: Analyze the unstressed and stressed samples from the forced degradation study using the starting HPLC conditions.
-
Method Optimization: Adjust the mobile phase composition, gradient, and other parameters to achieve adequate resolution between the parent compound and all degradation peaks.
-
Validation: Once a suitable method is developed, validate it according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, accuracy, precision, and robustness.[12]
Data Presentation
The following table provides an illustrative example of expected stability data for N,1,5-trimethyl-1H-pyrazole-3-carboxamide under forced degradation conditions. Note: This data is for illustrative purposes only and may not reflect actual experimental results.
| Stress Condition | Time (hours) | % Degradation (Illustrative) | Major Degradation Product |
| 0.1 M HCl (60°C) | 24 | 15% | 1,5-dimethyl-1H-pyrazole-3-carboxylic acid |
| 0.1 M NaOH (60°C) | 8 | 20% | 1,5-dimethyl-1H-pyrazole-3-carboxylic acid |
| 3% H₂O₂ (RT) | 24 | < 5% | Minor unidentified products |
| Photolytic (ICH Q1B) | - | ~10% | Multiple minor products |
| Thermal (80°C, solution) | 48 | < 5% | - |
Visualization of Degradation Pathway
Caption: Primary hydrolytic degradation pathway.
Conclusion
The stability of N,1,5-trimethyl-1H-pyrazole-3-carboxamide in solution is a critical consideration for any research application. By understanding the potential for hydrolytic degradation and taking appropriate preventative measures, researchers can ensure the accuracy and reliability of their data. The implementation of forced degradation studies and the development of a validated stability-indicating analytical method are essential components of a robust experimental design. This guide provides a foundational framework for addressing these stability concerns. For further assistance, please consult the referenced literature or contact your technical support representative.
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. (n.d.). International Council for Harmonisation. Retrieved January 23, 2026, from [Link]
-
Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. (2019). Pharmacia. Retrieved January 23, 2026, from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved January 23, 2026, from [Link]
-
Mild Hydrolysis or Alcoholysis of Amides. Ti(IV) Catalyzed Conversion of Primary Carboxamides to Carboxylic Acids or Esters. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency. Retrieved January 23, 2026, from [Link]
-
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Retrieved January 23, 2026, from [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of ChemTech Research. Retrieved January 23, 2026, from [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 23, 2026, from [Link]
-
A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. (n.d.). Wiley Online Library. Retrieved January 23, 2026, from [Link]
-
ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. (n.d.). IKEV. Retrieved January 23, 2026, from [Link]
-
Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. (2021). ACS Publications. Retrieved January 23, 2026, from [Link]
-
Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. Retrieved January 23, 2026, from [Link]
-
ICH guideline for photostability testing: aspects and directions for use. (2003). PubMed. Retrieved January 23, 2026, from [Link]
-
On the hydrolysis mechanisms of amides and peptides. (2018). University of Regina. Retrieved January 23, 2026, from [Link]
-
Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Q1B Photostability Testing of New Drug Substances and Products March 1996. (2018). U.S. Food and Drug Administration. Retrieved January 23, 2026, from [Link]
-
Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). LinkedIn. Retrieved January 23, 2026, from [Link]
-
Hydrolysis of Amide (Acid & Base catalysed)-Reaction & Mechanism#mscchemistrynotes@itschemistrytime. (2022). YouTube. Retrieved January 23, 2026, from [Link]
-
Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
the hydrolysis of amides. (n.d.). Chemguide. Retrieved January 23, 2026, from [Link]
Sources
- 1. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. database.ich.org [database.ich.org]
- 6. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ikev.org [ikev.org]
- 9. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 12. ijcpa.in [ijcpa.in]
Technical Support Center: Scaling Up the Synthesis of N,1,5-trimethyl-1H-pyrazole-3-carboxamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of N,1,5-trimethyl-1H-pyrazole-3-carboxamide. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from laboratory scale to pilot or manufacturing scale. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize this process effectively. This document provides in-depth troubleshooting advice, frequently asked questions, detailed experimental protocols, and critical safety considerations for a successful scale-up campaign.
Overview of the Synthetic Strategy
The synthesis of N,1,5-trimethyl-1H-pyrazole-3-carboxamide is typically achieved via a robust two-step sequence. The first step involves the construction of the pyrazole core by reacting a suitable 1,3-dicarbonyl compound with methylhydrazine to form the key intermediate, 1,5-dimethyl-1H-pyrazole-3-carboxylic acid. The second step is a classic amidation reaction where the carboxylic acid is activated and subsequently reacted with methylamine to yield the final product.
While straightforward on paper, scaling up this synthesis introduces challenges related to reaction control, impurity management, and process safety. This guide will address these challenges directly.
Overall Synthetic Workflow
Caption: A diagnostic workflow for troubleshooting low yields.
Question: I'm struggling with the purification of the final product. Direct crystallization from the reaction mixture gives an oily product. What is a robust purification strategy?
Answer: Oiling out during crystallization is a common sign of impurities depressing the melting point or interfering with lattice formation. A multi-step purification is often necessary at scale.
-
Causality: Impurities can include unreacted starting material, the intermediate carboxylic acid (from hydrolysis of the acid chloride), or side products from the reaction. These impurities can act as crystal growth inhibitors.
-
Solutions:
-
Aqueous Workup: After the reaction is complete, carefully quench the reaction mixture (e.g., by adding it to cold water or a mild base like sodium bicarbonate solution). This will neutralize excess acid and precipitate the crude product.
-
Liquid-Liquid Extraction: Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash sequentially with a dilute acid (to remove any basic impurities), a dilute base (to remove the unreacted carboxylic acid starting material), and finally brine.
-
Solvent Screening for Crystallization: Do not rely on a single solvent. A systematic solvent screen is essential. Isopropanol, ethyl acetate/heptane mixtures, and toluene are often good starting points for pyrazole carboxamides.
-
| Solvent System | Expected Solubility | Comments |
| Isopropanol (IPA) | Soluble hot, sparingly soluble cold | Good for single-solvent crystallization. |
| Ethyl Acetate / Heptane | Soluble in EtOAc, insoluble in Heptane | Excellent for anti-solvent crystallization. |
| Toluene | Soluble hot, sparingly soluble cold | Can be effective, good for removing non-polar impurities. |
| Water | Insoluble | Useful for precipitation but not for recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the critical process safety considerations when scaling up this synthesis?
A1: Safety is paramount. Key hazards include:
-
Thionyl Chloride: Highly corrosive, toxic, and reacts violently with water. It releases toxic HCl and SO₂ gases. All operations must be performed in a well-ventilated fume hood or reactor with a scrubber system to neutralize acidic off-gases.
-
Methylamine: Can be used as a compressed gas or in solution. It is flammable and has a high vapor pressure. Ensure adequate ventilation and avoid ignition sources.
-
Exothermic Reactions: Both the acid chloride formation and the amidation are exothermic. Uncontrolled addition can lead to a runaway reaction. Always use controlled addition rates and ensure adequate cooling capacity.
Q2: Can I use a different coupling agent instead of thionyl chloride for the amidation?
A2: Yes, other coupling agents can be used, which may be safer and milder, though often more expensive. These are particularly useful if your molecule is sensitive to the harsh conditions of SOCl₂. Common alternatives include:
-
Carbodiimides: Such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with an additive like HOBt (hydroxybenzotriazole).
-
Phosphonium or Uronium Salts: Reagents like HATU, HBTU, or PyBOP are highly efficient but generate significant amounts of waste, making them more suitable for high-value, smaller-scale manufacturing.
Q3: What analytical techniques are essential for monitoring the reaction progress and final product purity?
A3: For effective process control, you should use a combination of techniques:
-
Thin-Layer Chromatography (TLC): Excellent for quick, qualitative checks of reaction completion.
-
High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative analysis. It is essential for determining the conversion of starting material, identifying impurities, and assessing the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Crucial for structural confirmation of the intermediate and final product. ¹H and ¹³C NMR will confirm the correct isomeric structure and identify any major structural impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
Detailed Experimental Protocols
These protocols are provided as a starting point for your process development and should be adapted and optimized for your specific equipment and scale.
Protocol 1: Synthesis of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid
-
Setup: Equip a jacketed reactor with a mechanical stirrer, thermocouple, and addition funnel. Purge the vessel with nitrogen.
-
Charge: Charge the reactor with ethyl acetoacetate (1.0 eq) and a suitable solvent such as ethanol. Begin stirring and cool the reactor to 0-5 °C.
-
Addition: Slowly add a solution of methylhydrazine (1.05 eq) in ethanol via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by HPLC for the disappearance of ethyl acetoacetate.
-
Saponification: Once the cyclization is complete, cool the mixture to 10-15 °C. Add a solution of sodium hydroxide (2.5 eq) in water, maintaining the temperature below 30 °C. Heat the mixture to 60-70 °C and hold for 4-6 hours until the ester is fully hydrolyzed (monitor by HPLC).
-
Workup: Cool the reaction mixture to room temperature. Carefully acidify with concentrated HCl to pH 2-3. The product will precipitate.
-
Isolation: Filter the solid product, wash the cake with cold water, and dry under vacuum at 50-60 °C to a constant weight.
Protocol 2: Synthesis of N,1,5-trimethyl-1H-pyrazole-3-carboxamide
-
Setup: Equip a dry, nitrogen-purged reactor with a mechanical stirrer, thermocouple, addition funnel, and a gas outlet connected to a caustic scrubber.
-
Charge: Charge the reactor with 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1.0 eq) and toluene.
-
Acid Chloride Formation: Add thionyl chloride (1.2 eq) dropwise via the addition funnel, maintaining the temperature at 20-25 °C. After addition, heat the mixture to 50-60 °C and hold for 2-3 hours until conversion is complete (monitor by taking a sample, quenching with methanol, and analyzing by HPLC for the methyl ester).
-
Concentration: Cool the mixture and concentrate under vacuum to remove excess thionyl chloride and toluene, leaving the crude acid chloride as an oil or solid.
-
Amidation: Dissolve the crude acid chloride in a dry, inert solvent like tetrahydrofuran (THF). Cool the solution to 0-5 °C.
-
Addition: Slowly add a solution of methylamine (2.0 eq, e.g., 40% in water or 2M in THF) via an addition funnel, keeping the temperature below 10 °C.
-
Reaction: Stir at 0-10 °C for 1-2 hours after addition is complete. Monitor by HPLC for completion.
-
Workup & Isolation: Add water to the reaction mixture and stir. If the product precipitates, filter, wash with water, and dry. If not, perform a liquid-liquid extraction with ethyl acetate. Wash the organic layer with dilute NaHCO₃ solution and brine, then dry over sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., isopropanol/water or ethyl acetate/heptane) to yield the pure N,1,5-trimethyl-1H-pyrazole-3-carboxamide.
References
- Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure.
- 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc.
- 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI) synthesis. ChemicalBook.
- Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
- Method for purifying pyrazoles. Google Patents.
- Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central.
- Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Taylor & Francis Online.
- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.
- Synthesis of 3, 5-Dimethylpyrazole. Scribd.
Technical Support Center: Preventing Decomposition During Pyrazole Synthesis
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis. Pyrazoles are a cornerstone in medicinal chemistry and materials science, but their synthesis can be fraught with challenges, including low yields, isomeric impurities, and product decomposition. This resource provides in-depth, experience-based troubleshooting advice to help you optimize your reactions and prevent unwanted degradation pathways.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during pyrazole synthesis.
Q1: My pyrazole synthesis reaction is resulting in a low yield and a complex mixture of products. What are the likely causes?
A1: Low yields and product mixtures in pyrazole synthesis, particularly in classic methods like the Knorr synthesis, often stem from several core issues:
-
Regioselectivity: The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to the formation of two constitutional isomers.[1] The reaction's regioselectivity is highly sensitive to factors like pH, solvent, and the electronic and steric properties of the substituents.[1]
-
Side Reactions: The formation of pyrazolinones or other side products can occur, especially if the reaction conditions are not optimized.
-
Decomposition of Starting Materials: Hydrazine derivatives can be unstable, particularly at elevated temperatures. Similarly, the 1,3-dicarbonyl starting material can undergo self-condensation or other side reactions.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.
Q2: I am observing the formation of two regioisomers. How can I control the regioselectivity of my pyrazole synthesis?
A2: Controlling regioselectivity is a critical challenge, especially with unsymmetrical 1,3-dicarbonyls. The initial nucleophilic attack of the hydrazine can occur at either carbonyl group. Here are some strategies to influence the outcome:
-
pH Control: The pH of the reaction medium can significantly influence which carbonyl group is more reactive. Acidic conditions can protonate one carbonyl, making the other more susceptible to attack.
-
Steric Hindrance: A bulkier substituent on the hydrazine or the dicarbonyl compound can direct the initial attack to the less sterically hindered carbonyl group.
-
Electronic Effects: Electron-withdrawing groups can increase the electrophilicity of a carbonyl carbon, making it a more favorable site for nucleophilic attack.
-
Solvent Choice: The polarity of the solvent can influence the stability of intermediates and transition states, thereby affecting the regioselectivity.
A study on the Knorr pyrazole synthesis revealed that the reaction pathway can be more complex than traditionally assumed, involving multiple intermediates.[1] Understanding these pathways through kinetic modeling can provide insights into controlling regioselectivity.[1]
Q3: My final pyrazole product seems to be degrading during workup or purification. What are the best practices to avoid this?
A3: Pyrazoles can be susceptible to degradation under certain conditions. To minimize product loss during post-reaction processing:
-
Avoid Strong Acids/Bases: Exposure to strong acids or bases during workup can lead to ring opening or other decomposition pathways. Use mild conditions for extraction and washing, such as saturated sodium bicarbonate solution.
-
Temperature Control: Avoid excessive heat during solvent evaporation. Use a rotary evaporator at a moderate temperature and pressure.
-
Purification Method: Column chromatography on silica gel is a common purification method.[2] However, prolonged exposure to silica gel, which is acidic, can cause degradation of sensitive pyrazoles. Using a neutral support like alumina or deactivating the silica gel with a small amount of a neutral amine (e.g., triethylamine) in the eluent can be beneficial.[3]
-
Atmosphere: Some pyrazoles may be sensitive to air or light. Conducting the purification and storage under an inert atmosphere (e.g., nitrogen or argon) and in amber vials can prevent oxidative degradation.
Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter.
Guide 1: Issue - Low Yield in Knorr Pyrazole Synthesis
The Knorr synthesis, a reaction between a 1,3-dicarbonyl compound and a hydrazine, is a fundamental method for preparing pyrazoles.[4] However, achieving high yields can be challenging.
Troubleshooting Decision Tree
Sources
- 1. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jk-sci.com [jk-sci.com]
A Comparative Guide to N,1,5-trimethyl-1H-pyrazole-3-carboxamide and Its Positional Isomers for Researchers and Drug Development Professionals
The pyrazole carboxamide scaffold is a cornerstone in modern medicinal and agricultural chemistry, renowned for its diverse biological activities.[1][2] The seemingly subtle variation in the substitution pattern on the pyrazole ring can lead to profound differences in a molecule's physicochemical properties, biological targets, and overall efficacy. This guide provides an in-depth comparison of N,1,5-trimethyl-1H-pyrazole-3-carboxamide and its key positional isomers, offering insights into their synthesis, spectroscopic signatures, and structure-activity relationships to aid researchers in the strategic design of novel bioactive agents.
Introduction to Pyrazole Carboxamide Isomerism
Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms.[1] The regiochemistry of substituents on this core structure is critical in defining its interaction with biological targets. In the case of trimethyl-pyrazole-carboxamides, the placement of the N-methyl, C-methyl, and carboxamide groups dictates the molecule's electronic distribution, steric profile, and hydrogen bonding capabilities. This guide will focus on the comparative analysis of two key isomers:
-
N,1,5-trimethyl-1H-pyrazole-3-carboxamide (Isomer A)
-
N,1,3-trimethyl-1H-pyrazole-5-carboxamide (Isomer B)
Understanding the distinct characteristics of these isomers is paramount for researchers aiming to optimize potency, selectivity, and pharmacokinetic properties in their drug discovery or crop protection programs.
Synthetic Strategies: Navigating Regioselectivity
The synthesis of specifically substituted pyrazoles often presents a challenge in controlling regioselectivity. The choice of starting materials and reaction conditions is crucial in directing the cyclization to yield the desired isomer.
Synthesis of N,1,5-trimethyl-1H-pyrazole-3-carboxamide (Isomer A)
A plausible and efficient synthetic route to Isomer A starts from a suitable β-ketoester. The key step involves a condensation reaction with N-methylhydrazine. The regioselectivity of this cyclization is governed by the differential reactivity of the carbonyl groups in the β-ketoester. Subsequent amidation of the resulting pyrazole ester yields the final carboxamide.
Figure 1: General synthetic workflow for Isomer A.
Experimental Protocol: Synthesis of 1,5-dimethyl-1H-pyrazole-3-carboxamide (A close analog of Isomer A)
This protocol for a closely related analog provides a strong foundation for the synthesis of Isomer A, likely requiring the use of N-methylhydrazine instead of hydrazine hydrate to achieve the N-methylation.
-
Synthesis of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid: A mixture of a suitable β-dicarbonyl compound and hydrazine hydrate is refluxed in an appropriate solvent (e.g., ethanol).[3]
-
Formation of the Acid Chloride: The resulting pyrazole-3-carboxylic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂), to form the corresponding acid chloride.[3]
-
Amidation: The crude acid chloride is then reacted with an excess of aqueous ammonia or a solution of the desired amine (in this case, methylamine) at low temperature (e.g., 0 °C) to yield the final carboxamide.[3]
Synthesis of N,1,3-trimethyl-1H-pyrazole-5-carboxamide (Isomer B)
The synthesis of Isomer B often utilizes a different set of starting materials to achieve the desired regiochemistry. A common approach involves the use of a 1,3-dicarbonyl compound that favors the formation of the pyrazole-5-carboxylic acid ester upon cyclization with N-methylhydrazine.
Figure 2: General synthetic workflow for Isomer B.
The regioselectivity in pyrazole synthesis can be complex and is influenced by both steric and electronic factors of the substituents on the dicarbonyl precursor and the hydrazine derivative.[4]
Spectroscopic Characterization: Distinguishing the Isomers
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the unambiguous identification of these isomers. The distinct chemical environments of the protons and carbons in each isomer lead to characteristic spectral fingerprints.
Predicted ¹H NMR Data
The chemical shifts of the methyl groups and the pyrazole ring proton are key differentiators.
| Proton | Predicted δ (ppm) for Isomer A | Predicted δ (ppm) for Isomer B | Rationale for Difference |
| N1-CH₃ | ~3.8 - 4.2 | ~3.8 - 4.2 | Similar electronic environment. |
| C5-CH₃ | ~2.3 - 2.7 | - | |
| C3-CH₃ | - | ~2.2 - 2.6 | The C3-methyl in Isomer B is adjacent to two nitrogen atoms, leading to a slightly different shielding effect compared to the C5-methyl in Isomer A. |
| Pyrazole C4-H | ~6.0 - 6.5 | ~6.0 - 6.5 | The electronic environment of the C4 proton is similar in both isomers. |
| N-CH₃ (amide) | Variable | Variable | Chemical shift is dependent on solvent and temperature due to restricted amide bond rotation. |
Predicted ¹³C NMR Data
The carbon chemical shifts, particularly of the pyrazole ring carbons, provide further confirmation of the isomeric structure.
| Carbon | Predicted δ (ppm) for Isomer A | Predicted δ (ppm) for Isomer B | Rationale for Difference |
| C=O (amide) | ~160 - 165 | ~160 - 165 | Similar electronic environment of the carboxamide group. |
| C3 | ~145 - 155 | ~140 - 150 | The position of the carboxamide group influences the electronic environment of the adjacent carbon. |
| C5 | ~140 - 150 | ~140 - 150 | The position of the methyl group influences the electronic environment of the adjacent carbon. |
| C4 | ~105 - 115 | ~105 - 115 | The electronic environment of C4 is less affected by the interchange of substituents at C3 and C5. |
Infrared (IR) Spectroscopy
Both isomers will exhibit characteristic IR absorption bands for the C=O stretch of the amide (around 1640-1680 cm⁻¹) and the N-H stretch (if a secondary amide, around 3300 cm⁻¹).[1] Subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observed due to the different substitution patterns.
Structure-Activity Relationship (SAR) and Biological Performance
The positional isomerism of the carboxamide and methyl groups on the pyrazole ring has a significant impact on the biological activity. This is due to the altered presentation of key pharmacophoric features to the target protein.
Insecticidal and Acaricidal Activity
Pyrazole carboxamides are a well-established class of insecticides and acaricides, often targeting the mitochondrial electron transport chain.[5] For instance, derivatives of N,1,3-trimethyl-1H-pyrazole-5-carboxamide (Isomer B) have been investigated as precursors for potent acaricidal and insecticidal agents.[6] The orientation of the carboxamide group in Isomer B may be crucial for binding to the active site of the target enzyme in certain pests.
In contrast, the activity of N,1,5-trimethyl-1H-pyrazole-3-carboxamide (Isomer A) in this context is less documented in publicly available literature. However, structure-activity relationship studies on related pyrazole carboxamides have shown that the position of the carboxamide is critical for potent activity.[7] It is plausible that Isomer A would exhibit a different spectrum of activity or potency against various pests compared to Isomer B.
Kinase Inhibition
Pyrazole derivatives are also prominent scaffolds for the development of kinase inhibitors in oncology and other therapeutic areas. The carboxamide group often acts as a key hydrogen bond donor and/or acceptor in the hinge region of the kinase active site.
A comparative study on positional isomers of pyrazole-based kinase inhibitors revealed that meta-disubstituted analogs were generally more active than their para-counterparts.[6] While not a direct comparison of our target isomers, this highlights the sensitivity of kinase inhibition to the spatial arrangement of substituents. The different positioning of the carboxamide in Isomers A and B would lead to distinct binding modes and, consequently, different inhibitory profiles against a panel of kinases.
General Biological Activity Trends
-
Pyrazole-3-carboxamides (like Isomer A): In some series of cannabinoid receptor antagonists, a carboxamide group at the 3-position was found to be a requirement for potent and selective activity.[7] This suggests that for certain targets, the orientation of the carboxamide in Isomer A may be favorable.
-
Pyrazole-5-carboxamides (like Isomer B): This substitution pattern is prevalent in a number of commercial and investigational compounds, indicating its broad utility in achieving desired biological effects.[5]
Physicochemical Properties and Drug-Likeness
The positional isomerism also influences key physicochemical properties that are critical for drug development, such as solubility, lipophilicity (LogP), and membrane permeability. While these differences may be subtle, they can have a significant impact on the pharmacokinetic profile of a compound.
| Property | Isomer A (N,1,5-trimethyl-1H-pyrazole-3-carboxamide) | Isomer B (N,1,3-trimethyl-1H-pyrazole-5-carboxamide) | Implication |
| Calculated LogP | Likely to be similar | Likely to be similar | Both isomers are expected to have comparable lipophilicity. |
| Aqueous Solubility | Dependent on crystal packing and hydrogen bonding | Dependent on crystal packing and hydrogen bonding | Minor differences in solid-state properties could lead to variations in solubility. |
| Dipole Moment | Different | Different | The different arrangement of polar groups will result in distinct dipole moments, which can affect interactions with biological macromolecules and crystal packing. |
Conclusion and Future Directions
This guide has highlighted the critical importance of positional isomerism in the N,1,5-trimethyl-1H-pyrazole-3-carboxamide series. The choice between Isomer A and Isomer B will have significant consequences for the synthetic strategy, the resulting spectroscopic signature, and, most importantly, the biological activity profile.
While general trends can be inferred from the vast body of literature on pyrazole carboxamides, there is a clear need for direct, head-to-head comparative studies of these specific isomers against a range of biological targets. Such studies would provide invaluable data for researchers and drug development professionals, enabling more rational and efficient design of next-generation pyrazole-based compounds.
As a Senior Application Scientist, I strongly recommend that any research program involving this scaffold should include the synthesis and evaluation of multiple positional isomers early in the discovery process. This approach will provide a more comprehensive understanding of the structure-activity landscape and increase the probability of identifying lead candidates with optimal performance characteristics.
References
- Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024-06-13). In Journal of Molecular Structure (Vol. 1303, p. 137479). Elsevier BV. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11172355/
- One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (2016). Molbank, 2016(4), M914. https://www.mdpi.com/1422-8599/2016/4/M914
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (2017). RSC Advances, 7(84), 53537-53543. https://pubs.rsc.org/en/content/articlelanding/2017/ra/c7ra10931a
- Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (2019). ACS Omega, 4(2), 3295-3308. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6648197/
- The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. (2012). Journal of Molecular Structure, 1011, 10-16. https://www.researchgate.
- Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (2012). Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.
- 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI) synthesis. Chemicalbook. Retrieved from https://www.chemicalbook.com/synthesis/54384-74-6.html
- N,1,3-trimethyl-1H-pyrazole-5-carboxamide. Benchchem. Retrieved from https://www.benchchem.com/product/b166351
- Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. (2013). Chemistry Central Journal, 7(1), 49.
- Current status of pyrazole and its biological activities. (2016). Journal of Pharmacy & Bioallied Sciences, 8(1), 2-17. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4792820/
- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1999). Journal of Medicinal Chemistry, 42(5), 769-776. https://pubmed.ncbi.nlm.nih.gov/10072674/
- Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. (2024). Journal of Agricultural and Food Chemistry, 72(8), 3564-3575. https://pubmed.ncbi.nlm.nih.gov/38335464/
Sources
- 1. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI) synthesis - chemicalbook [chemicalbook.com]
- 4. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N,1,3-Trimethyl-1H-pyrazole-5-carboxamide, 97% [benchchem.com]
- 7. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Pyrazole-3-carboxamides and Pyrazole-5-carboxamides: A Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, pyrazole-containing compounds represent a privileged scaffold due to their wide array of pharmacological properties.[1] Among these, pyrazole carboxamides have garnered significant attention for their therapeutic potential. This guide provides an in-depth comparison of the biological activities of two key isomers: pyrazole-3-carboxamides and pyrazole-5-carboxamides. By examining their structure-activity relationships and presenting supporting experimental data, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the selection and design of these promising compounds.
The Significance of the Carboxamide Position: A Structural Overview
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, offers multiple positions for substitution, leading to a diverse chemical space.[2] The constitutional isomers, pyrazole-3-carboxamide and pyrazole-5-carboxamide, differ in the point of attachment of the carboxamide group to the pyrazole core. This seemingly subtle structural variation can significantly influence the molecule's three-dimensional conformation, electronic properties, and ultimately, its interaction with biological targets.
Below is a diagram illustrating the core structures of pyrazole-3-carboxamide and pyrazole-5-carboxamide.
Caption: General chemical structures of pyrazole-3-carboxamide and pyrazole-5-carboxamide.
A Tale of Two Isomers: Comparative Biological Activities
While both pyrazole-3-carboxamides and pyrazole-5-carboxamides have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, the positioning of the carboxamide moiety often dictates the potency and selectivity towards specific biological targets.
Antimicrobial and Antifungal Activity
The pyrazole scaffold is a cornerstone in the development of antimicrobial agents.[3] Studies have shown that both 3-carboxamide and 5-carboxamide derivatives possess significant antibacterial and antifungal properties. For instance, a series of novel pyrazole carboxamides were synthesized and screened for their in vitro antifungal activity against various phytopathogenic fungi, with some compounds exhibiting notable efficacy.[4][5]
Interestingly, the substitution pattern on the pyrazole ring and the nature of the amine in the carboxamide group play a crucial role in determining the antimicrobial spectrum and potency. Some studies suggest that the broader antimicrobial activity is often associated with specific substitutions on the pyrazole core rather than the carboxamide position alone.[6]
Anti-inflammatory Properties
Inflammation is a complex biological response, and pyrazole derivatives have been extensively investigated for their anti-inflammatory potential.[7] The well-known non-steroidal anti-inflammatory drug (NSAID) Celecoxib, which features a pyrazole core, highlights the therapeutic importance of this scaffold. Both pyrazole-3-carboxamides and pyrazole-5-carboxamides have been reported to exhibit anti-inflammatory effects.[8][9] For instance, certain pyrazole carboxamide derivatives bearing a naproxen moiety have shown promising anti-inflammatory potential.[1]
Anticancer Activity
The development of novel anticancer agents is a major focus of medicinal chemistry, and pyrazole carboxamides have emerged as a promising class of compounds.[1]
Pyrazole-3-carboxamides have been investigated as potent inhibitors of various kinases involved in cancer progression. A series of 1H-pyrazole-3-carboxamide derivatives were designed and synthesized, with some compounds showing strong activity against Fms-like receptor tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML).[10] Structure-activity relationship (SAR) studies of pyrazole derivatives as cannabinoid receptor antagonists have also highlighted the importance of the carboxamide group at the 3-position for potent and selective activity.[11][12][13]
Pyrazole-5-carboxamides have also demonstrated significant anticancer potential.[14] A series of novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives were synthesized and screened for their antiproliferative activity against various cancer cell lines, with some compounds exhibiting strong inhibitory effects.[15] Furthermore, pyrazole-5-carboxamide-containing derivatives have been reported for their anticancer potential against A549 lung cancer cell lines.[1] In the context of Alzheimer's disease, pyrazole-5-carboxamides have been designed as inhibitors of the receptor for advanced glycation end products (RAGE).[16]
Insecticidal and Fungicidal Activity
In the realm of agrochemicals, pyrazole carboxamides are widely utilized for crop protection.[17][18] A study directly comparing pyrazole-5-carboxamide and pyrazole-4-carboxamide derivatives revealed that the position of the carboxamide group plays a crucial role in determining the selectivity of these compounds.[17][18] Some pyrazole-5-carboxamide derivatives exhibited higher insecticidal activity, while certain pyrazole-4-carboxamide counterparts displayed stronger fungicidal activity.[17][18] This highlights the nuanced structure-activity relationships that govern the biological effects of these isomers.
Comparative Data Summary
To provide a clearer picture of the differential activities, the following table summarizes representative biological data for pyrazole-3-carboxamide and pyrazole-5-carboxamide derivatives from various studies.
| Isomer | Biological Activity | Target/Assay | Key Findings | Reference |
| Pyrazole-3-carboxamide | Anticancer | FLT3 Kinase Inhibition | Potent inhibition of FLT3, a target in AML. | [10] |
| Pyrazole-3-carboxamide | Anti-inflammatory | Carrageenan-induced rat paw edema | Significant anti-inflammatory and analgesic activities. | [9] |
| Pyrazole-5-carboxamide | Anticancer | MGC-803, SGC-7901, Bcap-37 cell lines | Strong inhibitory activity against MGC-803 cell line. | [15] |
| Pyrazole-5-carboxamide | Anti-inflammatory | COX-1/COX-2 Inhibition | Celecoxib analogues showed noteworthy inhibition of inflammation. | [1] |
| Pyrazole-5-carboxamide | Neuroprotective | RAGE Inhibition | Effective inhibitors for potential Alzheimer's treatment. | [16] |
| Pyrazole-5-carboxamide | Insecticidal | Plutella xylostella, Frankliniella occidentalis | Higher insecticidal activity compared to other isomers in the study. | [17][18] |
Experimental Protocols: Synthesis and Biological Evaluation
The synthesis and biological evaluation of pyrazole carboxamides require rigorous and well-defined experimental protocols. Below are representative methodologies for their preparation and screening.
General Synthesis of Pyrazole Carboxamides
The synthesis of pyrazole carboxamides typically involves the coupling of a pyrazole carboxylic acid with an appropriate amine. The following workflow illustrates a general synthetic route.
Caption: A generalized workflow for the synthesis of pyrazole carboxamides.
Step-by-Step Protocol for Amide Coupling:
-
Activation of Pyrazole Carboxylic Acid: To a solution of the pyrazole-3- or -5-carboxylic acid in an anhydrous solvent (e.g., dichloromethane or THF), a coupling agent such as thionyl chloride (SOCl₂) or a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) is added. The reaction is typically stirred at room temperature or under reflux.[2] The rationale for this step is to convert the carboxylic acid into a more reactive species (an acyl chloride or an activated ester) that is susceptible to nucleophilic attack by the amine.
-
Amine Coupling: The desired amine is then added to the reaction mixture, often in the presence of a base (e.g., triethylamine or diisopropylethylamine) to neutralize the acid formed during the reaction. The reaction is stirred until completion, which is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is typically washed with an aqueous acid solution, a base solution, and brine to remove unreacted starting materials and byproducts. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to yield the pure pyrazole carboxamide.
In Vitro Biological Activity Screening
A crucial step in drug discovery is the evaluation of the biological activity of the synthesized compounds. The following workflow outlines a typical screening cascade.
Caption: A typical workflow for screening the biological activity of synthesized compounds.
Protocol for In Vitro Anticancer Activity (MTT Assay):
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the pyrazole carboxamide derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Assay: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The rationale is that viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Data Analysis: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC₅₀) is determined.
Conclusion and Future Perspectives
The comparative analysis of pyrazole-3-carboxamides and pyrazole-5-carboxamides reveals that the position of the carboxamide group is a critical determinant of their biological activity and selectivity. While both isomers exhibit a wide range of pharmacological properties, subtle structural modifications can lead to significant differences in their therapeutic potential.
For drug development professionals, a deep understanding of these structure-activity relationships is paramount. The choice between a pyrazole-3-carboxamide and a pyrazole-5-carboxamide scaffold should be guided by the specific biological target and the desired therapeutic outcome. Future research should continue to explore the vast chemical space of these compounds, employing computational modeling and high-throughput screening to identify novel derivatives with enhanced potency, selectivity, and drug-like properties.
References
- Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). Journal of Molecular Structure, 1301, 137359.
- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2014). Journal of Saudi Chemical Society, 18(5), 590-596.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). Molecules, 27(19), 6598.
- Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2022). Molecules, 27(15), 4994.
- Current status of pyrazole and its biological activities. (2015). Journal of Pharmacy And Bioallied Sciences, 7(2), 86.
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2024). Molecules, 29(13), 3045.
- Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. (2024). Journal of Agricultural and Food Chemistry, 72(9), 4065-4076.
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (2013). Journal of Chemical and Pharmaceutical Research, 5(11), 546-552.
- Pyrazole-5-carboxamides, novel inhibitors of receptor for advanced glycation end products (RAGE). (2014). European Journal of Medicinal Chemistry, 79, 340-348.
- Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2015). Molecules, 20(3), 4469-4481.
- Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity. (2015). European Journal of Medicinal Chemistry, 90, 889-896.
- Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. (2024). Journal of Agricultural and Food Chemistry.
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
- Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. (2023). ACS Omega, 8(34), 30983-30997.
- Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Deriv
- Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. (2023). Asian Journal of Chemistry, 35(10), 2355-2360.
- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1999). Journal of Medicinal Chemistry, 42(5), 769-776.
- Pyrazole as an anti-inflammatory scaffold: A comprehensive review. (2022). Journal of the Indian Chemical Society, 99(6), 100499.
- Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2015). Molecules, 20(3), 4469-4481.
- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1999). Journal of Medicinal Chemistry, 42(5), 769-776.
- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1999). Journal of medicinal chemistry, 42 5, 769-76.
Sources
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 13. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. asianpubs.org [asianpubs.org]
- 15. Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pyrazole-5-carboxamides, novel inhibitors of receptor for advanced glycation end products (RAGE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
A Comparative In Vitro Guide to Validating N,1,5-trimethyl-1H-pyrazole-3-carboxamide as a Novel PI3K Pathway Inhibitor
Introduction
The search for novel, targeted therapies in oncology is a paramount objective in modern drug development. The pyrazole carboxamide scaffold is a well-established pharmacophore present in a wide range of biologically active compounds, demonstrating activities from antifungal to anticancer.[1][2][3][4] This guide focuses on a novel pyrazole derivative, N,1,5-trimethyl-1H-pyrazole-3-carboxamide (herein referred to as PYZ-3) , a synthetic chemical building block with therapeutic potential.[5] Based on structural similarities to known kinase inhibitors, we hypothesize that PYZ-3 acts as an inhibitor of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway.
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that governs cell cycle progression, proliferation, survival, and metabolism.[6][7] Its frequent dysregulation in various cancers makes it one of the most attractive targets for therapeutic intervention.[8][9] This guide provides a comprehensive framework for the in vitro validation of PYZ-3's activity, comparing its performance against established PI3K inhibitors. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and provide a logical workflow for assessing potency and mechanism of action.
Comparative Compound Selection: Establishing a Benchmark
To rigorously evaluate the efficacy of PYZ-3, it is essential to compare it with well-characterized inhibitors of the PI3K pathway. The choice of comparators provides context for the potency and specificity of the novel compound.
-
LY294002 : A first-generation, reversible, and potent pan-PI3K inhibitor.[10][11] It acts as an ATP-competitive inhibitor and serves as a classic benchmark in PI3K research.[12][13] Its broad specificity helps to validate the general involvement of the PI3K pathway.
-
Taselisib (GDC-0032) : A next-generation, orally bioavailable, and potent inhibitor with high selectivity for the PI3Kα, δ, and γ isoforms, while largely sparing the β isoform.[14] Its increased activity against cells with PIK3CA mutations makes it a clinically relevant comparator.[15][16]
Experimental Design & Validation Workflow
A multi-step, hierarchical approach is employed to validate the activity of PYZ-3, moving from broad cellular effects to specific molecular target engagement. This workflow ensures that each step logically informs the next, building a robust evidence base for the compound's mechanism of action.
Caption: A logical workflow for the in vitro validation of a novel kinase inhibitor.
Methodology and Experimental Protocols
Scientific integrity is paramount. The following protocols are designed to be self-validating, incorporating necessary controls to ensure the data is robust and reproducible.
Cell Line Selection and Culture
-
Rationale: The choice of cell line is critical for studying a specific pathway. The PC-3 prostate cancer cell line is selected due to its PTEN-null status .[17][18] The PTEN protein is a phosphatase that acts as a major negative regulator of the PI3K pathway.[19] Its absence leads to constitutive (unregulated) activation of PI3K signaling, making PC-3 cells highly dependent on this pathway for survival and proliferation and thus an excellent model for testing PI3K inhibitors.[20][21]
-
Protocol:
-
Culture PC-3 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Routinely passage cells upon reaching 80-90% confluency to maintain exponential growth.
-
Cell Viability (MTS) Assay
-
Rationale: The MTS assay is a colorimetric method for assessing cell viability.[22] Metabolically active cells reduce the MTS tetrazolium compound into a colored formazan product, the amount of which is directly proportional to the number of living cells.[23] This assay provides a quantitative measure of the compound's cytotoxic or cytostatic effects, allowing for the determination of the half-maximal inhibitory concentration (IC50).
-
Protocol:
-
Seed PC-3 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of media. Allow cells to adhere overnight.
-
Prepare serial dilutions of PYZ-3, LY294002, and Taselisib in culture medium. The final solvent (e.g., DMSO) concentration should be kept constant and low (<0.1%) across all wells.
-
Remove the overnight media and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" (solvent only) and "no-cell" (media only) wells.
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTS reagent solution to each well.[24]
-
Incubate for 1-4 hours at 37°C until color development is sufficient.
-
Record the absorbance at 490 nm using a microplate reader.[24]
-
Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.
-
Western Blot Analysis for Pathway Inhibition
-
Rationale: To confirm that the observed reduction in cell viability is due to the inhibition of the PI3K/Akt/mTOR pathway, we must measure the phosphorylation status of key downstream effectors. Western blotting allows for the specific detection of proteins in a complex mixture.[25] A reduction in the phosphorylated forms of Akt (p-Akt) and mTOR (p-mTOR) following compound treatment is direct evidence of pathway inhibition.
-
Protocol:
-
Seed PC-3 cells in 6-well plates and grow until they reach ~70% confluency.
-
Treat cells with PYZ-3, LY294002, and Taselisib at their respective IC50 concentrations for 2-4 hours. Include an untreated and a vehicle control.
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[26]
-
Transfer the separated proteins to a PVDF membrane.[27]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.[26][28]
-
Incubate the membrane overnight at 4°C with primary antibodies specific for p-Akt (Ser473), total Akt, p-mTOR (Ser2448), total mTOR, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) kit and an imaging system.[25] The loading control ensures equal protein loading, while comparing the ratio of phosphorylated to total protein validates specific pathway inhibition.
-
Data Presentation and Comparative Analysis
Quantitative data should be summarized for clear, objective comparison. The results will validate whether PYZ-3 operates with potency comparable to established inhibitors.
Table 1: Comparative Cytotoxicity in PC-3 Cells
| Compound | IC50 (µM) |
| PYZ-3 (Hypothetical) | 1.2 |
| LY294002 | 5.8 |
| Taselisib (GDC-0032) | 0.4 |
Note: Data are hypothetical for illustrative purposes.
Analysis of Western Blot Results: A successful outcome would show a marked decrease in the p-Akt/Akt and p-mTOR/mTOR ratios in cells treated with PYZ-3, similar to or more potent than the effect seen with LY294002 and Taselisib.
Visualizing the Target Pathway
Understanding the mechanism requires visualizing the signaling cascade and the points of inhibition.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
Conclusion
This guide outlines a rigorous, multi-faceted strategy for the in vitro validation of N,1,5-trimethyl-1H-pyrazole-3-carboxamide (PYZ-3) as a novel inhibitor of the PI3K/Akt/mTOR pathway. By employing a logically structured workflow, utilizing appropriate cell models, and comparing against established benchmarks like LY294002 and Taselisib, researchers can generate a robust data package. The combination of cell viability assays to determine potency (IC50) and Western blot analysis to confirm on-target pathway modulation provides strong evidence for the compound's mechanism of action. This foundational in vitro characterization is an indispensable step for any drug development professional aiming to advance a promising compound toward further preclinical and clinical investigation.
References
-
Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]
-
PubMed. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. [Link]
-
PubMed. Taselisib (GDC-0032), a Potent β-Sparing Small Molecule Inhibitor of PI3K, Radiosensitizes Head and Neck Squamous Carcinomas Containing Activating PIK3CA Alterations. [Link]
-
PubMed Central. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]
-
PubMed Central. The Role of the LY294002 - A Non-Selective Inhibitor of Phosphatidylinositol 3-Kinase (PI3K) Pathway- in Cell Survival and Proliferation in Cell Line SCC-25. [Link]
-
ResearchGate. Western blot analysis of a PI3K/AKT/mTOR pathway components. [Link]
-
National Institutes of Health. The role of PTEN/Akt/PI3K signaling in the maintenance and viability of prostate cancer stem-like cell populations. [Link]
-
PubMed Central. Targeting PI3K/Akt/mTOR Signaling in Cancer. [Link]
-
ACS Publications. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. [Link]
-
PubMed Central. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. [Link]
-
NCBI Bookshelf. Cell Viability Assays. [Link]
-
Wikipedia. PI3K/AKT/mTOR pathway. [Link]
-
Wikipedia. LY294002. [Link]
-
eCampusOntario Pressbooks. 1.2 Western Blot and the mTOR Pathway. [Link]
-
Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
MDPI. Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. [Link]
-
ResearchGate. One‐Pot Synthesis of Pyrazole‐5(3)‐carboxyamides. [Link]
-
PNAS. PTEN-deficient cancers depend on PIK3CB. [Link]
-
ResearchGate. Lamin A/C enhances the PI3K/AKT/PTEN signaling pathway in PC cells. [Link]
-
Spandidos Publications. PI3K inhibitor LY294002, as opposed to wortmannin, enhances AKT phosphorylation in gemcitabine-resistant pancreatic cancer cells. [Link]
-
ASCO Publications. SANDPIPER: Phase III study of the PI3-kinase (PI3K) inhibitor taselisib (GDC-0032) plus fulvestrant in patients (pts) with estrogen receptor (ER)-positive, HER2-negative locally advanced or metastatic breast cancer (BC) enriched for pts with PIK3CA mutant tumors. [Link]
-
PubMed Central. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. [Link]
-
Frontiers. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. [Link]
-
PubMed Central. Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. [Link]
-
Frontiers. Fibroblast-Induced Paradoxical PI3K Pathway Activation in PTEN-Competent Colorectal Cancer: Implications for Therapeutic PI3K/mTOR Inhibition. [Link]
-
YouTube. PI3K/AKT/mTOR Pathway | Cancer Biology | Basic Science Series. [Link]
-
ResearchGate. Exploring the specificity of the PI3K family inhibitor LY294002. [Link]
-
Creative Bioarray. MTS Tetrazolium Assay Protocol. [Link]
-
Wiley Analytical Science. Screening for Allosteric Kinase Inhibitors in High Throughput. [Link]
-
National Cancer Institute. Definition of taselisib. [Link]
-
MDPI. PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects. [Link]
-
MDPI. Identification of FDA-Approved Drugs as Potential Inhibitors of WEE2: Structure-Based Virtual Screening and Molecular Dynamics with Perspectives for Machine Learning-Assisted Prioritization. [Link]
-
Frontiers. LY294002 Is a Promising Inhibitor to Overcome Sorafenib Resistance in FLT3-ITD Mutant AML Cells by Interfering With PI3K/Akt Signaling Pathway. [Link]
-
MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]
-
PubMed Central. PTEN and the PI3-Kinase Pathway in Cancer. [Link]
-
Bitesize Bio. Five Simple Steps For a Successful MTS Assay!. [Link]
-
PubMed Central. AKT phosphorylation as a predictive biomarker for PI3K/mTOR dual inhibition-induced proteolytic cleavage of mTOR companion proteins in small cell lung cancer. [Link]
- Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
-
PubMed Central. Current status of pyrazole and its biological activities. [Link]
-
ACS Publications. Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N,1,3-Trimethyl-1H-pyrazole-5-carboxamide, 97% [benchchem.com]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 10. The Role of the LY294002 - A Non-Selective Inhibitor of Phosphatidylinositol 3-Kinase (PI3K) Pathway- in Cell Survival and Proliferation in Cell Line SCC-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LY294002 - Wikipedia [en.wikipedia.org]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. researchgate.net [researchgate.net]
- 14. Facebook [cancer.gov]
- 15. Taselisib (GDC-0032), a Potent β-Sparing Small Molecule Inhibitor of PI3K, Radiosensitizes Head and Neck Squamous Carcinomas Containing Activating PIK3CA Alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. pnas.org [pnas.org]
- 18. researchgate.net [researchgate.net]
- 19. PTEN and the PI3-Kinase Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The role of PTEN/Akt/PI3K signaling in the maintenance and viability of prostate cancer stem-like cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. AKT phosphorylation as a predictive biomarker for PI3K/mTOR dual inhibition-induced proteolytic cleavage of mTOR companion proteins in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bitesizebio.com [bitesizebio.com]
- 23. broadpharm.com [broadpharm.com]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 26. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index - PMC [pmc.ncbi.nlm.nih.gov]
- 28. ccrod.cancer.gov [ccrod.cancer.gov]
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of N,1,5-trimethyl-1H-pyrazole-3-carboxamide Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Carboxamide Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrazole ring is a foundational heterocyclic motif that has garnered immense interest in medicinal chemistry and agrochemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of biologically active molecules, exhibiting a wide spectrum of pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and analgesic effects.[1][2] Specifically, the N-substituted pyrazole carboxamide core has emerged as a "privileged structure," forming the backbone of numerous inhibitors targeting critical biological pathways.[3][4]
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific subclass: N,1,5-trimethyl-1H-pyrazole-3-carboxamide analogs . We will dissect the core scaffold, explore how modifications at key positions influence activity against various biological targets, and compare its performance with common bioisosteric alternatives. The insights and experimental protocols herein are designed to empower researchers to rationally design and synthesize novel, potent, and selective therapeutic agents.
Core Scaffold Analysis: Deconstructing the N,1,5-trimethyl-1H-pyrazole-3-carboxamide Moiety
The potency and selectivity of this class of compounds are dictated by the intricate interplay of substitutions on the core pyrazole ring and the carboxamide side chain. Understanding the contribution of each component is paramount for rational drug design.
Caption: Key modification points on the pyrazole-3-carboxamide scaffold.
-
The Pyrazole Ring : This aromatic heterocycle acts as the central scaffold, correctly orienting the substituents for optimal interaction with the target protein. It can serve as a bioisostere for other aromatic systems like benzene or imidazole, often leading to improved physicochemical properties such as reduced lipophilicity and enhanced water solubility.[5]
-
N1-Methyl Group : Substitution at the N1 position is critical. The methyl group in the parent scaffold often anchors the molecule in a hydrophobic pocket of the target protein. Varying this group can drastically alter selectivity and metabolic stability. For instance, replacing the N1-methyl with a larger ethyl group has been explored in the development of HIF-1 inhibitors.[6]
-
C5-Methyl Group : This position provides another point for steric interaction within the binding pocket. Its presence or replacement with other small alkyl or halogenated groups can fine-tune the compound's fit and potency.
-
C3-Carboxamide Linker : This is arguably the most critical functional group for activity. The amide NH often acts as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. These interactions are frequently essential for anchoring the inhibitor to the hinge region of kinases or the active site of other enzymes. The substituent on the amide nitrogen (R group) explores the solvent-exposed region of the binding site, and its modification is a primary strategy for enhancing potency and achieving selectivity.
Structure-Activity Relationship (SAR) Across Key Biological Targets
The versatility of the pyrazole carboxamide scaffold is evident from its activity against a diverse range of targets. Below, we compare the SAR for several prominent applications.
Protein Kinase Inhibition
Pyrazole-based scaffolds are prevalent among protein kinase inhibitors (PKIs) due to their ability to mimic the hinge-binding interactions of the native ATP ligand.[3]
-
Target Example: Fms-like Tyrosine Kinase 3 (FLT3)
-
FLT3 is a critical target in Acute Myeloid Leukemia (AML).[7] By modifying the structure of a known FLT3 inhibitor, a series of 1H-pyrazole-3-carboxamide derivatives were developed.[7]
-
SAR Insights : A study demonstrated that compound 8t , a 1H-pyrazole-3-carboxamide derivative, exhibited potent activity against FLT3 with an IC50 of 0.089 nM.[7] This was significantly more potent than the lead compound, FN-1501 (IC50: 2.33 nM).[7] The key to this enhanced activity was the modification of the group attached to the carboxamide, which led to superior interactions within the kinase binding pocket. Compound 8t also showed excellent activity against various FLT3 mutants.[7]
-
HIF-1 Pathway Inhibition
Hypoxia-inducible factor (HIF)-1 is a promising target for cancer chemotherapy. A 1-ethylpyrazole-3-carboxamide scaffold was identified as a potent HIF-1 inhibitor.[6]
-
SAR Insights :
-
Screening identified an initial hit with an IC50 of 19.1 μM.[6]
-
Extensive SAR studies focusing on the carboxamide portion led to the development of compound 11Ae , which demonstrated an improved IC50 value of 8.1 μM against HIF-1-driven luciferase activity.[6]
-
This demonstrates that even subtle modifications to the substituents on the amide nitrogen can yield significant gains in potency. These compounds were shown to effectively suppress HIF-1-mediated cellular responses, such as gene expression and cell migration.[6]
-
Fungicidal and Insecticidal Activity
Pyrazole carboxamides are widely used in agriculture as fungicides and insecticides, often targeting mitochondrial complex II (succinate dehydrogenase, SDH).[8]
-
SAR Insights :
-
Fungicides : A study on pyrazole-aromatic carboxamides found that the presence of a difluoromethyl group on the pyrazole ring and a meta-substituted benzene ring on the carboxamide significantly increased antifungal activity against various pathogens.[8] Compound 11ea from this series showed an EC50 of 0.93 μg/mL against R. cerealis, making it over 10 times more potent than the commercial fungicide thifluzamide.[8] Molecular docking confirmed that these structural features optimized binding to the SDH enzyme.[8]
-
Insecticides/Acaricides : The commercial acaricide Pyflubumide features a complex carboxanilide structure.[9] Research into related 1,3,5-trimethylpyrazole-containing malonamides revealed that the type and position of substituents on the aromatic ring of the amide were critical for activity against different pests. For example, compounds 8i and 8o showed 100% mortality against Plutella xylostella, while compounds 8p and 8q demonstrated 100% anti-aphid activity at low concentrations.[9]
-
Quantitative SAR Data Summary
| Compound/Series | Target/Organism | Key Structural Features | Activity (IC50/EC50) | Reference |
| Compound 8t | FLT3 Kinase | 1H-pyrazole-3-carboxamide core | 0.089 nM | [7] |
| FN-1501 (Lead) | FLT3 Kinase | 1H-pyrazole-3-carboxamide core | 2.33 nM | [7] |
| Compound 11Ae | HIF-1 Pathway | 1-ethylpyrazole-3-carboxamide | 8.1 μM | [6] |
| CLB-016 (Lead) | HIF-1 Pathway | 1-ethylpyrazole-3-carboxamide | 19.1 μM | [6] |
| Compound 11ea | R. cerealis (Fungus) | Difluoromethyl pyrazole-(m-benzene) carboxamide | 0.93 μg/mL | [8] |
| Thifluzamide | R. cerealis (Fungus) | Commercial SDHI Fungicide | 23.09 μg/mL | [8] |
| Pyflubumide | Spider Mites | Carboxanilide structure | 1–3 µg/mL | [9] |
Comparative Analysis: Bioisosteric Replacements for the Pyrazole Carboxamide Scaffold
While potent, the pyrazole carboxamide moiety can sometimes present challenges related to metabolic stability or physicochemical properties. Bioisosteric replacement is a powerful strategy to overcome these hurdles while retaining or improving biological activity.[10]
Common bioisosteres for the pyrazole C3-carboxamide include five-membered heterocycles like oxadiazoles, triazoles, and imidazoles.[11][12] These rings can mimic the hydrogen bonding and steric profile of the original amide group.[12]
-
Case Study: Rimonabant Analogs (CB1 Receptor Antagonists)
-
The drug Rimonabant features a 1,5-diarylpyrazole-3-carboxamide core.
-
Research has shown that replacing the pyrazole C3-carboxamide with a 5-alkyl oxadiazole ring can lead to a novel class of compounds with promising activity at CB1 receptors.[11]
-
This strategic replacement demonstrates that alternative heterocyclic systems can effectively substitute the pyrazole carboxamide, potentially offering advantages in intellectual property and drug-like properties. However, it is crucial to note that not all isosteric replacements result in retained biological activity, and success is highly context-dependent.[10]
-
Caption: Common bioisosteric replacements for the pyrazole carboxamide moiety.
Experimental Methodologies: A Blueprint for Synthesis and Evaluation
A self-validating research plan requires robust and reproducible experimental protocols. Below are representative methodologies for the synthesis and evaluation of novel pyrazole carboxamide analogs.
Protocol 1: General Synthesis of Pyrazole-3-Carboxamide Analogs
The most common and versatile method for synthesizing the pyrazole core is the cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[13]
Workflow Diagram
Caption: General workflow for synthesis and characterization.
Step-by-Step Procedure:
-
Synthesis of the Pyrazole Carboxylic Acid Core:
-
To a solution of a suitable 1,3-dicarbonyl ester (1.0 eq) in ethanol, add the desired substituted hydrazine (e.g., methylhydrazine, 1.1 eq).
-
Reflux the mixture for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The resulting crude pyrazole ester is then hydrolyzed to the carboxylic acid using standard conditions (e.g., LiOH or NaOH in a THF/water mixture).
-
Acidify the reaction mixture (e.g., with 1N HCl) to precipitate the pyrazole carboxylic acid, which is then filtered, washed, and dried.
-
-
Amide Coupling:
-
Dissolve the pyrazole carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM).
-
Add an amide coupling reagent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).
-
Stir the mixture for 15-30 minutes at room temperature.
-
Add the desired primary or secondary amine (R-NH2, 1.1 eq) to the mixture.
-
Allow the reaction to proceed at room temperature for 6-24 hours, monitoring by TLC.
-
Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate in vacuo.
-
-
Purification and Characterization:
-
Purify the crude product using flash column chromatography on silica gel or by recrystallization to yield the final N,1,5-trimethyl-1H-pyrazole-3-carboxamide analog.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and FT-IR spectroscopy.[1][14]
-
Protocol 2: In Vitro Kinase Inhibition Assay (Example: FLT3)
This protocol provides a framework for assessing the inhibitory potential of synthesized compounds against a target kinase.
-
Reagents and Materials : Recombinant human FLT3 kinase, suitable peptide substrate (e.g., a biotinylated poly-GT peptide), ATP, assay buffer (containing MgCl₂, DTT), test compounds dissolved in DMSO, and a detection system (e.g., HTRF, Luminescence, or Fluorescence Polarization).
-
Assay Procedure :
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well assay plate, add 5 µL of the kinase/substrate solution in assay buffer.
-
Add 100 nL of the serially diluted test compounds (or DMSO for control wells).
-
Incubate for 15 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration near the Km for the enzyme).
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the signal according to the manufacturer's protocol for the chosen detection system (e.g., by adding an EDTA-containing stop buffer with detection reagents).
-
-
Data Analysis :
-
Calculate the percent inhibition for each compound concentration relative to the high (no enzyme) and low (DMSO) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Potential Liabilities and Future Directions
While the pyrazole carboxamide scaffold is highly promising, it is essential to be aware of potential liabilities. A recent study on 1-methyl-1H-pyrazole-5-carboxamides (a regioisomer of the title scaffold) revealed unexpected acute mammalian toxicity due to the inhibition of mitochondrial respiration.[15] This highlights the critical need for early-stage toxicity screening, particularly mitochondrial toxicity assays, in the drug discovery pipeline.[15]
Future research should focus on:
-
Improving Selectivity : Fine-tuning the substituents to achieve higher selectivity against specific kinase isoforms or microbial enzymes to reduce off-target effects.
-
Exploring Novel Bioisosteres : Moving beyond classical replacements to identify novel heterocyclic systems that can mimic the pyrazole carboxamide core with improved ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
-
Structure-Based Design : Utilizing co-crystal structures of lead compounds with their target proteins to guide the rational design of next-generation inhibitors with enhanced potency and optimized interactions.
Conclusion
The N,1,5-trimethyl-1H-pyrazole-3-carboxamide framework represents a highly adaptable and pharmacologically significant scaffold. The structure-activity relationships discussed in this guide underscore a clear logic: the pyrazole core provides a stable anchor, while targeted modifications to the N1, C5, and especially the C3-carboxamide substituents allow for the precise tuning of biological activity across a wide array of targets, from protein kinases in cancer to metabolic enzymes in pathogens. By integrating rational design, robust synthetic protocols, and early-stage liability screening, researchers can continue to leverage this privileged scaffold to develop the next generation of innovative therapeutics and agrochemicals.
References
-
Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available from: [Link]
-
Journal of Agricultural and Food Chemistry. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Available from: [Link]
-
Molecules. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Available from: [Link]
-
Organic & Biomolecular Chemistry. Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists. Available from: [Link]
-
Molecules. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Available from: [Link]
-
Bioorganic & Medicinal Chemistry. Design, Synthesis, and Structure-Activity Relationships of 1-ethylpyrazole-3-carboxamide Compounds as Novel Hypoxia-Inducible Factor (HIF). Available from: [Link]
-
European Journal of Medicinal Chemistry. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]
-
Journal of Medicinal Chemistry. Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Available from: [Link]
-
ChemMedChem. Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Available from: [Link]
-
Russian Journal of General Chemistry. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Available from: [Link]
-
European Open Science. In-Silico QSAR Studies of Some Pyrazolone Compounds. Available from: [Link]
-
Molecules. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Available from: [Link]
-
Molecules. Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives. Available from: [Link]
-
European Journal of Medicinal Chemistry. Design, synthesis and biological evaluation of pyrazole-aromatic containing carboxamides as potent SDH inhibitors. Available from: [Link]
-
Molecules. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]
-
RSC Medicinal Chemistry. Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Available from: [Link]
-
Journal of Medicinal Chemistry. 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Available from: [Link]
-
Authorea. Synthesis and evaluation of novel pyrazole carboxamide derivatives. Available from: [Link]
-
Molecules. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Available from: [Link]
-
ResearchGate. Illustration of Structure Activity Relationship (SAR) summary. Available from: [Link]
-
Molecules. 2D-QSAR Modeling and Molecular Docking Studies on 1H-Pyrazole-1-carbothioamide Derivatives as EGFR Kinase Inhibitors. Available from: [Link]
-
International Journal of Molecular Sciences. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Available from: [Link]
-
Journal of Molecular Structure. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Available from: [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 4. wisdomlib.org [wisdomlib.org]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and structure-activity relationships of 1-ethylpyrazole-3-carboxamide compounds as novel hypoxia-inducible factor (HIF)-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of pyrazole-aromatic containing carboxamides as potent SDH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. drughunter.com [drughunter.com]
- 13. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tcgls.com [tcgls.com]
A Researcher's Guide to Selecting and Validating Cytotoxicity Assays for Novel Pyrazole Compounds
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, with numerous derivatives showing promise as potent anticancer agents.[1][2] These compounds can elicit their therapeutic effects through diverse mechanisms, including the inhibition of crucial cellular kinases, disruption of tubulin polymerization, or the induction of programmed cell death (apoptosis).[3][4][5] For researchers in drug discovery, the initial characterization of a novel pyrazole compound invariably involves assessing its cytotoxicity against relevant cancer cell lines.
However, a simple "live or die" readout is insufficient. A robust preclinical assessment demands a nuanced understanding of how a compound kills cancer cells. This guide provides a comparative analysis of three fundamental yet powerful cytotoxicity assays, offering insights into not just if a compound is toxic, but the primary mechanism of cell death it induces. By strategically combining these assays, we can create a self-validating experimental system that provides a comprehensive and trustworthy cytotoxicity profile for any novel pyrazole candidate.
The Triad of Cytotoxicity Assessment: A Multi-Faceted Approach
No single assay can tell the whole story. A compound might inhibit metabolic activity without immediately lysing the cell, or it might trigger a clean, programmed cell death cascade. Relying on one method can be misleading. Therefore, we advocate for a multi-assay approach, creating a cross-validating dataset. The three assays we will compare are:
-
MTT Assay: Measures metabolic activity as an indicator of cell viability.
-
Lactate Dehydrogenase (LDH) Release Assay: Quantifies the loss of plasma membrane integrity, a hallmark of necrosis.
-
Caspase-Glo® 3/7 Assay: Specifically measures the activity of key executioner caspases, providing a direct readout of apoptosis.
By comparing the results from these three assays, we can build a detailed picture of a compound's cytotoxic mechanism.
The Workhorse: MTT Assay for Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is often the first-line screening tool for cytotoxicity due to its simplicity and cost-effectiveness.[6] Its principle is grounded in the metabolic activity of living cells.
The Causality Behind the Choice: The assay relies on the activity of mitochondrial dehydrogenase enzymes in viable cells to reduce the yellow tetrazolium salt (MTT) into a purple formazan precipitate.[7] The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of metabolically active cells.[8][9] A reduction in signal compared to an untreated control indicates either cell death or a reduction in metabolic rate.
Strengths and Limitations:
-
Strengths: High throughput, inexpensive, and provides a good overall picture of cell population health.
-
Limitations: It does not distinguish between cytostatic effects (inhibition of proliferation) and cytotoxic effects (cell death). Furthermore, certain compounds can interfere with the MTT reduction reaction, leading to false results.[10] The metabolic state of the cells can also influence the outcome.[10]
Experimental Protocol: MTT Assay
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[11]
-
Compound Treatment: Treat cells with a serial dilution of the novel pyrazole compounds for the desired exposure period (e.g., 24, 48, or 72 hours). Include vehicle-only controls.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in sterile PBS) to each well for a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C in a humidified CO2 incubator, allowing for the formazan crystals to form.[7][12]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[8]
-
Data Acquisition: Gently mix the plate and measure the absorbance (Optical Density, OD) at a wavelength of 570 nm using a microplate reader.[8]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.[13]
Visualizing the Workflow: MTT Assay
Caption: Workflow of the MTT cell viability assay.
The Membrane Integrity Sentinel: LDH Release Assay
The Lactate Dehydrogenase (LDH) assay measures cytotoxicity by quantifying the activity of LDH released from damaged cells into the culture supernatant. LDH is a stable cytoplasmic enzyme that should not be present extracellularly in healthy cell populations.
The Causality Behind the Choice: This assay is a direct measure of plasma membrane rupture, a key event in necrosis or late-stage apoptosis. When the cell membrane loses integrity, LDH leaks out and its activity can be measured in the medium. The assay uses a coupled enzymatic reaction: the released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt to a colored formazan product.[14] The intensity of the color is proportional to the amount of LDH released, and thus to the level of cytotoxicity.
Strengths and Limitations:
-
Strengths: Directly measures cell death via membrane lysis (necrosis). The assay is performed on the culture supernatant, leaving the cells intact for other downstream applications (multiplexing). It is highly sensitive and suitable for high-throughput screening.[15]
-
Limitations: Cannot distinguish between different causes of membrane rupture. The presence of LDH in serum-containing media can contribute to background noise, requiring proper controls.
Experimental Protocol: LDH Release Assay
-
Cell Plating and Treatment: Follow steps 1 and 2 as described in the MTT protocol.
-
Establish Controls: Prepare three sets of controls:
-
Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).
-
Maximum Release Control: Cells treated with a lysis solution (e.g., Triton X-100) 15 minutes before the end of the incubation to determine 100% LDH release.[14]
-
Background Control: Culture medium without cells.
-
-
Sample Collection: At the end of the treatment period, centrifuge the plate gently (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
Transfer Supernatant: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new, flat-bottom 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well of the new plate.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: After subtracting the background control, calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100).
Visualizing the Workflow: LDH Assay
Caption: Workflow of the LDH cytotoxicity assay.
The Apoptosis Detective: Caspase-Glo® 3/7 Assay
Many effective anticancer agents, including pyrazole derivatives, work by inducing apoptosis, a highly regulated form of programmed cell death.[3][16] The Caspase-Glo® 3/7 assay is a highly sensitive method to specifically detect this mechanism.
The Causality Behind the Choice: Apoptosis is executed by a family of proteases called caspases. Caspase-3 and Caspase-7 are the primary executioner caspases that cleave numerous cellular substrates, leading to the characteristic morphological changes of apoptosis.[17][18] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a specific target for Caspase-3 and -7.[19] When these caspases are active in apoptotic cells, they cleave the substrate, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal.[19] This "glow-type" signal is directly proportional to the amount of caspase activity.
Strengths and Limitations:
-
Strengths: Directly measures a key hallmark of apoptosis, providing mechanistic insight. The "add-mix-measure" format is simple and amenable to high-throughput screening.[18] It is extremely sensitive and has a high signal-to-background ratio.[20]
-
Limitations: As a luminescent assay, it is more expensive than colorimetric assays. It only measures one specific point in the apoptotic pathway.
Experimental Protocol: Caspase-Glo® 3/7 Assay
-
Cell Plating and Treatment: Follow steps 1 and 2 as described in the MTT protocol, using an opaque-walled 96-well plate suitable for luminescence.
-
Reagent Equilibration: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.
-
Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[20]
-
Mixing: Gently mix the contents on a plate shaker at 300-500 rpm for 30 seconds to 2 minutes to induce cell lysis and initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Data Acquisition: Measure the luminescence using a plate luminometer.
-
Analysis: The luminescent signal (Relative Light Units, RLU) is proportional to caspase activity. Data is often presented as fold-change in activity over the vehicle-treated control.
Visualizing the Pathway: Apoptosis Induction
Caption: Simplified apoptotic pathway targeted by the Caspase-3/7 assay.
Data Presentation: Synthesizing Results for Clear Comparisons
To effectively compare novel pyrazole compounds, results should be summarized in a clear, tabular format. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is a standard metric for potency.
Table 1: Comparative Cytotoxicity Profile of Novel Pyrazole Compounds in HCT-116 Cells (48h Treatment)
| Compound | MTT Assay (Viability) | LDH Assay (Necrosis) | Caspase-3/7 Assay (Apoptosis) | Probable Mechanism |
| IC50 (µM) | EC50 (µM) | EC50 (µM) | ||
| PZ-101 | 5.2 | > 50 | 4.8 | Potent Apoptosis Inducer |
| PZ-102 | 15.8 | 17.1 | > 50 | Primarily Necrotic |
| PZ-103 | 8.9 | 35.5 | 9.5 | Mixed Apoptotic/Necrotic |
| Doxorubicin | 0.8 | 15.2 | 1.1 | Apoptosis (Control) |
Interpreting the Data:
-
PZ-101: Shows potent activity in the MTT and Caspase assays, but very weak activity in the LDH assay. This strongly suggests that PZ-101 kills cells primarily through a clean apoptotic pathway without significant membrane rupture at effective concentrations.
-
PZ-102: The IC50 and EC50 values from the MTT and LDH assays are very similar, while the Caspase assay shows no activity. This profile is characteristic of a compound that induces necrotic cell death.
-
PZ-103: This compound shows activity across all three assays, but is most potent in the MTT and Caspase assays. This indicates a primary mechanism of apoptosis, with secondary necrosis occurring at higher concentrations, a common phenomenon.
Conclusion
The evaluation of novel pyrazole compounds requires more than a single data point for cytotoxicity. By employing a strategic combination of assays that probe different cellular events—metabolic health (MTT), membrane integrity (LDH), and programmed cell death (Caspase-Glo® 3/7)—researchers can build a comprehensive and reliable profile of their candidates. This multi-parametric approach not only strengthens the data package for lead compounds but also provides crucial early insights into their mechanism of action, guiding future drug development efforts with greater precision and confidence.
References
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
-
MTT Cell Proliferation Assay. ATCC.
-
LDH assay kit guide: Principles and applications. Abcam.
-
Caspase-Glo® 3/7 Assay System. Promega Corporation.
-
Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry.
-
Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf.
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences.
-
Validation Study of In Vitro Cytotoxicity Test Methods. National Toxicology Program - NIH.
-
Design and Synthesis of Novel Heterocyclic-Based 4H-benzo[h]chromene Moieties: Targeting Antitumor Caspase 3/7 Activities and Cell Cycle Analysis. Molecules.
-
How to analyze MTT assay results? ResearchGate.
-
Caspase-Glo® 3/7 Assay Protocol. Promega Corporation.
-
LDH-Glo™ Cytotoxicity Assay. Promega Corporation.
-
Lactate Dehydrogenase (LDH) Assay Protocol. OPS Diagnostics.
-
Caspase-Glo(R) 3/7 Assay Technical Bulletin #TB323. Promega Corporation.
-
The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Cells.
-
(PDF) Cytotoxicity study of pyrazole derivatives. ResearchGate.
-
MTT Assay Protocol. Springer Nature Experiments.
-
Validation Study on Five Cytotoxicity Assays by JSAAE I. Overview of the Study and Analyses of Variations of ED50 Values. Toxicology in Vitro.
-
Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. MethodsX.
-
MTT assay and its use in cell viability and proliferation analysis. Abcam.
-
CellPlayer™ 96-Well Kinetic Caspase-3/7 Apoptosis Assay. Sartorius.
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences.
-
Lactate Concentration assay (LDH method). Protocols.io.
-
MTT Assay Protocol for Cell Viability and Proliferation. Merck.
-
Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. National Toxicology Program.
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Sustainability.
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. University of Pretoria.
-
Cytotoxicity Detection Kit (LDH). Sigma-Aldrich.
-
LDH Assay. Cell Biologics Inc.
-
Caspase 3/7 Activity. Protocols.io.
-
Cell Apoptosis Assay Services. Reaction Biology.
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules.
-
MTT Analysis Protocol. Creative Bioarray.
-
Validation of a Multiparametric, High-Content-Screening Assay for Predictive/Investigative Cytotoxicity: Evidence from Technology Transfer Studies and Literature Review. Chemical Research in Toxicology.
-
Validation Study on Five Cytotoxicity Assays by JSAAE III. Quality of Collected Data Files. ResearchGate.
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI.
-
How do I interpret my MTT assay results, and what statistical tests should I do for cell viability? ResearchGate.
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Library of Medicine.
-
Apoptosis – what assay should I use? BMG Labtech.
-
Lactate Dehydrogenase Activity Assay Kit (MAK066) - Technical Bulletin. Sigma-Aldrich.
-
LDH Cytotoxicity Assay. Creative Bioarray.
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. atcc.org [atcc.org]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LDH-Glo™ Cytotoxicity Assay | LDH Assay | LDH Release | J2380 | Promega [worldwide.promega.com]
- 16. Design and Synthesis of Novel Heterocyclic-Based 4H-benzo[h]chromene Moieties: Targeting Antitumor Caspase 3/7 Activities and Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sartorius.com.cn [sartorius.com.cn]
- 18. reactionbiology.com [reactionbiology.com]
- 19. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 20. promega.com [promega.com]
A Senior Application Scientist's Guide to Validating Target Engagement of N,1,5-trimethyl-1H-pyrazole-3-carboxamide
Introduction: The Critical Imperative of Target Validation
In the landscape of contemporary drug discovery, the unequivocal confirmation of a compound's interaction with its intended biological target within a physiological context—a process known as target engagement—stands as a cornerstone of successful therapeutic development. Failing to rigorously validate target engagement can lead to misinterpretation of efficacy and toxicity data, contributing to the high attrition rates observed in clinical trials. This guide provides a comprehensive framework for validating the target engagement of N,1,5-trimethyl-1H-pyrazole-3-carboxamide, a novel pyrazole carboxamide derivative.
The pyrazole carboxamide scaffold is of significant interest in medicinal chemistry and agrochemistry, with derivatives showing a wide range of biological activities, including insecticidal, acaricidal, and potential anticancer properties.[1][2][3] For instance, some pyrazole derivatives have been investigated as inhibitors of the Androgen Receptor (AR) signaling pathway in prostate cancer and as Aurora-A kinase inhibitors.[4][5] Given this chemical class's diverse bioactivity, identifying the specific molecular target of N,1,5-trimethyl-1H-pyrazole-3-carboxamide and confirming its engagement is paramount. This guide will compare and contrast several state-of-the-art methodologies, providing the underlying principles, detailed protocols, and comparative data to empower researchers in their validation endeavors.
Conceptual Framework for Target Engagement Validation
The core principle of target engagement is to demonstrate a direct, physical interaction between a drug molecule and its target protein within a complex biological environment.[6][7] A robust validation strategy should ideally provide quantitative data on this interaction in a cellular or in-vivo setting. The following sections will delve into a selection of powerful techniques, comparing their strengths and limitations.
Method 1: Cellular Thermal Shift Assay (CETSA®)
Principle of the Method
The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement in intact cells and tissues.[6][8] It is based on the principle of ligand-induced thermal stabilization of the target protein.[8][9] When a small molecule binds to its protein target, it generally increases the protein's resistance to thermal denaturation.[8] By heating cell lysates or intact cells to various temperatures, one can generate a "melting curve" for the protein of interest.[8][10] In the presence of a binding ligand, this curve will shift to higher temperatures, providing direct evidence of target engagement.[8][11]
Experimental Workflow & Causality
The choice of CETSA as a primary validation method is driven by its ability to measure target engagement in a label-free manner within a native cellular environment, thus providing high physiological relevance.[6][9] The workflow involves treating cells with the compound, heating the cells, lysing them, and then quantifying the amount of soluble (non-denatured) target protein remaining.
Caption: CETSA Experimental Workflow.
Detailed Protocol: CETSA with Western Blot Detection
-
Cell Treatment: Plate cells (e.g., a relevant cancer cell line if an anti-cancer effect is hypothesized) and grow to 70-80% confluency. Treat cells with varying concentrations of N,1,5-trimethyl-1H-pyrazole-3-carboxamide or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Heating: After treatment, harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a PCR machine, followed by cooling to room temperature for 3 minutes.[12]
-
Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen.[12]
-
Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[12]
-
Quantification: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration using a standard assay (e.g., BCA). Analyze the samples by SDS-PAGE and Western blotting using a specific antibody against the putative target protein.
Data Presentation & Interpretation
The results are presented as a melting curve, plotting the percentage of soluble protein against temperature. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.
| Treatment | Concentration (µM) | Melting Temperature (Tm) (°C) | Thermal Shift (ΔTm) (°C) |
| Vehicle (DMSO) | - | 52.5 | - |
| Compound A | 1 | 54.0 | +1.5 |
| Compound A | 10 | 56.8 | +4.3 |
| Compound A | 50 | 58.2 | +5.7 |
Method 2: High-Throughput CETSA with AlphaLISA® Detection
Principle of the Method
For screening and dose-response studies, a higher throughput version of CETSA is often necessary. The AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based immunoassay that can be adapted for CETSA.[13] It relies on the proximity of two bead types: a donor bead and an acceptor bead.[13] When these beads are brought close together, excitation of the donor bead results in the generation of singlet oxygen, which travels to the acceptor bead, leading to light emission.[13] In the context of CETSA, antibodies specific to the target protein are conjugated to the donor and acceptor beads, allowing for the quantification of the soluble target protein in the cell lysate.[14]
Experimental Workflow & Causality
This approach is chosen for its scalability and sensitivity, allowing for the rapid generation of dose-response curves. The workflow is similar to the standard CETSA but replaces the Western blot with the AlphaLISA detection method.
Caption: High-Throughput CETSA with AlphaLISA Workflow.
Detailed Protocol: CETSA-AlphaLISA
-
Cell Treatment and Heating: Follow steps 1 and 2 from the CETSA with Western Blot protocol, typically in a 96- or 384-well plate format.
-
Lysis: Add a lysis buffer directly to the wells.
-
AlphaLISA Reaction: Transfer the lysate to an assay plate. Add a mixture of AlphaLISA acceptor beads conjugated to an anti-target antibody and a biotinylated anti-target antibody. Incubate to allow for immunocomplex formation.
-
Signal Generation: Add streptavidin-coated donor beads. In the presence of the soluble target protein, the donor and acceptor beads are brought into proximity, generating a signal.
-
Detection: Read the plate on an Alpha-enabled plate reader.
Data Presentation & Interpretation
The data is typically presented as an isothermal dose-response curve, where the AlphaLISA signal is plotted against the compound concentration at a single, optimized temperature.
| Compound Concentration (µM) | AlphaLISA Signal (a.u.) | % Stabilization |
| 0.01 | 15000 | 5 |
| 0.1 | 25000 | 20 |
| 1 | 60000 | 75 |
| 10 | 80000 | 98 |
| 100 | 81000 | 100 |
Method 3: Chemical Proteomics (Kinobeads)
Principle of the Method
Chemical proteomics is a powerful approach for identifying the cellular targets of a small molecule and assessing its selectivity across a large portion of the proteome.[15] The "kinobeads" technique, for example, uses a mixture of broad-spectrum kinase inhibitors immobilized on beads to capture a large number of kinases from a cell lysate.[16] By pre-incubating the lysate with a free inhibitor (like N,1,5-trimethyl-1H-pyrazole-3-carboxamide), one can observe which kinases are competed off the beads, thus identifying the compound's targets.[16] This method is particularly useful if the target is a kinase.
Experimental Workflow & Causality
This method is selected for its ability to provide an unbiased view of a compound's selectivity profile across a specific protein family. It helps to identify not only the intended target but also potential off-targets, which is crucial for understanding the compound's overall pharmacological profile.
Caption: Chemical Proteomics (Kinobeads) Workflow.
Detailed Protocol: Kinobeads Pulldown
-
Lysate Preparation: Prepare a native cell lysate from the cells of interest.
-
Compound Incubation: Incubate the lysate with different concentrations of N,1,5-trimethyl-1H-pyrazole-3-carboxamide or a vehicle control.
-
Kinobeads Pulldown: Add the kinobeads slurry to the lysate and incubate to allow for kinase binding.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the bound kinases.
-
Mass Spectrometry: Digest the eluted proteins into peptides and analyze them by quantitative mass spectrometry (e.g., SILAC or TMT labeling).
-
Data Analysis: Identify and quantify the proteins that show reduced binding to the beads in the presence of the compound.
Data Presentation & Interpretation
The results are typically presented as a volcano plot or a table showing the proteins that are significantly competed off the beads by the compound.
| Protein Target | Fold Change (Compound vs. Vehicle) | p-value |
| Kinase X | -5.6 | 0.001 |
| Kinase Y | -1.2 | 0.25 |
| Kinase Z | -3.8 | 0.008 |
Comparison of Target Engagement Methods
| Feature | CETSA (Western Blot) | CETSA (AlphaLISA) | Chemical Proteomics |
| Principle | Ligand-induced thermal stabilization | Ligand-induced thermal stabilization | Competitive binding to immobilized ligands |
| Context | Cellular, In-vivo | Cellular, High-throughput | In vitro (lysate) |
| Throughput | Low | High | Medium |
| Readout | Western Blot | Luminescence | Mass Spectrometry |
| Strengths | High physiological relevance, label-free | High throughput, sensitive, quantitative | Unbiased, proteome-wide selectivity |
| Limitations | Low throughput, requires good antibody | Requires specific antibodies | In vitro, may miss cellular effects |
Conclusion and Future Directions
Validating the target engagement of N,1,5-trimethyl-1H-pyrazole-3-carboxamide requires a multi-faceted approach. The initial confirmation of target binding in a cellular context can be robustly achieved using CETSA with Western blot detection. For dose-response studies and screening of analogues, the high-throughput CETSA-AlphaLISA method is highly recommended. To understand the compound's selectivity and identify potential off-targets, particularly within the kinome, chemical proteomics approaches like the kinobeads pulldown are invaluable.
By employing a combination of these orthogonal methods, researchers can build a comprehensive and reliable body of evidence to confirm the target engagement of N,1,5-trimethyl-1H-pyrazole-3-carboxamide, thereby de-risking its progression through the drug discovery pipeline and providing a solid foundation for understanding its mechanism of action.
References
-
Zhang, X., et al. (2019). Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives. Molecules. Available at: [Link]
-
Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Available at: [Link]
-
Pelago Bioscience. CETSA®: Measuring Target Engagement in Whole Blood. Available at: [Link]
-
Pelago Bioscience. Target Engagement: A Key Factor in Drug Development Failures. Available at: [Link]
-
ACS Publications. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available at: [Link]
-
PubMed. (2020). Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents. Available at: [Link]
-
National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Available at: [Link]
-
Wikipedia. Thermal shift assay. Available at: [Link]
-
UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Available at: [Link]
-
Frontiers. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Available at: [Link]
-
PubMed Central. (2019). Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells. Available at: [Link]
-
PubMed. (2012). Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents. Available at: [Link]
-
Journal of Medicinal Chemistry. (2022). Target Engagement Assays in Early Drug Discovery. Available at: [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]
-
Briefings in Bioinformatics. (2019). Validation strategies for target prediction methods. Available at: [Link]
-
mediaTUM. (2020). Identifying small molecule probes for kinases by chemical proteomics. Available at: [Link]
-
TCG Lifesciences. (2021). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Available at: [Link]
-
Bio-protocol. (2024). Cellular thermal shift assay (CETSA). Available at: [Link]
-
Selvita. (2023). A Practical Guide to Target Engagement Assays. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Available at: [Link]
-
Apollo. (2021). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Available at: [Link]
-
National Center for Biotechnology Information. (2024). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Available at: [Link]
-
Frontiers. (2022). Biophysical Target Engagement Assays in Chemical Biology and Pharmacological Research. Available at: [Link]
-
PubMed. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Available at: [Link]
Sources
- 1. N,1,3-Trimethyl-1H-pyrazole-5-carboxamide, 97% [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pelagobio.com [pelagobio.com]
- 7. selvita.com [selvita.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pelagobio.com [pelagobio.com]
- 10. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. revvity.co.jp [revvity.co.jp]
- 15. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 16. Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Reactivity Studies of Pyrazole Carboxamide Derivatives
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of lead compounds is a critical step in the journey from discovery to clinical application. Pyrazole carboxamide derivatives, a versatile class of compounds with a wide range of biological activities, are no exception. This guide provides an in-depth comparison of methodologies for assessing their cross-reactivity, supported by experimental data and field-proven insights.
The pyrazole ring system is a common scaffold in medicinal chemistry, known for its ability to form various non-covalent interactions with biological targets.[1] This versatility, however, also presents a challenge: the potential for off-target interactions, or cross-reactivity. Thoroughly characterizing a compound's selectivity profile is paramount to mitigating potential toxicity and ensuring therapeutic efficacy.
The Imperative of Cross-Reactivity Profiling
Off-target effects can lead to a range of adverse events, from mild side effects to severe toxicity. For instance, the well-known pyrazole carboxamide derivative, Celecoxib (Celebrex), a COX-2 inhibitor, has been associated with cardiovascular and gastrointestinal side effects.[2][3][4] While these effects are complex, they underscore the importance of understanding a drug's full interaction landscape. Similarly, in the agrochemical sector, the extensive use of pyrazole carboxamide-based fungicides, which primarily target succinate dehydrogenase (SDH), has raised concerns about the development of resistance.[5][6] A comprehensive understanding of their cross-reactivity can aid in the development of more sustainable and effective agents.[7][8][9]
This guide will delve into the practical aspects of designing and executing cross-reactivity studies, focusing on techniques that provide robust and actionable data.
Methodologies for Assessing Cross-Reactivity: A Comparative Analysis
The choice of method for assessing cross-reactivity depends on several factors, including the stage of drug development, the nature of the target, and the available resources. Here, we compare some of the most common and powerful techniques.
Kinase Profiling Panels
Given that a significant number of pyrazole carboxamide derivatives are designed as kinase inhibitors, comprehensive kinase profiling is an essential first step.[10]
Causality Behind the Choice: Kinases are a large family of structurally related enzymes, making them a frequent source of off-target interactions for ATP-competitive inhibitors. Early-stage kinase profiling can prevent the investment of significant resources into non-selective compounds.
Experimental Workflow:
Figure 1: A generalized workflow for kinase profiling to assess the selectivity of pyrazole carboxamide derivatives.
Step-by-Step Protocol: In Vitro Kinase Assay (Example using a fluorescence-based method) [10]
-
Plate Preparation: Dispense the pyrazole carboxamide derivative at various concentrations into a 384-well assay plate. Include a positive control (a known inhibitor) and a negative control (vehicle, typically DMSO).
-
Enzyme and Substrate Addition: Add the kinase enzyme and its specific substrate (often a peptide or protein) to each well.
-
ATP Addition: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent that quantifies the amount of phosphorylated substrate. This is often achieved using a fluorescently labeled antibody that specifically binds to the phosphorylated substrate.
-
Data Acquisition: Read the fluorescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value, which is the concentration required to inhibit 50% of the kinase activity.[10]
Data Presentation: The results of kinase profiling are often visualized using waterfall plots or kinome trees to provide a clear picture of selectivity.[11]
| Derivative | Target Kinase IC50 (nM) | Off-Target Kinase 1 IC50 (nM) | Off-Target Kinase 2 IC50 (nM) | Selectivity Score (Off-Target 1/Target) |
| Compound A | 10 | 1,000 | >10,000 | 100 |
| Compound B | 15 | 150 | 5,000 | 10 |
| Compound C | 50 | 200 | 800 | 4 |
Table 1: Example of comparative kinase profiling data for three hypothetical pyrazole carboxamide derivatives. A higher selectivity score indicates greater selectivity.
Surface Plasmon Resonance (SPR)
SPR is a powerful biophysical technique for studying biomolecular interactions in real-time without the need for labels.[12][13] It is particularly useful for confirming direct binding to off-target proteins identified in initial screens.
Causality Behind the Choice: SPR provides quantitative data on binding affinity (KD), as well as association (ka) and dissociation (kd) rates, offering deeper insights into the binding kinetics of a compound.[14] This level of detail is crucial for structure-activity relationship (SAR) studies aimed at improving selectivity.
Experimental Workflow:
Figure 2: Workflow for assessing cross-reactivity using Surface Plasmon Resonance (SPR).
Step-by-Step Protocol: SPR Binding Assay [15][16]
-
Chip Preparation: Activate the surface of an SPR sensor chip (e.g., a CM5 chip).
-
Ligand Immobilization: Covalently immobilize the purified target protein (the "ligand") onto the sensor chip surface. A reference channel with an irrelevant protein or no protein should also be prepared.
-
Analyte Preparation: Prepare a series of dilutions of the pyrazole carboxamide derivative (the "analyte") in a suitable running buffer.
-
Binding Measurement: Inject the analyte solutions over the sensor chip surface at a constant flow rate. The binding of the analyte to the immobilized ligand causes a change in the refractive index, which is detected by the SPR instrument and recorded as a sensorgram.
-
Dissociation Measurement: After the association phase, flow running buffer over the chip to monitor the dissociation of the analyte from the ligand.
-
Regeneration: Inject a regeneration solution to remove any remaining bound analyte, preparing the surface for the next injection.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).
Data Presentation:
| Derivative | On-Target KD (nM) | Off-Target 1 KD (nM) | Off-Target 2 KD (nM) |
| Compound A | 5 | 500 | >10,000 |
| Compound B | 10 | 100 | 2,000 |
| Compound C | 25 | 50 | 500 |
Table 2: Example of comparative SPR data. A larger difference between the on-target and off-target KD values indicates higher selectivity.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method for assessing target engagement and identifying off-target interactions in a cellular context.
Causality Behind the Choice: This technique measures the thermal stabilization of a protein upon ligand binding in intact cells or cell lysates. It provides evidence of target engagement in a more physiologically relevant environment compared to purely in vitro assays.
Experimental Workflow:
Figure 3: A schematic of the Cellular Thermal Shift Assay (CETSA®) workflow.
Step-by-Step Protocol: CETSA®
-
Cell Treatment: Treat cultured cells with the pyrazole carboxamide derivative at the desired concentration. Include a vehicle-treated control.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a set time (e.g., 3 minutes).
-
Lysis: Lyse the cells by freeze-thawing.
-
Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Protein Quantification: Analyze the amount of the target protein and potential off-target proteins remaining in the soluble fraction using methods like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Case Study: Cross-Reactivity of a Fictional Pyrazole Carboxamide Kinase Inhibitor "PZ-123"
To illustrate the application of these techniques, let's consider a hypothetical pyrazole carboxamide derivative, PZ-123, designed to inhibit Kinase X.
-
Kinase Profiling: An initial screen against a panel of 400 kinases reveals that PZ-123 inhibits Kinase X with an IC50 of 20 nM. However, it also shows significant activity against Kinase Y (IC50 = 150 nM) and Kinase Z (IC50 = 500 nM).
-
SPR Analysis: To confirm these off-target interactions, SPR is performed. The results show a high affinity of PZ-123 for Kinase X (KD = 15 nM). The binding affinities for Kinase Y and Kinase Z are determined to be 200 nM and 800 nM, respectively, confirming them as true off-targets.
-
CETSA®: To assess target engagement in a cellular context, a CETSA® experiment is conducted in a cell line that expresses all three kinases. The results show a significant thermal stabilization of Kinase X and a moderate stabilization of Kinase Y upon treatment with PZ-123, while no significant stabilization of Kinase Z is observed. This suggests that while PZ-123 can bind to Kinase Z in vitro, it may not engage this target effectively within the cell at therapeutic concentrations.
This multi-faceted approach provides a comprehensive picture of PZ-123's selectivity profile, guiding further optimization efforts to reduce its interaction with Kinase Y.
Conclusion
The study of cross-reactivity is a non-negotiable aspect of modern drug discovery and development. For pyrazole carboxamide derivatives, a class of compounds with immense therapeutic potential, a rigorous and multi-pronged approach to selectivity profiling is essential. By combining techniques such as broad-panel kinase screening, biophysical methods like SPR, and cell-based assays like CETSA®, researchers can build a comprehensive understanding of a compound's interaction landscape. This knowledge is critical for designing safer, more effective therapeutics and for mitigating the risk of unforeseen adverse effects.
References
- Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry.
- Dose-dependent effect of CDPPB, the mGluR5 positive allosteric modulator, on recognition memory is associated with GluR1 and CREB phosphorylation in the prefrontal cortex and hippocampus. PubMed.
- Challenges and Opportunities for Celecoxib Repurposing. PubMed Central.
- Identification of Trisubstituted-pyrazol Carboxamide Analogs as Novel and Potent Antagonists of Farnesoid X Receptor. PubMed Central.
- Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central.
- Screening and analysis of fragments using Biacore systems. Cytiva.
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- Celecoxib. NCBI Bookshelf.
- Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succin
- Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI.
- Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
- Positive or negative allosteric modulation of metabotropic glutamate receptor type 5 (mGluR5) does not alter expression of behavioral sensitization to methamphetamine. PubMed Central.
- CDPPB. Tocris Bioscience.
- 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. PubMed.
- Landmark Study Demonstrates Pfizer's Celebrex (Celecoxib)Has Similar Cardiovascular Risk As Compared To Prescription Doses Of Ibuprofen and Naproxen. Pfizer.
- Strategy toward Kinase-Selective Drug Discovery.
- Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action. PubMed.
- Fragment Screening by Surface Plasmon Resonance. PubMed Central.
- Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target. PLOS One.
- Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry.
- Differential effects of the mGluR5 positive allosteric modulator CDPPB in the cortex and striatum following repeated administr
- Guidelines to Help Reduce the Side Effects of COX-2-Specific Drugs Like Celecoxib (Celebrex). Hospital for Special Surgery.
- Overview of commercialized pyrazole carboxamide and benzimidazole fungicides.
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.
- The mGluR5 Positive Allosteric Modulator CDPPB Does Not Alter Extinction or Contextual Reinstatement of Methamphetamine-Seeking Behavior in Rats.
- A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development.
- Celecoxib: the “need to know” for safe prescribing. bpacnz.
- Biacore Assay Services. Ichor Life Sciences.
- Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment. PubMed.
- Measuring and interpreting the selectivity of protein kinase inhibitors.
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Landmark Study Demonstrates Pfizer’s Celebrex (Celecoxib)Has Similar Cardiovascular Risk As Compared To Prescription Doses Of Ibuprofen and Naproxen | Pfizer [pfizer.com]
- 4. Celecoxib: the “need to know” for safe prescribing - bpacnz [bpac.org.nz]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. books.rsc.org [books.rsc.org]
- 12. Fragment Screening by Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target | PLOS One [journals.plos.org]
- 14. ichorlifesciences.com [ichorlifesciences.com]
- 15. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 16. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Synthesis of Substituted Pyrazoles: A Comparative Analysis
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of blockbuster drugs such as Celebrex (celecoxib), Viagra (sildenafil), and Xalkori (crizotinib).[1][2] Its prevalence stems from its ability to act as a versatile scaffold, engaging in various biological interactions, which has driven a continuous demand for efficient, selective, and scalable synthetic routes.
This guide provides an in-depth comparison of the most prevalent and field-proven synthetic strategies for constructing substituted pyrazoles. We will move beyond simple procedural lists to dissect the underlying mechanisms, explore the causal factors governing regioselectivity, and provide detailed experimental protocols. Our focus is on empowering researchers to make informed decisions when selecting a synthetic route tailored to their specific target molecule.
The Workhorse: Knorr Pyrazole Synthesis from 1,3-Dicarbonyls
The most traditional and widely utilized method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3] This method's popularity is rooted in the commercial availability and stability of a vast array of starting materials.
Mechanism and Regioselectivity
The reaction proceeds via an initial condensation between one of the carbonyl groups and the hydrazine to form a hydrazone intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[4][5]
A critical challenge, however, arises when using unsymmetrical 1,3-dicarbonyls with substituted hydrazines. The initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, leading to a mixture of regioisomers.[3][6]
Causality of Regioselectivity: The regiochemical outcome is a delicate balance of electronic and steric factors, heavily influenced by reaction conditions:
-
Electronic Effects: The more electrophilic (less sterically hindered) carbonyl group is generally attacked preferentially by the more nucleophilic nitrogen of the substituted hydrazine (typically the unsubstituted -NH2).
-
Steric Hindrance: Bulky substituents on either the dicarbonyl or the hydrazine can direct the reaction pathway.
-
pH Control: The reaction pH is a crucial determinant.[3] Under acidic conditions, the reaction is initiated by condensation at the more reactive ketone. In basic media, the reaction may proceed through the enolate, leading to different selectivity profiles.
Diagram: Knorr Pyrazole Synthesis Mechanism
Caption: Regioselectivity challenge in the Knorr synthesis.
Advantages:
-
High Atom Economy: The reaction is a condensation, with water as the primary byproduct.
-
Broad Substrate Scope: A vast number of 1,3-dicarbonyls and hydrazines are commercially available or readily synthesized.
-
High Yields: For symmetrical dicarbonyls, yields are often excellent.
Limitations:
-
Regioselectivity: The formation of regioisomeric mixtures with unsymmetrical substrates is a significant drawback, often requiring tedious chromatographic separation.[3][6]
-
Harsh Conditions: Some condensations require prolonged heating or strongly acidic/basic conditions, which may not be compatible with sensitive functional groups.
Representative Experimental Protocol: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
This protocol demonstrates a variation of the Knorr synthesis using a β-ketoester.[5][7]
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl acetoacetate (1.30 g, 10 mmol) and ethanol (20 mL).
-
Reagent Addition: While stirring, add phenylhydrazine (1.08 g, 10 mmol) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum.
-
Purification: The crude product can be recrystallized from ethanol to afford the pure pyrazolone, typically in high yield (>90%).
Synthesis from α,β-Unsaturated Carbonyls (Enones)
An alternative classical approach involves the reaction of α,β-unsaturated aldehydes or ketones with hydrazines.[7] This method provides a different disconnection strategy, often useful when the corresponding 1,3-dicarbonyl is unstable or inaccessible.
Mechanism and Regioselectivity
The reaction typically proceeds through a Michael-type addition of the hydrazine to the β-carbon of the enone.[8][9] This is followed by an intramolecular cyclization via condensation onto the carbonyl group, forming a pyrazoline intermediate. Subsequent oxidation or elimination yields the aromatic pyrazole.
Causality of Regioselectivity: The regiochemistry is determined by the initial Michael addition. The unsubstituted nitrogen of a substituted hydrazine will preferentially attack the β-carbon of the enone. The subsequent cyclization locks in the substitution pattern.
-
Steric and Electronic Control: The regioselectivity is generally more predictable than in the Knorr synthesis, as the initial C-N bond formation is governed by the well-understood principles of conjugate addition.[8]
-
Aromatization Step: If a simple hydrazine is used, the intermediate pyrazoline requires an oxidant (e.g., I2, O2, DDQ) to aromatize.[9] Using a hydrazine with a good leaving group, such as tosylhydrazine, allows for spontaneous elimination to form the pyrazole under basic conditions.[8][9]
Diagram: Synthesis from α,β-Unsaturated Ketones
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. jk-sci.com [jk-sci.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 9. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Toxicity Assessment of Pyrazole Derivatives in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of Pyrazole Derivatives
The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and agrochemistry.[1] Its derivatives are lauded for a vast spectrum of biological activities, leading to their development as anti-inflammatory drugs (e.g., Celecoxib), anticancer agents, and potent pesticides (e.g., Fipronil).[1] However, this biological activity necessitates a rigorous evaluation of their potential toxicity. Understanding the adverse effects of these compounds in vivo is a critical, non-negotiable step in the journey from discovery to regulatory approval. This guide provides a comparative analysis of methodologies and findings in the toxicity assessment of pyrazole derivatives, offering field-proven insights for designing robust and informative preclinical safety studies.
Part 1: Selecting the Appropriate Animal Model
The choice of animal model is a foundational decision that profoundly influences the relevance and translatability of toxicity data. The selection is not arbitrary; it is a scientifically-driven choice based on the specific toxicological question being addressed.
| Animal Model | Key Advantages | Common Applications for Pyrazole Toxicity | Limitations |
| Rodents (Mice, Rats) | - Well-characterized physiology and genetics.- Extensive historical control data.- Cost-effective for large-scale studies.- Validated for regulatory submissions (OECD guidelines).[2][3] | - Acute (LD50), sub-chronic, and chronic toxicity studies.[4][5]- Carcinogenicity and genotoxicity assays.[6]- Organ-specific toxicity (hepatotoxicity, nephrotoxicity).[7][8] | - Differences in metabolic pathways compared to humans.- Higher doses may be required to elicit toxicity.- Ethical considerations and higher cost compared to non-mammalian models. |
| Zebrafish (Danio rerio) | - Rapid development and high fecundity.- Optical transparency of embryos allows for real-time organ assessment.- High-throughput screening capabilities.- Genetic tractability. | - Developmental and reproductive toxicity.- Neurotoxicity and behavioral screening.[9][10]- Cardiotoxicity assessment.[5] | - Different metabolic capacity (e.g., lower CYP450 activity).- Aquatic exposure route may not be relevant for all drugs.- Less established for systemic, long-term toxicity studies compared to rodents. |
| Non-Rodent Mammals (Dogs, Rabbits) | - Closer physiological and metabolic resemblance to humans for certain pathways.- Often required for regulatory submissions for pharmaceuticals. | - Cardiovascular safety pharmacology.- Pharmacokinetic/toxicokinetic (PK/TK) studies.- Assessment of gastrointestinal toxicity, a known effect of some pyrazole NSAIDs.[11][12] | - Significant ethical and cost constraints.- Lower throughput.- Species-specific sensitivities (e.g., dogs are highly sensitive to NSAIDs).[11][13] |
Expert Insight: The rationale for model selection hinges on the "3Rs" principle (Replacement, Reduction, Refinement) and the study's objective. For initial screening and mechanistic studies, zebrafish offer a powerful platform to identify potential liabilities early.[9] However, for definitive preclinical safety assessment intended for regulatory submission, rodent models remain the gold standard, often supplemented with a non-rodent species to broaden the safety data package.[3]
Part 2: Comparative Toxicity Profiles of Key Pyrazole Derivatives
The toxicity of pyrazole derivatives is not monolithic; it varies significantly based on the substitutions on the pyrazole ring, which dictates the compound's mechanism of action and metabolic fate.
| Compound | Primary Use | Key In Vivo Toxicities Observed | Animal Model(s) |
| Celecoxib | Anti-inflammatory (COX-2 inhibitor) | - Gastrointestinal ulceration and bleeding (at high doses).[11][12]- Potential for renal and cardiovascular toxicity.[11]- Exacerbation of CCl4-induced liver fibrosis in some models.[8] | Rats, Dogs, Mice.[8][11][14] |
| Fipronil | Insecticide | - Neurotoxicity (disruption of GABA receptors).[9][15]- Impaired motor function and sensory damage.[9]- Notochord degeneration in embryonic development.[10][15] | Zebrafish, Rats.[9][10] |
| Dipyrone (Metamizole) | Analgesic, Antipyretic | - Hematotoxicity (increased reticulocytes, Heinz bodies).[4]- Potential for nitrosamine formation, with aminopyrine forming a carcinogen.[4] | Rats, Dogs.[4] |
| LQFM021 (Experimental) | Anti-inflammatory | - Renal and liver changes in a dose-dependent manner (28-day study).[5]- Embryotoxicity and cardiac malformations at high concentrations.[5]- Genotoxic potential at high concentrations in vitro.[5] | Rats, Zebrafish.[5] |
| 1-Methyl-1H-pyrazole-5-carboxamides (Experimental) | Anthelmintic | - Acute toxicity in mice, linked to inhibition of mitochondrial respiration.[16] | Mice.[16] |
Causality Explained: The neurotoxicity of Fipronil is a direct consequence of its intended mechanism of action—blocking GABA-gated chloride channels, which is more selective for insects but can affect vertebrate systems at sufficient concentrations.[15] In contrast, the gastrointestinal toxicity of Celecoxib is a class effect of NSAIDs, although its COX-2 selectivity is designed to mitigate this compared to non-selective NSAIDs.[12]
Part 3: Key In Vivo Toxicity Assessment Protocols
Executing toxicity studies with precision is paramount. The following protocols are based on internationally recognized standards, such as the OECD Guidelines for the Testing of Chemicals, which ensure data quality and regulatory acceptance.
Protocol 1: Acute Oral Toxicity Assessment (Following OECD Guideline 423 - Acute Toxic Class Method)
This method is designed to classify a substance into a toxicity category based on a stepwise procedure with a minimal number of animals.
Objective: To determine the acute toxic class and obtain an approximate LD50 value.
Methodology:
-
Animal Selection: Use a single sex (typically female rats, as they are often slightly more sensitive) of a standard laboratory strain.[17] Animals should be young adults and acclimatized for at least 5 days.
-
Sighting Study (Optional but Recommended): A single animal is dosed to help determine the appropriate starting dose for the main study.
-
Dosing:
-
Observation:
-
Observe animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory, and central nervous system activity), and body weight changes.
-
Intensive observation is required for the first 4 hours post-dosing, followed by daily observations for a total of 14 days.
-
-
Stepwise Procedure: The outcome of the first group determines the next step.
-
If 2-3 animals die, the substance is classified, and the test is stopped.
-
If 0-1 animal dies, a higher dose is administered to a new group of 3 animals.
-
This process continues until a clear outcome is determined, allowing for classification according to the Globally Harmonised System (GHS).[3]
-
-
Necropsy: A gross necropsy is performed on all animals at the end of the study to identify any treatment-related macroscopic changes.
Self-Validation System: The use of a stepwise procedure with defined outcomes at each stage provides an internal validation of the classification. The small group sizes and clear stopping criteria ensure that the classification is robust while minimizing animal use.[3]
Protocol 2: Sub-Chronic Oral Toxicity Study (Following OECD Guideline 407 - 28-Day Study)
Objective: To identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL) following repeated daily exposure.
Methodology:
-
Animal Selection: Typically Wistar or Sprague-Dawley rats. Use at least 5 animals per sex per group.
-
Dose Groups: At least three dose levels (low, mid, high) and a concurrent control group (vehicle only). The high dose should induce some toxicity but not mortality.
-
Administration: The test substance is administered orally once daily for 28 consecutive days.
-
In-Life Monitoring:
-
Clinical Observations: Daily checks for signs of toxicity.
-
Body Weight & Food Consumption: Measured weekly.
-
Ophthalmology & Functional Observations: Conducted before the study and at termination.
-
-
Clinical Pathology:
-
Hematology & Clinical Biochemistry: Blood samples are collected at termination. Parameters include red/white blood cell counts, hemoglobin, platelets, and markers for liver (ALT, AST) and kidney (BUN, creatinine) function.
-
-
Pathology:
-
Gross Necropsy: All animals are subjected to a full necropsy.
-
Organ Weights: Key organs (liver, kidneys, brain, spleen, etc.) are weighed.
-
Histopathology: A comprehensive set of tissues from the control and high-dose groups are examined microscopically. Any target organs identified are then examined in the lower-dose groups to determine the NOAEL.
-
Caption: Pyrazole-induced oxidative stress leading to apoptosis.
Expert Insight: It's crucial to distinguish between direct compound toxicity and toxicity mediated by metabolites. For example, some 1-methyl-1H-pyrazole-5-carboxamides showed no cytotoxicity in standard cell lines but were acutely toxic in vivo. [16]Further investigation revealed that their toxicity was due to the inhibition of mitochondrial respiration, a mechanism that is not always captured in simple cytotoxicity assays but becomes apparent in metabolically active cells or whole organisms. [16]This highlights the importance of selecting appropriate in vitro assays that can predict in vivo liabilities.
Conclusion
The in vivo toxicity assessment of pyrazole derivatives is a complex but essential process in drug and chemical development. A scientifically sound approach requires a thoughtful selection of animal models, a comparative understanding of the toxicity profiles of related compounds, and the rigorous application of standardized protocols. By integrating acute, sub-chronic, and genotoxicity studies, and by investigating the underlying mechanisms of toxicity, researchers can build a comprehensive safety profile. This not only satisfies regulatory requirements but also ensures the development of safer and more effective chemical entities for medicine and industry.
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]
-
Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. (n.d.). PubMed. Retrieved from [Link]
-
Chronic toxicity of pyrazolones: the problem of nitrosation. (1980). PubMed. Retrieved from [Link]
-
Neurotoxicity of fipronil affects sensory and motor systems in zebrafish. (n.d.). PubMed. Retrieved from [Link]
-
OECD Test Guideline 401 - Acute Oral Toxicity. (1987). National Toxicology Program (NTP). Retrieved from [Link]
-
In vitro genotoxicity and in vivo subchronic evaluation of the anti-inflammatory pyrazole compound LQFM021. (n.d.). PubMed. Retrieved from [Link]
-
Hepatotoxicity Mediated by Pyrazole (CYP2E1) Plus TNF-α Treatment Occurs in jnk2−/− but not in jnk1−/− Mice. (n.d.). PubMed Central. Retrieved from [Link]
-
NSAIDs Toxicity in Pets: Celecoxib Risks & Emergency Advice. (2024). Animal Poisons Helpline. Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. Retrieved from [Link]
-
Pyrazole induced oxidative liver injury independent of CYP2E1/2A5 induction due to Nrf2 deficiency. (2008). ResearchGate. Retrieved from [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023). ResearchGate. Retrieved from [Link]
-
Pyrazoline B Induces Oxidative Stress Mediated Toxicity, Cell Cycle Arrest, and Caspase-Independent Apoptosis in BT-474 Human Breast Cancer Cells. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
The micronucleus test—most widely used in vivo genotoxicity test—. (2016). PMC - NIH. Retrieved from [Link]
-
NSAID's: Comparative toxicity and drug interactions (Proceedings). (n.d.). DVM360. Retrieved from [Link]
-
Pyrazole potentiates TNFα hepatotoxicity and oxidative stress in mice. (n.d.). ResearchGate. Retrieved from [Link]
-
Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (n.d.). PMC - NIH. Retrieved from [Link]
-
The four toxicity parameters of pyrazole-based derivatives 7c and 11a. (n.d.). ResearchGate. Retrieved from [Link]
-
Celecoxib Does Not Protect against Fibrosis and Inflammation in a Carbon Tetrachloride-Induced Model of Liver Injury. (n.d.). PubMed. Retrieved from [Link]
-
The micronucleus test—most widely used in vivo genotoxicity test—. (2016). ResearchGate. Retrieved from [Link]
-
Microplastic Interference with Fipronil Toxicity to Zebrafish Embryonic Development. (2024). MDPI. Retrieved from [Link]
-
subchronic toxicity studies: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]
-
OECD Test Guideline 425. (n.d.). National Toxicology Program. Retrieved from [Link]
-
1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. (2021). PubMed. Retrieved from [Link]
-
Pyrazole Induced Oxidative Liver Injury Independent of CYP2E1/2A5 Induction Due to Nrf2 Deficiency. (2008). PubMed. Retrieved from [Link]
-
ACUTE AND SUB-CHRONIC ORAL TOXICITY STUDIES OF “TRI 02” POWDER IN EXPERIMENTAL ANIMALS. (n.d.). TNU Journal of Science and Technology. Retrieved from [Link]
-
Pyrazoline B Induces Oxidative Stress Mediated Toxicity, Cell Cycle Arrest, and Caspase-Independent Apoptosis in BT-474 Human Breast Cancer Cells. (2023). PMC - NIH. Retrieved from [Link]
-
Genotoxicity and Cytotoxicity Assessment of Volatile Organic Compounds in Pathology Professionals Through the Buccal Micronuclei Assay. (n.d.). MDPI. Retrieved from [Link]
-
Managing Chronic Pain: The NSAIDs - WSAVA 2001. (n.d.). VIN. Retrieved from [Link]
-
Behavioral assessment of the zebrafish, Danio rerio (Cypriniformes: Cyprinidae), upon chronic exposure to the insecticide Fipronil and its chlorine degradation byproducts. (n.d.). SciELO. Retrieved from [Link]
-
OECD Acute Oral Toxicity Guidelines. (n.d.). Scribd. Retrieved from [Link]
-
Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2021). ResearchGate. Retrieved from [Link]
-
The developmental neurotoxicity of fipronil: notochord degeneration and locomotor defects in zebrafish embryos and larvae. (n.d.). PubMed. Retrieved from [Link]
-
The Developmental Neurotoxicity of Fipronil Notochord Degeneration and Locomotor Defects in Zebrafish Embryos and Larvae. (2006). ResearchGate. Retrieved from [Link]
-
The in Vitro Micronucleus Test – Background and Application in Genotoxicity Testing. (2021). YouTube. Retrieved from [Link]
-
Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. (n.d.). Dalton Transactions (RSC Publishing). Retrieved from [Link]
-
Acute Toxicity Studies | OECD 420 and OECD 423. (2020). YouTube. Retrieved from [Link]
-
Celecoxib induces tolerance in a model of peripheral inflammatory pain in rats. (2010). PubMed. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chronic toxicity of pyrazolones: the problem of nitrosation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro genotoxicity and in vivo subchronic evaluation of the anti-inflammatory pyrazole compound LQFM021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The micronucleus test—most widely used in vivo genotoxicity test— - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hepatotoxicity Mediated by Pyrazole (CYP2E1) Plus TNF-α Treatment Occurs in jnk2−/− but not in jnk1−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Celecoxib Does Not Protect against Fibrosis and Inflammation in a Carbon Tetrachloride-Induced Model of Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neurotoxicity of fipronil affects sensory and motor systems in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. animalpoisons.com.au [animalpoisons.com.au]
- 12. dvm360.com [dvm360.com]
- 13. Managing Chronic Pain: The NSAIDs - WSAVA 2001 - VIN [vin.com]
- 14. Celecoxib induces tolerance in a model of peripheral inflammatory pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The developmental neurotoxicity of fipronil: notochord degeneration and locomotor defects in zebrafish embryos and larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scribd.com [scribd.com]
A Senior Application Scientist's Guide to the Proper Disposal of N,1,5-trimethyl-1H-pyrazole-3-carboxamide
Introduction: Beyond the Benchtop
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Understanding the Risks:
Before handling any chemical for disposal, a thorough understanding of its potential hazards is paramount. Based on data from analogous pyrazole compounds, N,1,5-trimethyl-1H-pyrazole-3-carboxamide should be handled as a substance that may cause skin, eye, and respiratory irritation.[1][2][3][4][5] It may also be harmful if swallowed or inhaled.[1][3]
Table 1: Inferred Hazard Profile
| Hazard Category | Description | Source |
| Acute Oral Toxicity | May be harmful if swallowed. | [1][2] |
| Skin Corrosion/Irritation | Causes skin irritation. | [2][5][7] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [2][4][5][7] |
| Respiratory Irritation | May cause respiratory tract irritation. | [1][2][3][4] |
Your First Line of Defense: Required PPE
The causality behind PPE selection is simple: to create an effective barrier between you and the potential hazard. Given the irritant nature of this class of compounds, the following PPE is mandatory when handling N,1,5-trimethyl-1H-pyrazole-3-carboxamide for disposal.
Table 2: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile). | To prevent skin contact and irritation.[2][5][6] |
| Eye/Face Protection | Safety goggles or glasses with side shields. | To protect eyes from dust particles and splashes.[1][2][5] |
| Skin and Body Protection | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be needed if dust is generated. | To minimize inhalation of airborne particles.[1][2][7] |
Part 2: The Core Principles of Chemical Waste Management
Proper disposal is not just about the final step; it's a systematic process that begins the moment a chemical is deemed "waste." This determination is made when you no longer intend to use the material.[8] All laboratory personnel must adhere to these foundational principles, which are in alignment with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[9][10]
-
Containerization is Key: All chemical waste must be stored in containers that are in good condition, free of leaks, and made of a material compatible with the waste.[8][11] For a solid like N,1,5-trimethyl-1H-pyrazole-3-carboxamide, a high-density polyethylene (HDPE) container with a screw-top lid is an excellent choice. The original product container is often the best option.[8]
-
Labeling for Safety and Compliance: Every waste container must be clearly labeled as soon as the first particle of waste is added.[8][12] The label should include the words "Hazardous Waste," the full chemical name (no abbreviations), and an indication of the hazards (e.g., "Irritant").
-
Segregation Prevents Reaction: Incompatible wastes must be stored separately to prevent dangerous chemical reactions.[11][13] Based on SDS for similar compounds, N,1,5-trimethyl-1H-pyrazole-3-carboxamide waste should be kept away from strong oxidizing agents, strong bases, and strong reducing agents.[2]
-
Keep it Closed: Hazardous waste containers must remain sealed at all times, except when you are actively adding waste.[8][11][12] This minimizes the release of vapors and prevents spills.
-
Designated Accumulation Area: Store your labeled, sealed waste container in a designated "Satellite Accumulation Area" within your laboratory.[12] This area should be under the control of the laboratory personnel and away from sinks or floor drains.
Part 3: Step-by-Step Disposal and Spill Management Protocols
Protocol 1: Routine Disposal of Solid N,1,5-trimethyl-1H-pyrazole-3-carboxamide Waste
This protocol covers the disposal of expired chemicals, unused product, and materials directly contaminated during weighing or handling.
-
Prepare Your Waste Container:
-
Select a compatible container with a secure lid.
-
Affix a "Hazardous Waste" label and fill in all required information.
-
-
Transfer the Waste:
-
In a well-ventilated area (preferably a chemical fume hood), carefully transfer the solid waste into the designated container.
-
Minimize the generation of dust.[1]
-
Also, place any contaminated items, such as weighing paper, disposable spatulas, or contaminated gloves, into the same container.
-
-
Seal and Store:
-
Securely close the container lid.
-
Wipe the exterior of the container to remove any residual contamination.
-
Place the container in your designated Satellite Accumulation Area, ensuring it is segregated from incompatible chemicals.
-
-
Arrange for Pickup:
-
Once the container is full or you have reached your institution's accumulation time limit, contact your facility's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[12]
-
Protocol 2: Emergency Procedures for Small Spills
Accidents happen. A prepared response is a self-validating system for safety.
-
Alert and Isolate:
-
Alert personnel in the immediate area.
-
Ensure the area is well-ventilated. If necessary, evacuate and prevent entry.
-
-
Don PPE:
-
At a minimum, wear the PPE outlined in Table 2.
-
-
Contain and Clean:
-
For a solid spill, gently cover the material with a dry, inert absorbent such as dry earth, sand, or vermiculite.[1] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Carefully sweep or vacuum the absorbed material and place it into your labeled hazardous waste container.[3] Avoid actions that create dust.[1]
-
-
Decontaminate:
-
Wash the spill area with soap and water.
-
Place all cleanup materials (gloves, wipes, etc.) into the hazardous waste container.
-
-
Report:
-
Report the spill to your laboratory supervisor and EH&S department, following your institution's specific protocols.
-
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for managing N,1,5-trimethyl-1H-pyrazole-3-carboxamide waste in the laboratory.
Caption: Waste Disposal Decision Workflow.
Regulatory Framework: A Matter of Federal Law
The disposal of N,1,5-trimethyl-1H-pyrazole-3-carboxamide is governed by the EPA's RCRA regulations (40 CFR parts 260-273).[9] This "cradle-to-grave" framework makes the generator of the waste legally responsible for its safe management from generation to final disposal.[10] Disposing of this chemical down the drain or in the regular trash is strictly prohibited and violates federal law.[11][14] By following the protocols in this guide, you ensure compliance with these regulations and contribute to a culture of safety and environmental responsibility.
References
-
Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. Cole-Parmer. [Link]
-
Material Safety Data Sheet - 3,5-Dimethyl-1H-pyrazole-1-carbothioamide. Cole-Parmer. [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. (2025-08-13). [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. (2025-05-30). [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency. (2025-04-15). [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. (2025-03-21). [Link]
-
Laboratory Chemical Waste Guidelines. Stanford Environmental Health & Safety. [Link]
-
What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. (2025-01-06). [Link]
-
Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metallations. AWS. [Link]
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
-
US EPA Issues Final Rule Governing Management for Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency. (2019-02-22). [Link]
-
One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. geneseo.edu [geneseo.edu]
- 8. vumc.org [vumc.org]
- 9. epa.gov [epa.gov]
- 10. youtube.com [youtube.com]
- 11. ehs.stanford.edu [ehs.stanford.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. canterbury.ac.nz [canterbury.ac.nz]
- 14. US EPA Issues Final Rule Governing Management for Hazardous Waste Pharmaceuticals - Red On line (COM) [red-on-line.com]
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
